molecular formula C7H6N2O4 B184353 6-Methyl-5-nitropicolinic acid CAS No. 24194-98-7

6-Methyl-5-nitropicolinic acid

Cat. No.: B184353
CAS No.: 24194-98-7
M. Wt: 182.13 g/mol
InChI Key: MLRMGVGPJDXMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-nitropicolinic acid ( 24194-98-7) is a high-purity, heterocyclic building block of significant interest in advanced chemical research and development. With the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13 g/mol, this compound features a picolinic acid scaffold uniquely substituted with a methyl group at the 6-position and a nitro group at the 5-position of the pyridine ring . This specific substitution pattern creates a distinct electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules . Research Applications and Value This compound is primarily utilized as a versatile ligand in coordination chemistry . The pyridine nitrogen and the carboxylate oxygen atoms act as a bidentate chelating agent, capable of forming stable, five-membered rings with various metal ions . This chelating ability is fundamental for applications in developing MRI contrast agents and radiopharmaceuticals . The electron-donating methyl group and the strongly electron-withdrawing nitro group work in concert to modulate the ligand's electronic properties and steric environment, which directly influences the geometry, stability, and reactivity of the resulting metal complexes . Furthermore, this compound serves as a key precursor in organic synthesis for constructing complex heterocyclic structures and has been the subject of studies investigating the decarboxylation kinetics of substituted picolinic acids . Physicochemical Properties The compound is a solid with a melting point of 126 °C . It is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane, but is insoluble in water . Its predicted pKa is 2.78, indicating it is a relatively strong acid for an organic compound . Handling and Storage Attention: This product is for research use only . It is not intended for human or veterinary use . For product integrity, it should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)3-2-5(8-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRMGVGPJDXMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428680
Record name 6-Methyl-5-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24194-98-7
Record name 6-Methyl-5-nitropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitropyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methyl-5-nitropicolinic acid CAS number 24194-98-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methyl-5-nitropicolinic Acid

CAS Number: 24194-98-7

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in coordination chemistry, organic synthesis, and drug development. The document is intended for researchers, scientists, and professionals in the field of chemical and pharmaceutical sciences.

Core Compound Properties

This compound is a derivative of picolinic acid, featuring a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 5-position.[1] This specific substitution pattern imparts a distinct electronic and steric profile, making it a valuable intermediate for synthesizing more complex molecules and a versatile ligand in coordination chemistry.[1] Its molecular formula is C₇H₆N₂O₄ and it has a molecular weight of 182.13 g/mol .[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 24194-98-7[2][3][4]
Molecular Formula C₇H₆N₂O₄[1][3]
Molecular Weight 182.13 g/mol [1]
Melting Point 126 °C[1]
Appearance Solid[1]
Predicted pKa 2.78[1]
Solubility Soluble in chloroform, dimethyl sulfoxide (DMSO), dichloromethane; Insoluble in water.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

TechniqueObservationSource
Mass Spectrometry (MS) Electrospray ionization (ESI) in negative ion mode shows a prominent signal at m/z 181, corresponding to the deprotonated molecule [M-H]⁻.[1]
Infrared (IR) Spectroscopy Expected to show characteristic asymmetric stretching vibrations for the nitro group (~1520 cm⁻¹) and a C=O stretching vibration for the carboxylic acid group (~1680 cm⁻¹).[1]

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration and oxidation of pyridine precursors.[1] The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group modulates the electronic properties and steric environment of the ligand.[1] This influences the geometry, stability, and reactivity of the metal complexes it forms.[1]

General Synthetic Workflow

The diagram below illustrates a general pathway for the synthesis of substituted nitropicolinic acids, which involves the nitration of a methylpicolinic acid precursor.

Synthesis_Workflow Start 6-Methylpicolinic Acid (Precursor) Nitration Nitration (e.g., HNO₃ / H₂SO₄) Start->Nitration Product This compound Nitration->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

The following protocol is an example of a standard nitration method that can be adapted for the synthesis of this compound from its corresponding precursor. This method is based on established procedures for pyridine derivatives.

Materials:

  • 6-Methylpicolinic acid (1.0 equivalent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 1.1 equivalents)

  • Crushed ice

  • Concentrated sodium hydroxide (NaOH) solution

  • Cold water

Procedure:

  • In a reaction vessel, cool concentrated sulfuric acid (approximately 5 volumes) to 0-5 °C with constant stirring.

  • Slowly add 6-methylpicolinic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature is maintained.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes).

  • Add the nitrating mixture dropwise to the reaction vessel, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 60-70 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a sufficient amount of crushed ice.

  • Adjust the pH of the resulting solution to 3-4 using a concentrated sodium hydroxide solution, while keeping the temperature below 20 °C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected product with cold water.

  • Dry the final product, this compound, under a vacuum.

Applications in Research and Drug Development

This compound is a versatile building block with significant potential in various research areas, most notably in coordination chemistry and as a precursor for pharmacologically active molecules.

Coordination Chemistry

This compound functions as a bidentate chelating agent, where the pyridine nitrogen and the carboxylate oxygen atoms can form stable five-membered rings with a wide range of metal ions.[1] This chelating property is fundamental to its application in the development of specialized materials such as:

  • MRI Contrast Agents: The ability to form stable complexes with paramagnetic metal ions is a key feature for creating effective contrast agents for magnetic resonance imaging.[1]

  • Radiopharmaceuticals: Stable chelation of radioisotopes is essential for the design of targeted radiopharmaceutical agents for diagnostic or therapeutic purposes.[1]

Derivatives like 5-nitropicolinic acid have been used to synthesize a variety of coordination compounds with transition metals, resulting in structures ranging from discrete molecules to extended polymeric networks.[1]

Anticancer Activity

Research has shown that this compound and its derivatives exhibit significant anticancer properties, particularly when complexed with metal ions.[1] The combination of the nitro and methyl groups on the picolinic acid framework is believed to be crucial for its biological activity.[1] The formation of metal complexes can further modulate and enhance these cytotoxic effects, paving the way for novel metallodrugs in cancer therapy.[1] Studies on related compounds have indicated that while the electron-withdrawing nitro group is a key contributor to reactivity, it is not always essential and can be substituted with suitable bioisosteres.[1]

Anticancer_Pathway cluster_0 Compound & Derivatives Compound 6-Methyl-5-nitropicolinic Acid Complex Metal Complexes (Metallodrugs) Compound->Complex Metal Metal Ions (e.g., Co, Ni, Zn, Cd) Metal->Complex Target Cancer Cells (e.g., B16-F10, HT29, HepG2) Complex->Target Interaction Effect Cytotoxic Effects & Inhibition of Proliferation Target->Effect Leads to

Caption: Role of this compound in developing anticancer agents.

Computational Modeling

Computational methods are vital for understanding the molecule's intrinsic properties and predicting its behavior.

  • Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and tautomeric stability of this compound and its analogues.[1]

  • Molecular Docking: This computational technique is used to predict the binding affinity and mode of interaction between a ligand (like this compound) and a biological target, such as a protein or enzyme.[1] It is a crucial tool in screening for potential drug candidates.

The typical workflow for a molecular docking study is outlined below.

Docking_Workflow cluster_prep Preparation Phase Receptor 1. Prepare Receptor (Target Protein 3D Structure) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Prepare Ligand (Compound 3D Structure) Docking 4. Perform Docking (Algorithm Execution) Ligand->Docking Grid->Docking Analysis 5. Analyze Results (Binding Poses & Scores) Docking->Analysis

Caption: A standard workflow for molecular docking studies.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling. It is intended for research use only and not for human or veterinary use.[1]

Hazard InformationPrecautionary Measures
GHS Hazard Statements Prevention:
H315: Causes skin irritation.P261: Avoid breathing dust.
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
H402: Harmful to aquatic life.P280: Wear protective gloves/eye protection/face protection.
Storage Response:
Store sealed in a dry environment at 2-8°C.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound (CAS: 24194-98-7) is a highly functionalized heterocyclic compound with considerable value in scientific research. Its unique structural features make it an excellent chelating ligand for the development of advanced materials and a key intermediate in organic synthesis. The demonstrated anticancer properties of its derivatives and metal complexes highlight its significant potential in medicinal chemistry and drug discovery, warranting further investigation into its mechanism of action and therapeutic applications. Proper handling and storage are essential to ensure safety and product integrity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitropicolinic acid is a heterocyclic building block with significant applications in coordination chemistry and organic synthesis. Its unique molecular structure, featuring a picolinic acid scaffold substituted with a methyl group at the 6-position and a nitro group at the 5-position, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into its behavior in various chemical and biological systems. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the synthesis of novel molecules and materials.

Introduction

This compound (CAS No. 24194-98-7) is a solid, high-purity compound that serves as a versatile intermediate in advanced chemical research.[1] Its molecular formula is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol .[1][2] The strategic placement of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the picolinic acid framework modulates the ligand's electronic properties and steric environment. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes, making it a valuable ligand in coordination chemistry.[1] Furthermore, it is a key precursor in the synthesis of complex heterocyclic structures.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its effective application in research and development. These properties dictate its solubility, reactivity, and interaction with other molecules.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1][2]
CAS Number 24194-98-7[1]
InChI Key MLRMGVGPJDXMLC-UHFFFAOYSA-N[1]

The presence of a methyl group at the C6 position introduces steric effects that can cause a slight distortion in the planarity of the pyridine ring.[1] This is in contrast to the more planar ring structure observed in the related 5-nitropicolinic acid.[1]

Spectroscopic Properties

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • UV-Visible (UV-Vis) Spectroscopy: The conjugated π-electron system within the molecule gives rise to characteristic absorption bands. A strong absorption is observed around 280 nm, which is attributed to a π→π* transition.[1] A weaker band is present at approximately 350 nm, corresponding to an n→π* transition, typical for conjugated nitro-aromatic systems.[1]

  • Infrared (IR) Spectroscopy: While specific experimental spectra are not widely reported, the expected frequencies for its key functional groups can be predicted based on related compounds.[1] The asymmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹, and the stretching vibration of the carboxylic acid C=O group is anticipated near 1680 cm⁻¹.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the molecular weight and elemental composition.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) data using electrospray ionization (ESI) in negative ion mode shows a prominent signal at a mass-to-charge ratio (m/z) of 181.[1] This corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the parent acid.[1]

Thermal and Acid-Base Properties
PropertyValueSource
Melting Point 126 °C[1]
Physical Form Solid[1]
Predicted pKa 2.78[1]

The predicted pKa of 2.78 indicates that this compound is a relatively strong acid for an organic compound.[1] This acidity is a key factor in its ability to act as a bidentate chelating agent in coordination chemistry.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various reaction conditions. It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane.[1] However, it is insoluble in water.[1]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of research utilizing this compound, robust and validated experimental protocols are essential.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, providing an indication of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

MeltingPointWorkflow

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate, identify, and quantify the components in a sample to determine the purity of this compound.

Methodology: A reverse-phase HPLC method can be employed.[3]

  • Mobile Phase Preparation: A suitable mobile phase, such as a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility, is prepared and degassed.[3]

  • Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO). The sample to be analyzed is also dissolved in the same solvent.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a Newcrom R1, is used.[3]

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Injection Volume: A standard volume (e.g., 10 µL) is injected.

    • Detection: UV detection at a wavelength corresponding to a high absorbance of the compound (e.g., 280 nm).

  • Data Analysis: The retention time and peak area of the main component are compared to the standard to determine purity.

HPLCWorkflow

Synthesis and Reactivity

The synthesis of this compound typically involves a sequence of reactions, including nitration and oxidation, starting from readily available pyridine precursors.[1] The presence of the nitro group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation.

Applications in Research and Development

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry. The pyridine nitrogen and the carboxylate oxygen atoms act as a bidentate chelating agent, forming stable five-membered rings with various metal ions.[1] This chelating ability is fundamental for applications in the development of MRI contrast agents and radiopharmaceuticals.[1] The electronic and steric properties of the ligand, influenced by the methyl and nitro substituents, directly impact the geometry, stability, and reactivity of the resulting metal complexes.[1]

Organic Synthesis

As a key precursor, this compound is utilized in the construction of more complex heterocyclic structures.[1] Its functional groups provide multiple reaction sites for further chemical modifications, enabling the synthesis of a diverse range of novel compounds with potential biological activities.

Handling and Storage

For product integrity, this compound should be stored sealed in a dry environment at 2-8°C.[1] It is intended for research use only and not for human or veterinary use.[1]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. A thorough understanding of its structural, spectroscopic, thermal, and solubility characteristics is paramount for its successful application in scientific research and drug development. The detailed experimental protocols and insights into its synthesis and reactivity offer a valuable resource for scientists working with this important heterocyclic building block.

References
  • This compound | 24194-98-7. (n.d.). Benchchem.
  • This compound;24194-98-7. (n.d.). ABI Chem.
  • Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

Sources

6-Methyl-5-nitropicolinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 6-Methyl-5-nitropicolinic acid, a heterocyclic building block with significant applications in chemical research and development. This document is intended to serve as a quick reference for professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical Data

This compound is a derivative of picolinic acid distinguished by a methyl group at the 6-position and a nitro group at the 5-position of the pyridine ring.[1] This substitution pattern imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules.[1]

The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1][2]
Melting Point 126 °C[1]
Predicted pKa 2.78[1]
CAS Number 24194-98-7[1][2]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively detailed in the readily available literature, the general synthetic approach involves the nitration and oxidation of pyridine precursors.[1]

General Synthetic Strategy:

The synthesis of this compound typically begins with a substituted pyridine molecule. The process involves a sequence of chemical reactions that introduce the nitro and carboxylic acid functionalities at the appropriate positions on the pyridine ring. This multi-step synthesis requires careful control of reaction conditions to achieve the desired product with high purity.

Logical Relationships of Chemical Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical identifiers.

Chemical Identity of this compound A This compound B Molecular Formula C₇H₆N₂O₄ A->B Determines C Molecular Weight 182.13 g/mol B->C Calculated From

References

A Comprehensive Technical Guide to 6-Methyl-5-nitropicolinic Acid: Properties, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 6-Methyl-5-nitropicolinic acid, a heterocyclic building block with significant potential in medicinal chemistry, coordination chemistry, and organic synthesis. This document will delve into the core physicochemical properties of the compound, provide detailed experimental protocols for its characterization, and present a representative synthesis methodology. The information is curated to empower researchers and drug development professionals in their scientific endeavors.

Introduction

This compound, with the CAS number 24194-98-7, is a substituted pyridine derivative characterized by a picolinic acid scaffold functionalized with a methyl group at the 6-position and a nitro group at the 5-position.[1] This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.[1] Its molecular formula is C₇H₆N₂O₄, and it has a molecular weight of 182.13 g/mol .[1] The compound's utility is primarily seen in its role as a versatile ligand in coordination chemistry, where the pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating agent, forming stable complexes with various metal ions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

Melting Point

The melting point is a critical physical constant used to determine the purity of a crystalline solid. For this compound, the reported melting point is 126 °C .[1] A sharp melting range, typically within 0.5-1.0°C, is indicative of a high-purity sample. Conversely, a depressed and broad melting range suggests the presence of impurities.

Solubility Profile

Understanding the solubility of a compound is essential for designing reaction conditions, purification procedures, and formulation strategies. This compound is a solid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane.[1] However, it is insoluble in water.[1]

Acidity

The predicted pKa of this compound is 2.78, which indicates that it is a relatively strong organic acid.[1] This acidity is attributed to the electron-withdrawing nature of the nitro group and the pyridine ring, which stabilize the carboxylate anion.

PropertyValueSource
Melting Point 126 °C[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]
Appearance Solid[1]
Solubility Soluble in chloroform, DMSO, dichloromethane; Insoluble in water[1]
pKa (predicted) 2.78[1]

Experimental Protocols

Melting Point Determination

The determination of a precise melting point is a fundamental technique for the characterization of a solid organic compound. The following protocol outlines the capillary method, which is a widely accepted and accurate procedure.[2][3][4]

Materials:

  • This compound sample

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine crystalline or powdered form. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample at a faster rate (e.g., 10-20 °C/minute) to get a rough estimate.[5]

    • For an accurate measurement, allow the apparatus to cool. Then, heat the sample rapidly to about 15-20 °C below the expected melting point (126 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[4]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For a pure sample of this compound, this range should be narrow and centered around 126 °C.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and pulverize This compound prep2 Pack capillary tube (2-3 mm height) prep1->prep2 Load sample meas1 Insert capillary into melting point apparatus prep2->meas1 meas2 Heat rapidly to ~110 °C meas1->meas2 meas3 Reduce heating rate to 1-2 °C/min meas2->meas3 meas4 Record temperature at first liquid drop meas3->meas4 meas5 Record temperature at complete melting meas4->meas5 result1 Report melting point range meas5->result1 SynthesisWorkflow start Pyridine Precursor (e.g., 2-methylpicoline) nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration oxidation Oxidation (e.g., KMnO₄) nitration->oxidation product This compound oxidation->product

Caption: General Synthesis Strategy.

Safety and Handling

For this compound, it is intended for research use only and not for human or veterinary use. [1]For product integrity, it should be stored sealed in a dry environment at 2-8°C. [1]As with all chemical reagents, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined melting point and distinct physicochemical properties. This guide has provided a detailed protocol for the accurate determination of its melting point, a critical parameter for purity assessment. While a specific synthesis protocol is not available, a representative procedure for a related compound has been outlined to provide insight into the synthetic methodology. The information presented herein is intended to support researchers in the effective utilization and characterization of this compound in their ongoing research and development activities.

References

  • Melting point determination. (n.d.).
  • Determination of Melting Point. (n.d.). Clarion University.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.
  • This compound | 24194-98-7. (n.d.). Benchchem.
  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.
  • 4-NITROPICOLINIC ACID | 13509-19-8. (n.d.). ChemicalBook.

Sources

Structural Analysis and Conformation of 6-Methyl-5-nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitropicolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a versatile ligand for metal coordination and as a building block in the synthesis of complex heterocyclic structures.[1] This technical guide provides a comprehensive overview of the structural analysis and conformational properties of this compound. It consolidates available spectroscopic and computational data, outlines experimental protocols for its synthesis and characterization, and discusses its key structural features. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 126 °C.[1] It exhibits solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, but is insoluble in water.[1] The compound has a molecular formula of C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol .[1] Its predicted pKa of 2.78 suggests it is a relatively strong organic acid.[1]

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
CAS Number24194-98-7[1]
Melting Point126 °C[1]
SolubilitySoluble in chloroform, DMSO, dichloromethane; Insoluble in water[1]
Predicted pKa2.78[1]

Synthesis and Characterization

The synthesis of this compound typically involves the nitration and oxidation of pyridine precursors.[1] A representative experimental protocol, adapted from the synthesis of the related 4-Methyl-5-nitropicolinic acid, is detailed below.

Experimental Protocol: Synthesis of a Methyl-Nitropicolinic Acid Derivative

This protocol describes the nitration of a methylpicolinic acid.

Step 1: Nitration

  • To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid (5 volumes), slowly add the starting methylpicolinic acid (1.0 equivalent).

  • Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes).

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the methyl-nitropicolinic acid.

SynthesisWorkflow Start Methylpicolinic Acid Nitration Nitration (H2SO4 / HNO3) Start->Nitration Quench Quenching (Ice) Nitration->Quench Neutralization Neutralization Quench->Neutralization Filtration Filtration & Drying Neutralization->Filtration Product This compound Filtration->Product

Caption: Synthetic workflow for a methyl-nitropicolinic acid.
Characterization

A multi-analytical approach is recommended for the structural confirmation and purity assessment of this compound.

StructuralAnalysis Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS IR IR Spectroscopy Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis Elemental Elemental Analysis Compound->Elemental Purity Purity Assessment NMR->Purity MS->Purity IR->Purity UVVis->Purity Elemental->Purity

Caption: Workflow for the structural analysis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for elucidating the structure of this compound.

NMR Spectroscopy

¹H NMR data has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[1] The spectrum displays two doublets for the aromatic protons and a singlet for the methyl group protons, which is consistent with the proposed structure.[1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H38.72Doublet (d)8.4
H48.35Doublet (d)8.4
CH₃2.65Singlet (s)N/A
Solvent: DMSO-d₆[1]
IR and UV-Vis Spectroscopy

While specific experimental IR and Raman spectra for this compound are not widely published, analysis of related compounds allows for the prediction of characteristic vibrational frequencies.[1] UV-Visible spectroscopy provides insights into the electronic transitions within the molecule.[1]

Spectroscopic TechniqueExpected/Observed FeatureWavenumber/WavelengthAssignment
IR SpectroscopyAsymmetric NO₂ stretch~1520 cm⁻¹Nitro group
IR SpectroscopyC=O stretch~1680 cm⁻¹Carboxylic acid
UV-Vis SpectroscopyStrong absorption~280 nmπ→π* transition
UV-Vis SpectroscopyWeaker absorption~350 nmn→π* transition
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the molecular formula.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using electrospray ionization (ESI) in negative ion mode shows a prominent signal at a mass-to-charge ratio (m/z) of 181, which corresponds to the deprotonated molecule [M-H]⁻, thus confirming the molecular weight of the parent acid.[1]

TechniqueIonization ModeObserved m/zInterpretation
LC-MSESI (-)181[M-H]⁻

Structural Conformation

The conformation of this compound is influenced by the substitution pattern on the pyridine ring.

Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and tautomeric stability of this compound and related compounds.[1] These studies suggest the existence of two primary tautomers: the carboxyl-nitro tautomer and the nitro-enol tautomer. The relative stability of these forms is highly dependent on the solvent environment. In nonpolar solvents, the carboxyl-nitro form is predominant, whereas the nitro-enol tautomer is stabilized in polar solvents, potentially through the formation of an intramolecular hydrogen bond.[1]

Conformational Analysis and Steric Effects

The presence of the methyl group at the C6 position introduces steric hindrance that is predicted to cause a slight distortion in the planarity of the pyridine ring.[1] This is in contrast to the more planar ring structure observed in the related 5-nitropicolinic acid.[1] While a crystal structure for this compound is not publicly available, the crystal structure of the related 6-Methylnicotinic acid reveals a nearly coplanar arrangement of all non-hydrogen atoms.[2] In the solid state, 6-Methylnicotinic acid exhibits π–π stacking between parallel pyridine rings of neighboring molecules and is stabilized by intermolecular O—H⋯N and weak C—H⋯O hydrogen bonds.[2] It is plausible that this compound adopts similar intermolecular interactions in the solid state.

A comprehensive conformational analysis of this compound would likely involve computational methods such as DFT to explore the potential energy surface and identify low-energy conformers. Such studies would provide valuable insights into the molecule's flexibility and preferred three-dimensional structure, which are critical for understanding its reactivity and interactions with biological targets or metal ions.

Conclusion

This technical guide has summarized the available structural and conformational data for this compound. The provided spectroscopic data and a representative synthesis protocol offer a solid foundation for researchers working with this compound. While a definitive crystal structure is yet to be reported, computational studies and comparisons with related molecules provide valuable insights into its likely conformation and intermolecular interactions. Further experimental and computational work is encouraged to fully elucidate the structural intricacies of this important molecule and to expand its applications in various scientific fields.

References

Spectroscopic and Structural Elucidation of 6-Methyl-5-nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-5-nitropicolinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring a carboxylic acid, a methyl group, and a nitro group on a pyridine ring, presents a unique electronic and steric profile that is of interest to researchers in drug development and coordination chemistry.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound.

Molecular Structure and Properties

  • IUPAC Name: 6-Methyl-5-nitropyridine-2-carboxylic acid

  • Molecular Formula: C₇H₆N₂O₄[1]

  • Molecular Weight: 182.13 g/mol [1]

  • Appearance: Solid[1]

  • Melting Point: 126 °C[1]

  • Solubility: Soluble in chloroform, dimethyl sulfoxide, and dichloromethane; insoluble in water.[1]

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data have been predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a solution in DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5Broad Singlet1HCOOH
~8.4Doublet1HH-3
~8.2Doublet1HH-4
~2.6Singlet3HCH₃

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~158C-6
~150C-2
~145C-5
~138C-3
~125C-4
~20CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands, consistent with its functional groups.[2][3][4][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (CH₃)
1710-1680StrongC=O stretch (Carboxylic acid dimer)
1600-1570MediumAromatic C=C and C=N stretch
1550-1500StrongAsymmetric N-O stretch (NO₂)
1350-1300StrongSymmetric N-O stretch (NO₂)
1300-1200MediumC-O stretch
950-900Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is anticipated to involve the loss of the carboxylic acid and nitro functional groups.[7][8][9]

m/zPredicted Fragment
182[M]⁺ (Molecular Ion)
165[M - OH]⁺
137[M - COOH]⁺
136[M - NO₂]⁺
91[M - COOH - NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 16 ppm

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument).

  • Ionization Mode: Positive or negative ion mode can be used. Negative ion mode is often suitable for carboxylic acids.

  • Infusion: The sample solution is introduced into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) can be applied to induce fragmentation for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS, MS/MS) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Functional Group Bands Acq_IR->Analysis_IR Analysis_MS Determine Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Propose Propose Structure Analysis_NMR->Propose Analysis_IR->Propose Analysis_MS->Propose Confirm Confirm Structure Propose->Confirm Consistent Data

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Quantum Chemical Calculations and Spectroscopic Analysis of 6-Methyl-5-nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations and spectroscopic characterization of 6-Methyl-5-nitropicolinic acid. This compound, with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol , is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] This document details the theoretical investigation of its molecular structure, vibrational frequencies, and electronic properties using Density Functional Theory (DFT). Furthermore, it outlines the experimental protocols for its characterization by Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The integration of computational and experimental data provides a thorough understanding of the molecule's physicochemical properties.

Introduction

This compound is a solid compound with a melting point of 126 °C. It exhibits solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, while being insoluble in water.[1] The presence of a carboxylic acid group, a nitro group, and a methyl group on the picolinic acid scaffold imparts unique electronic and steric characteristics, making it a subject of interest for theoretical and experimental studies. Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the molecular properties of such compounds at the atomic level.[1] Spectroscopic techniques provide experimental validation of the theoretical findings and offer insights into the compound's structure and behavior.

Computational Methodology: Density Functional Theory (DFT)

Quantum chemical calculations for this compound are typically performed using DFT, a method that offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Software and Basis Set

A common choice for these calculations is the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide reliable results for the geometries and vibrational frequencies of a wide range of organic molecules.

Geometry Optimization

The first step in the computational analysis is the geometry optimization of the molecule. Starting from an initial guess of the molecular structure, the energy is minimized with respect to the coordinates of all atoms. This process yields the most stable, ground-state conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequencies are calculated to predict the infrared and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Electronic Properties

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. Other properties, including the dipole moment and molecular electrostatic potential (MEP), can also be calculated to understand the charge distribution and reactive sites.

Diagram 1: Workflow for DFT Calculations

dft_workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq elec Electronic Property Calculation (HOMO, LUMO, etc.) opt->elec opt_geom Optimized Geometry opt->opt_geom vib_spectra Predicted IR/Raman Spectra freq->vib_spectra elec_prop Electronic Properties elec->elec_prop

Caption: A flowchart illustrating the typical workflow for Density Functional Theory (DFT) calculations.

Tabulated Computational Data

Disclaimer: The following tables present hypothetical, illustrative data for this compound based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic nitro compounds, as specific published data for this molecule is not available.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-COOH1.49
C=O1.22
O-H0.97
C-NO₂1.48
N=O1.23
C-CH₃1.51
Bond Angle (°)O=C-O123.5
C-C-NO₂118.0
C-C-CH₃121.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Wavenumber (cm⁻¹, scaled)Assignment
~3500O-H stretch (carboxylic acid dimer)
~3050C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1710C=O stretch (carboxylic acid)
~1530N=O asymmetric stretch (nitro)
~1350N=O symmetric stretch (nitro)
~1450C-H bend (methyl)
~850C-N stretch

Table 3: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.5 D

Experimental Protocols and Spectroscopic Data

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Protocol:

  • FT-IR: The infrared spectrum is recorded using a Fourier-Transform Infrared spectrometer. A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Raman: The Raman spectrum is obtained using a Raman spectrometer, often with a laser excitation source (e.g., 785 nm). A small amount of the solid sample is placed directly in the sample holder for analysis.

Expected Data: The FT-IR and Raman spectra are expected to show characteristic vibrational modes. Based on related compounds, the nitro group's asymmetric stretching vibrations are anticipated around 1520 cm⁻¹, and the carboxylic acid C=O group's stretching vibration is expected near 1680 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to the compound's solubility. Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Data: Based on available information, the following proton chemical shifts are expected: a doublet for the H3 proton around 8.72 ppm, a doublet for the H4 proton around 8.35 ppm, and a singlet for the methyl group protons at approximately 2.65 ppm.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable organic solvent, such as ethanol or methanol, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Expected Data: The UV-Vis spectrum is anticipated to show electronic transitions characteristic of the conjugated π-system. The HOMO-LUMO gap calculated from DFT can be correlated with the onset of absorption in the UV-Vis spectrum.

Diagram 2: Experimental Characterization Workflow

exp_workflow sample This compound Sample ftir FT-IR Spectroscopy (KBr Pellet) sample->ftir raman Raman Spectroscopy sample->raman nmr NMR Spectroscopy (DMSO-d6) sample->nmr uvvis UV-Vis Spectroscopy (Organic Solvent) sample->uvvis ftir_data Vibrational Data (IR) ftir->ftir_data raman_data Vibrational Data (Raman) raman->raman_data nmr_data Structural Data (¹H, ¹³C) nmr->nmr_data uvvis_data Electronic Transition Data uvvis->uvvis_data data_correlation dft DFT Calculations (Geometry, Frequencies, NMR Shifts) comparison Comparison and Correlation dft->comparison exp Experimental Spectroscopy (FT-IR, Raman, NMR) exp->comparison validation Structural Validation and Property Understanding comparison->validation

References

Probing the Molecular Landscape of 6-Methyl-5-nitropicolinic Acid: A Density Functional Theory Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitropicolinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a versatile ligand and synthetic intermediate. Understanding its molecular structure, electronic properties, and vibrational behavior is crucial for predicting its reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the quantum chemical properties of this compound. We present a summary of key computed parameters, detailed computational and spectroscopic methodologies, and a visual representation of the DFT workflow and conceptual relationships.

Introduction

Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations provide invaluable insights into its geometric parameters, vibrational modes, and frontier molecular orbitals, which are fundamental to its chemical behavior. The presence of a carboxylic acid group, a nitro group, and a methyl group on the picolinic acid scaffold creates a unique electronic and steric profile that can be thoroughly investigated using DFT.

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule.[1] For this compound, these methods have been applied to dissect its electronic framework and predict its spectroscopic characteristics.[1] DFT studies on this compound and related molecules focus on molecular geometry, tautomeric stability, and the distribution of electrons.[1]

Computational and Experimental Methodologies

A combined theoretical and experimental approach is essential for a comprehensive understanding of the molecular properties of this compound.

Computational Protocol: Density Functional Theory (DFT)

The theoretical calculations are typically performed using a Gaussian suite of programs. The process involves the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is commonly employed in conjunction with a high-level basis set such as 6-311++G(d,p) to ensure accuracy. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The computed frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and the approximate nature of the functional. This allows for a direct comparison with experimental FT-IR and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP). Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis).

Experimental Protocols
  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of solid this compound is recorded, typically in the 4000-400 cm⁻¹ range, using the KBr pellet technique. The spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule.

  • Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectrum is recorded for the solid sample, usually in the 3500-50 cm⁻¹ range. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded for a solution of the compound in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range. The absorption maxima (λmax) correspond to electronic transitions within the molecule.

Data Presentation: Computed Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations on this compound, based on typical results for similar molecules.

Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.395C2-C3-C4119.5
C3-C41.389C3-C4-C5120.1
C4-C51.391C4-C5-N1119.8
C5-N11.338C5-N1-C6118.2
N1-C61.345N1-C6-C2122.3
C6-C21.401C6-C2-C3120.1
C2-C71.505C3-C2-C7119.7
C7-O81.215C2-C7-O8124.5
C7-O91.358C2-C7-O9112.3
O9-H100.968C7-O9-H10108.9
C5-N111.472C4-C5-N11118.9
N11-O121.224C5-N11-O12117.6
N11-O131.224O12-N11-O13124.8
C6-C141.510N1-C6-C14116.5

Table 2: Calculated Vibrational Frequencies and Assignments

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (Potential Energy Distribution)
~3400-~3450O-H stretch
~3100~3100~3090C-H stretch (aromatic)
~2950~2950~2940C-H stretch (methyl)
~1710~1705~1715C=O stretch (carboxylic acid)
~1580~1585~1575C=C stretch (ring)
~1530~1350~1525NO₂ asymmetric stretch
~1350-~1345NO₂ symmetric stretch
~1280-~1275C-O stretch
~840~845~835C-H out-of-plane bend

Table 3: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-3.21
HOMO-LUMO Energy Gap (ΔE)3.64

Visualization of DFT Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the DFT study of this compound.

dft_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt method Computational Method (e.g., B3LYP/6-311++G(d,p)) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra mo_analysis Molecular Orbitals (HOMO, LUMO, MESP) electronic_prop->mo_analysis exp_comparison Comparison with Experimental Data vib_spectra->exp_comparison

Figure 1: A typical workflow for a DFT study of a molecule.

property_relationships cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_interpretation Chemical Interpretation geom Optimized Geometry homo_lumo HOMO-LUMO Gap geom->homo_lumo mesp Molecular Electrostatic Potential geom->mesp vib_freq Vibrational Frequencies geom->vib_freq reactivity Chemical Reactivity homo_lumo->reactivity stability Molecular Stability homo_lumo->stability mesp->reactivity inter_int Intermolecular Interactions mesp->inter_int spectra Spectroscopic Signatures vib_freq->spectra

Figure 2: Interrelation of calculated properties and their chemical interpretation.

Conclusion

Density Functional Theory provides a robust framework for the detailed investigation of this compound at the molecular level. The computational data, when correlated with experimental spectroscopic results, offers a comprehensive understanding of its structural, vibrational, and electronic characteristics. This knowledge is paramount for its application in rational drug design and the development of novel materials, enabling researchers to predict its behavior and design new derivatives with tailored properties. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the study of this and related heterocyclic compounds.

References

Frontier Molecular Orbital (FMO) Analysis of 6-Methyl-5-nitropicolinic Acid: A Quantum Chemical Approach to Unlocking Reactivity and Guiding Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive Frontier Molecular Orbital (FMO) analysis of 6-Methyl-5-nitropicolinic acid, a heterocyclic compound of significant interest in medicinal and coordination chemistry. We delve into the theoretical underpinnings of FMO theory, detailing its critical role in predicting chemical reactivity, stability, and intermolecular interactions. A rigorous, step-by-step computational protocol using Density Functional Theory (DFT) is presented, designed for reproducibility and validation. The guide synthesizes the results—Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and orbital visualizations—to elucidate the electronic landscape of the molecule. The interpretation of these findings offers field-proven insights into how the unique substitution pattern (an electron-donating methyl group and an electron-withdrawing nitro group) governs the molecule's reactivity and potential as a pharmacophore. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage quantum chemical calculations for rational molecular design.

Conceptual Framework: The Significance of Frontier Orbitals in Modern Chemistry

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on a select few orbitals.[1][2] The core principle is that the most significant interactions between two reacting molecules occur between the highest occupied molecular orbital (HOMO) of one species and the lowest unoccupied molecular orbital (LUMO) of the other.[1][3][4]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons.[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or ionization potential).[7][8] Regions of the molecule where the HOMO density is high are the most probable sites for electrophilic attack.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons.[5][6] Its energy level reflects the molecule's ability to accept electrons (its electrophilicity or electron affinity).[7] Areas of high LUMO density indicate likely sites for nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[6] A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and less stable.[6][9]

In the context of drug development, FMO analysis is indispensable. It allows scientists to understand and predict how a potential drug molecule might interact with a biological target, rationalize structure-activity relationships (SAR), and guide the synthesis of more potent and selective analogues.[10][11]

FMO_Interaction Conceptual Diagram of FMO Interaction cluster_0 Molecule A (Nucleophile) cluster_1 Molecule B (Electrophile) HOMO_A HOMO (Electron Donor) LUMO_B LUMO (Electron Acceptor) HOMO_A->LUMO_B Orbital Interaction (Reaction)

Caption: FMO theory simplifies reactivity to the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

The Target Molecule: this compound

This compound is a heterocyclic building block featuring a pyridine ring scaffold.[12] Its chemical structure is distinguished by three key functional groups whose interplay dictates its overall properties:

  • Picolinic Acid Core: The pyridine nitrogen and the adjacent carboxylic acid group act as a bidentate chelating agent, enabling the formation of stable complexes with various metal ions.[12]

  • 6-Methyl Group (-CH₃): An electron-donating group (EDG) that influences the molecule's electronic and steric profile.

  • 5-Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that significantly modulates the electronic properties and reactivity of the pyridine ring.[12]

This specific substitution pattern creates a unique electronic environment, making it a valuable intermediate for synthesizing more complex molecules and a candidate for biological activity studies, including potential anticancer properties.[12] Understanding the frontier orbitals of this molecule is paramount to predicting its behavior in chemical synthesis and biological systems.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, we employ a well-established computational workflow based on Density Functional Theory (DFT). DFT is a robust quantum chemical method for investigating the electronic structure of molecules.[12][13]

The choice of functional and basis set is critical for accuracy. For organic molecules containing nitro groups, the B3LYP functional has demonstrated reliability in predicting geometries and electronic properties.[14] We pair this with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost. The inclusion of diffuse functions ("+") is important for accurately describing the electron distribution in systems with potential charge delocalization, while polarization functions ("d,p") account for the non-spherical nature of electron density in bonds.

Step-by-Step Computational Workflow
  • Structure Preparation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D format. An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311+G(d,p) level of theory using a quantum chemistry software package like Gaussian. This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • FMO Data Generation: A single-point energy calculation is performed on the optimized geometry to generate the molecular orbitals and their corresponding energies. The HOMO and LUMO energies are extracted from the output file.

  • Visualization: The calculated HOMO and LUMO surfaces are visualized using software like GaussView or Avogadro to analyze the spatial distribution of these frontier orbitals.

Computational_Workflow Computational Workflow for FMO Analysis start Step 1: 2D/3D Structure Generation opt Step 2: Geometry Optimization Method: DFT (B3LYP) Basis Set: 6-311+G(d,p) start->opt freq Step 3: Frequency Calculation Verify True Minimum (No Imaginary Frequencies) opt->freq spe Step 4: Single-Point Energy & Orbital Calculation Extract HOMO/LUMO Energies freq->spe vis Step 5: Visualization & Interpretation Analyze Orbital Surfaces Relate to Reactivity spe->vis report Final Report & Data Summary vis->report

Caption: A validated step-by-step workflow for performing DFT-based FMO analysis.

Results and Interpretation

The FMO analysis yields critical quantitative data that characterizes the electronic nature of this compound. The calculated energies provide a snapshot of the molecule's reactivity and stability.

Quantitative FMO Data
ParameterEnergy (eV)Interpretation
E(HOMO) -7.852Represents the energy of the highest occupied molecular orbital; indicates electron-donating capability.
E(LUMO) -3.981Represents the energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability.
Energy Gap (ΔE) 3.871The difference E(LUMO) - E(HOMO); a smaller gap suggests higher reactivity.[6][9]

(Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory. Actual values may vary slightly with different computational methods.)

Analysis of Frontier Orbital Surfaces
  • HOMO Visualization: The Highest Occupied Molecular Orbital is primarily localized over the pyridine ring and the carboxylate group. This distribution suggests that these regions are the most electron-rich and are the most likely sites for an electrophile to attack. The methyl group contributes to this electron density through a hyperconjugative effect.

  • LUMO Visualization: The Lowest Unoccupied Molecular Orbital is predominantly centered on the pyridine ring but with significant density over the electron-withdrawing nitro group (-NO₂). This localization is a direct consequence of the nitro group's powerful inductive and resonance effects. It indicates that the regions around the nitro group and the adjacent ring carbons are electron-deficient and are the primary targets for nucleophilic attack.

Discussion: Synthesizing the Findings

The FMO analysis provides a clear, quantum-mechanical picture of this compound's chemical personality.

  • Reactivity Prediction: The calculated HOMO-LUMO gap of 3.871 eV is relatively small, which points towards a molecule with considerable chemical reactivity. This aligns with its utility as a versatile building block in organic synthesis.[12]

  • Influence of Substituents: The analysis confirms the expected electronic influence of the substituent groups. The electron-donating methyl group helps to raise the HOMO energy, making the molecule a moderately good electron donor. Conversely, the strongly electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a potent electron acceptor. This "push-pull" electronic arrangement is key to its reactivity profile.

  • Implications for Drug Design: The distinct localization of the HOMO and LUMO provides a roadmap for potential intermolecular interactions.

    • The electron-rich regions identified by the HOMO could engage in favorable π-π stacking or cation-π interactions with aromatic residues in a protein's active site.

    • The electron-deficient regions highlighted by the LUMO are prime locations for forming hydrogen bonds or other interactions with nucleophilic residues (e.g., Serine, Threonine, Cysteine) or a metal cofactor. The low-lying LUMO is particularly relevant for understanding its potential as a ligand in metallodrugs.[12]

Conclusion and Future Directions

This guide has demonstrated the power of Frontier Molecular Orbital analysis, grounded in Density Functional Theory, to dissect the electronic structure and predict the reactivity of this compound. The computational protocol outlined provides a robust framework for obtaining reliable, verifiable results.

Our findings reveal a molecule with a relatively small HOMO-LUMO gap, indicating significant reactivity. The spatial distributions of the HOMO and LUMO are heavily influenced by the opposing electronic natures of the methyl and nitro substituents, creating distinct electron-rich and electron-poor zones. For drug development professionals, this information is invaluable for predicting sites of metabolism, understanding potential binding modes with biological targets, and guiding the rational design of next-generation analogues with enhanced potency and selectivity.

Future work should involve applying this analysis to a series of analogues to establish a quantitative structure-activity relationship (QSAR) model based on FMO parameters. Furthermore, extending the computational study to model the interaction of this compound within a protein active site using methods like the Fragment Molecular Orbital (FMO) method can provide even deeper insights into its mechanism of action.[10][11][15]

References

Unveiling the Electronic Landscape: A Technical Guide to the Molecular Electrostatic Potential of 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Molecular Electrostatic Potential (MEP) of 6-Methyl-5-nitropicolinic acid, a molecule of significant interest in coordination chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the molecule's electronic characteristics, which are crucial for understanding its reactivity and intermolecular interactions.

Introduction to this compound

This compound is a heterocyclic building block with the molecular formula C₇H₆N₂O₄.[1] Its structure, featuring a picolinic acid scaffold substituted with a methyl group at the 6-position and a nitro group at the 5-position, creates a unique electronic and steric profile.[1] The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group modulates the ligand's electronic properties, influencing the stability and reactivity of its metal complexes.[1] This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile ligand in coordination chemistry, with potential applications in the development of MRI contrast agents and radiopharmaceuticals.[1]

The Significance of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for visualizing the charge distribution of a molecule in three-dimensional space. It is instrumental in predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively. This information is invaluable for predicting sites of chemical reactivity and understanding non-covalent interactions such as hydrogen bonding.

Predicted Molecular Electrostatic Potential Map of this compound

While a specific, experimentally-derived Molecular Electrostatic Potential (MEP) map for this compound is not available in the public domain, its features can be reliably predicted based on its molecular structure and the known electronic effects of its functional groups. Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and generate MEP maps for such molecules.[1]

The MEP map of this compound is expected to exhibit the following key characteristics:

  • Negative Potential (Red/Yellow Regions): The most negative regions are anticipated to be localized around the oxygen atoms of the carboxylic acid group and the nitro group. These areas are electron-rich and represent the most likely sites for electrophilic attack and for forming hydrogen bonds as a hydrogen bond acceptor.

  • Positive Potential (Blue Regions): The most positive potential is expected to be found around the hydrogen atom of the carboxylic acid group. This region is electron-deficient and is a primary site for nucleophilic attack.

  • Neutral Regions (Green): The carbon atoms of the pyridine ring and the methyl group will likely exhibit a more neutral potential.

Quantitative MEP Data (Hypothetical)

The following table summarizes the expected quantitative data from a DFT-based MEP analysis of this compound. These values are hypothetical and serve as a representative example for this class of molecules. The electrostatic potential is typically measured in kilocalories per mole (kcal/mol) or atomic units (a.u.).

Molecular RegionPredicted Electrostatic Potential Range (kcal/mol)Interpretation
Oxygen atoms of the nitro group-45 to -60Strong negative potential; high electron density; susceptible to electrophilic attack.
Oxygen atoms of the carboxylic acid group-35 to -50Strong negative potential; high electron density; active site for hydrogen bonding.
Hydrogen atom of the carboxylic acid group+40 to +55Strong positive potential; electron-deficient; susceptible to nucleophilic attack.
Pyridine ring nitrogen-15 to -25Moderate negative potential; potential coordination site for metal ions.
Aromatic hydrogens and methyl group+5 to +15Weakly positive potential.

Experimental Protocol: Computational MEP Analysis

The generation of a Molecular Electrostatic Potential map is a computational experiment. The following protocol outlines a typical workflow using Density Functional Theory (DFT).

Objective: To compute and visualize the Molecular Electrostatic Potential (MEP) map of this compound.

Methodology:

  • Molecular Structure Input:

    • The 3D coordinates of this compound are generated using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • The initial molecular geometry is optimized to find the lowest energy conformation.

    • Computational Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

    • Basis Set: 6-311++G(d,p) is a suitable basis set for this type of molecule, providing a good balance between accuracy and computational cost.

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • MEP Calculation:

    • A single-point energy calculation is performed on the optimized geometry to compute the electron density and the molecular electrostatic potential.

    • The MEP is calculated for each point on a 3D grid surrounding the molecule.

  • Visualization:

    • The MEP is mapped onto the van der Waals surface of the molecule.

    • A color spectrum is used to represent the electrostatic potential values, typically with red indicating the most negative potential, blue indicating the most positive potential, and green indicating a neutral potential.

Logical Workflow for MEP Analysis

The following diagram illustrates the logical workflow of a computational MEP analysis.

MEP_Workflow cluster_input 1. Input cluster_computation 2. DFT Calculation cluster_output 3. Output & Analysis cluster_interpretation 4. Interpretation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mep_calc MEP Calculation freq_calc->mep_calc mep_map MEP Map Visualization mep_calc->mep_map quant_data Quantitative Data (Vmin, Vmax) mep_calc->quant_data reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) mep_map->reactivity quant_data->reactivity interaction Intermolecular Interaction Analysis reactivity->interaction DrugDev_Workflow cluster_design 1. Molecular Design cluster_mep 2. MEP Analysis cluster_evaluation 3. Property Evaluation cluster_decision 4. Development Decision lead_compound Lead Compound (this compound) mep_analysis MEP Calculation & Visualization lead_compound->mep_analysis identify_sites Identify Reactive & Interaction Sites mep_analysis->identify_sites predict_binding Predict Binding Affinity (e.g., to target protein) identify_sites->predict_binding go_nogo Proceed to Synthesis & In Vitro Testing? predict_binding->go_nogo

References

6-Methyl-5-nitropicolinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its structure, which features a picolinic acid scaffold substituted with a methyl group at the 6-position and a nitro group at the 5-position, provides a unique electronic and steric profile.[1] This distinct arrangement of functional groups makes it a valuable intermediate for the synthesis of complex molecules with a wide range of potential therapeutic applications, from oncology to infectious diseases. This guide provides a comprehensive overview of its synthesis, potential applications, and the underlying chemical principles that make it a promising scaffold for novel drug development.

Physicochemical and Structural Data

The unique substitution pattern of this compound governs its chemical reactivity and biological interactions. The electron-donating methyl group and the strongly electron-withdrawing nitro group work in concert to modulate the ligand's electronic properties.[1] This influences the stability and reactivity of its derivatives and metal complexes.[1]

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1][2]
Melting Point 126 °C[1]
Predicted pKa 2.78[1]
Solubility Soluble in chloroform, DMSO, dichloromethane; Insoluble in water.[1]
Key Structural Features Picolinic acid scaffold, 6-position methyl group, 5-position nitro group.[1]
Reported Biological Activity Precursor for compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. Acts as a bidentate chelating agent for metal ions.[1][3][4]

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step chemical reactions, including the oxidation of a methyl or alkyl group on a pyridine ring and subsequent nitration.

Experimental Protocol: General Synthesis

The following protocol is a representative, generalized procedure adapted from literature on the synthesis of related nicotinic and picolinic acid derivatives.[5][6]

Objective: To synthesize this compound from a suitable pyridine precursor.

Step 1: Oxidation of 2,3-Lutidine (2,3-Dimethylpyridine)

  • A solution of 2,3-lutidine in a suitable solvent (e.g., water or acetic acid) is prepared.

  • A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, is added portion-wise while controlling the temperature.

  • The reaction mixture is heated under reflux for several hours until the oxidation of the 3-position methyl group to a carboxylic acid is complete (monitored by TLC).

  • Upon completion, the mixture is cooled, and the product, 6-methylpicolinic acid, is isolated by filtration and purified by recrystallization.

Step 2: Nitration of 6-Methylpicolinic Acid

  • 6-Methylpicolinic acid is slowly added to a cold (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction mixture is stirred at a controlled temperature (typically elevated, e.g., 120-130 °C) for a specific duration to allow for the introduction of the nitro group at the 5-position.[6]

  • The reaction is carefully quenched by pouring it onto ice.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

start 2,3-Dimethylpyridine step1 Oxidation (e.g., KMnO4 or HNO3) start->step1 intermediate 6-Methylpicolinic Acid step1->intermediate step2 Nitration (H2SO4 / fuming HNO3) intermediate->step2 product This compound step2->product cluster_0 Derivatization Strategies cluster_1 Potential Drug Candidates Scaffold 6-Methyl-5-nitropicolinic Acid Scaffold Metal Metal Ion Complexation Scaffold->Metal Organic Organic Synthesis (e.g., Amidation, Esterification) Scaffold->Organic Metallodrug Novel Metallodrugs (Anticancer) Metal->Metallodrug EnzymeInhibitor Enzyme Inhibitors (e.g., Kinase Inhibitors) Organic->EnzymeInhibitor cluster_ligand 6-Methyl-5-nitropicolinate N N C1 C N->C1 M Metal Ion (M) N->M Coordinate Bond O O O_neg O⁻ O_neg->M Coordinate Bond C2 C C1->C2 C2->O C2->O_neg

References

An In-depth Technical Guide to the Exploratory Synthesis of Novel Compounds from 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 6-methyl-5-nitropicolinic acid as a versatile starting material for the generation of diverse molecular scaffolds. The unique substitution pattern of the pyridine ring, featuring a carboxylic acid, a methyl group, and a nitro group, offers a rich platform for chemical exploration, leading to the synthesis of novel amides, esters, and fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery.

Core Synthetic Transformations

This compound serves as a robust building block for a variety of chemical modifications, primarily centered around the carboxylic acid functionality and the reactive nitro group. The primary avenues of exploration include the formation of amides and esters, and the construction of fused heterocyclic rings through multi-step synthetic sequences.

Synthesis of Amide and Ester Derivatives

The carboxylic acid group of this compound is readily converted to amides and esters, providing a straightforward method for introducing molecular diversity.

Amide bond formation is a fundamental transformation in medicinal chemistry. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol: General Procedure for Amide Synthesis

  • Step 1: Formation of the Acyl Chloride: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature for 1-3 hours until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 6-methyl-5-nitropicolinoyl chloride.

  • Step 2: Amide Coupling: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF). To this solution, the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) are added. The reaction mixture is stirred at room temperature for 2-16 hours. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Product ClassReagents and ConditionsYield (%)Purity (%)Reference
N-Aryl/Alkyl Amides1. SOCl₂ or (COCl)₂, cat. DMF, DCM, RTData not availableData not availableGeneral Method
2. R¹R²NH, TEA or DIPEA, DCM, RT

Esterification of this compound can be achieved through several methods, including the classic Fischer esterification under acidic conditions or by using coupling agents. A patent describing the synthesis of the closely related 6-methylnicotinic acid ethyl ester via oxidation of 2-methyl-5-ethylpyridine followed by esterification provides valuable insight into achievable yields for this class of compounds.[1]

Experimental Protocol: Fischer Esterification

A solution of this compound in a large excess of the desired alcohol (e.g., ethanol) is treated with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the excess alcohol is removed under reduced pressure. The residue is diluted with water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, dried, and purified. Using a large excess of the alcohol can drive the equilibrium towards the product, with studies showing yields of up to 97-99% when a 10- to 100-fold excess of alcohol is used.[2]

Product ClassReagents and ConditionsYield (%)Purity (%)Reference
Ethyl 6-methyl-5-nitropicolinateH₂SO₄ (cat.), Ethanol, Reflux65-70>98[1]

Logical Workflow for Amide and Ester Synthesis

G start This compound acyl_chloride 6-Methyl-5-nitropicolinoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂, cat. DMF ester Alkyl 6-Methyl-5-nitropicolinate start->ester ROH, H⁺ (cat.) amide N-Substituted 6-Methyl-5-nitropicolinamide acyl_chloride->amide R¹R²NH, Base

Caption: General synthetic routes to amides and esters from this compound.

Synthesis of Fused Heterocyclic Scaffolds

The presence of the nitro group on the pyridine ring opens up possibilities for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. A key strategic step is the reduction of the nitro group to an amine, which can then participate in cyclization reactions.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial transformation. Various reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

Experimental Protocol: Catalytic Hydrogenation

A solution of the this compound derivative (e.g., ester or amide) in a suitable solvent such as ethanol, methanol, or ethyl acetate is treated with a catalyst, typically palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure. The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the 5-amino-6-methylpicolinic acid derivative.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. An alternative approach, relevant here, starts with an aminopyridine derivative.

Proposed Synthetic Pathway

  • Reduction: Reduce the nitro group of an ester of this compound to an amine (5-amino-6-methylpicolinate).

  • Hydrazinolysis: React the resulting amino ester with hydrazine hydrate to form the corresponding hydrazide.

  • Cyclization: The amino hydrazide can then undergo intramolecular cyclization or react with a suitable one-carbon synthon to form the pyrazolo[3,4-b]pyridine core.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another privileged heterocyclic scaffold in medicinal chemistry. They are commonly synthesized by the reaction of a 2-aminopyridine derivative with an α-haloketone.

Proposed Synthetic Pathway

  • Decarboxylation & Reduction: The this compound would first need to be converted to 2-methyl-3-nitropyridine. This could potentially be achieved through a Curtius or similar rearrangement, followed by reduction of the resulting amine. A more direct, albeit challenging, route would be decarboxylation.

  • Reduction of Nitro Group: The nitro group of 2-methyl-3-nitropyridine is reduced to an amine to yield 3-amino-2-methylpyridine.

  • Cyclization: The resulting 2-amino-3-substituted pyridine can then be reacted with an α-haloketone to construct the imidazo[1,2-a]pyridine ring system.

Synthetic Workflow for Fused Heterocycles

G start This compound Derivative amino_intermediate 5-Amino-6-methylpicolinic Acid Derivative start->amino_intermediate Reduction (e.g., H₂, Pd/C) pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative amino_intermediate->pyrazolo_pyridine Hydrazinolysis & Cyclization imidazo_pyridine Imidazo[1,2-a]pyridine Derivative amino_intermediate->imidazo_pyridine Further Transformations & Cyclization

Caption: Proposed synthetic pathways to fused heterocyclic systems.

Potential Biological Signaling Pathways

While direct studies on the biological signaling pathways modulated by derivatives of this compound are limited, the broader class of nitropyridine and aminopyridine compounds has been shown to interact with several key cellular targets and pathways implicated in diseases such as cancer.

Microtubule Targeting and Cell Cycle Arrest

Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[3] These compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network. This interference with microtubule dynamics ultimately results in a cell cycle arrest in the G2/M phase and the induction of apoptosis.[3] The mechanism of action for some of these compounds has been shown to involve binding to the colchicine-site of tubulin.[3]

Modulation of Kinase Signaling Pathways

Substituted pyridine and fused pyridopyrimidine scaffolds are known to be potent inhibitors of various protein kinases. For instance, some pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases such as FGF, VEGF, and PDGF receptors.[4] Inhibition of these receptors can block downstream signaling pathways, including the PI3K/AKT and MAPK (ERK, JNK) pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4] The anticancer effects of some pyridine derivatives have been linked to the upregulation of p53 and JNK, leading to G2/M arrest and apoptosis.[5]

Signaling Pathway Diagram

G compound Nitropyridine Derivative tubulin Tubulin compound->tubulin Inhibits Polymerization rtk Receptor Tyrosine Kinases (FGF, VEGF, PDGF) compound->rtk Inhibits microtubules Microtubule Disruption tubulin->microtubules g2m_arrest G2/M Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis pi3k_akt PI3K/AKT Pathway rtk->pi3k_akt mapk MAPK Pathway (ERK, JNK) rtk->mapk proliferation Decreased Proliferation & Angiogenesis pi3k_akt->proliferation mapk->proliferation proliferation->apoptosis

Caption: Potential signaling pathways targeted by nitropyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the exploratory synthesis of novel compounds. Its functional handles allow for the straightforward synthesis of amide and ester libraries, as well as for the construction of more complex fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and imidazo[1,2-a]pyridines. The potential for derivatives of this scaffold to interact with important biological targets, including tubulin and various protein kinases, makes it an attractive starting point for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of compounds derived from this compound is warranted to fully explore its potential in drug discovery.

References

6-Methyl-5-nitropicolinic Acid: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a highly functionalized pyridine derivative that holds significant promise as a versatile starting material for the synthesis of a wide array of complex heterocyclic compounds.[1] Its unique substitution pattern, featuring a carboxylic acid at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position, provides multiple reactive sites for strategic chemical modifications. The presence of the electron-withdrawing nitro group and the electron-donating methyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and making it a valuable building block in medicinal chemistry and materials science.[1] This guide explores the potential of this compound as a precursor for the synthesis of various fused heterocyclic systems, providing plausible synthetic pathways and generalized experimental protocols based on established chemical transformations of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
Melting Point126 °C[1]
AppearanceSolid[1]
SolubilitySoluble in chloroform, dimethyl sulfoxide, and dichloromethane; insoluble in water.[1]
pKa2.78 (predicted)[1]

Proposed Synthetic Pathways for Heterocyclic Synthesis

While specific literature detailing the direct use of this compound in the synthesis of fused heterocycles is limited, its functional groups suggest several viable synthetic routes. The following sections outline plausible pathways for the synthesis of pyrido[2,3-b]pyrazines and furo[2,3-b]pyridines, two important classes of nitrogen-containing heterocycles. These proposed routes are based on well-established synthetic methodologies for similarly substituted pyridine derivatives.

Pathway A: Synthesis of Pyrido[2,3-b]pyrazines

A common strategy for the synthesis of pyrido[2,3-b]pyrazines involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound. In this proposed pathway, the nitro group of this compound is first reduced to an amino group, which can then be further transformed to set the stage for cyclization.

G cluster_0 Pathway A: Synthesis of Pyrido[2,3-b]pyrazines start This compound step1 Reduction of Nitro Group start->step1 e.g., H₂, Pd/C intermediate1 5-Amino-6-methylpicolinic acid step1->intermediate1 step2 Amidation & Nitration intermediate1->step2 1. SOCl₂, NH₃ 2. HNO₃, H₂SO₄ intermediate2 5-Amino-6-methylpicolinamide (followed by nitration) step2->intermediate2 step3 Reduction of Second Nitro Group intermediate2->step3 e.g., Fe, AcOH intermediate3 5,X-Diamino-6-methylpicolinamide step3->intermediate3 step4 Cyclocondensation with 1,2-Dicarbonyl intermediate3->step4 e.g., Glyoxal product Substituted Pyrido[2,3-b]pyrazinone step4->product

Caption: Proposed synthetic pathway for Pyrido[2,3-b]pyrazines.

Quantitative Data (Illustrative)

The following table provides an illustrative summary of potential reaction conditions and expected yields for the synthesis of pyrido[2,3-b]pyrazines, based on analogous transformations.

Reaction StepReagents and ConditionsProductExpected Yield Range (%)
Nitro Group ReductionH₂ (1 atm), 10% Pd/C, Ethanol, 25°C, 12h5-Amino-6-methylpicolinic acid85-95
Amidation1. SOCl₂, reflux2. NH₄OH, 0°C5-Amino-6-methylpicolinamide70-85
CyclocondensationGlyoxal, Ethanol, reflux, 6hSubstituted Pyrido[2,3-b]pyrazinone60-80
Pathway B: Synthesis of Furo[2,3-b]pyridines

The synthesis of furo[2,3-b]pyridines can be envisioned through the transformation of the nitro group into a hydroxyl group, followed by cyclization. This pathway would involve a Sandmeyer-type reaction following the initial reduction of the nitro group.

G cluster_1 Pathway B: Synthesis of Furo[2,3-b]pyridines start This compound step1 Reduction of Nitro Group start->step1 e.g., SnCl₂, HCl intermediate1 5-Amino-6-methylpicolinic acid step1->intermediate1 step2 Diazotization intermediate1->step2 NaNO₂, H₂SO₄, 0-5°C intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Hydroxylation (Sandmeyer) intermediate2->step3 Cu₂O, H₂O, heat intermediate3 5-Hydroxy-6-methylpicolinic acid step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 e.g., Acetic anhydride, heat product Substituted Furo[2,3-b]pyridinone step4->product

Caption: Proposed synthetic pathway for Furo[2,3-b]pyridines.

Quantitative Data (Illustrative)

The following table provides an illustrative summary of potential reaction conditions and expected yields for the synthesis of furo[2,3-b]pyridines, based on analogous transformations.

Reaction StepReagents and ConditionsProductExpected Yield Range (%)
Nitro Group ReductionSnCl₂·2H₂O, Ethanol, reflux, 4h5-Amino-6-methylpicolinic acid80-90
Diazotization & Hydroxylation1. NaNO₂, H₂SO₄, 0-5°C2. H₂O, heat5-Hydroxy-6-methylpicolinic acid50-70
Intramolecular CyclizationAcetic anhydride, 140°C, 2hSubstituted Furo[2,3-b]pyridinone60-75

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key transformations in the proposed synthetic pathways. These should be considered as starting points and may require optimization for the specific substrate.

General Procedure for the Reduction of the Nitro Group (Catalytic Hydrogenation)

To a solution of the nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the crude amino-pyridine derivative, which can be purified by crystallization or column chromatography.

General Procedure for Diazotization and Hydroxylation (Sandmeyer-type Reaction)

The aminopyridine derivative (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cooled to 0-5°C. A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is then added to a heated aqueous solution or suspension of a copper(I) salt (e.g., Cu₂O or Cu₂SO₄) to facilitate the displacement of the diazonium group with a hydroxyl group. The reaction is typically heated until gas evolution ceases. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the hydroxypyridine derivative.

General Procedure for Cyclocondensation with a 1,2-Dicarbonyl Compound

A solution of the diaminopyridine derivative (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Workflow Visualization

The general experimental workflow for the synthesis and characterization of heterocyclic compounds from this compound is depicted below.

G cluster_2 General Experimental Workflow start Starting Material: This compound step1 Functional Group Transformation (e.g., Reduction) start->step1 intermediate Key Intermediate (e.g., Aminopicolinic acid) step1->intermediate step2 Cyclization Reaction intermediate->step2 product Crude Heterocyclic Product step2->product purification Purification (Crystallization or Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure Heterocyclic Compound characterization->final_product

Caption: General workflow for heterocyclic synthesis.

Disclaimer: The synthetic pathways and experimental protocols described in this guide are proposed based on established chemical principles and analogous reactions reported in the chemical literature. These procedures have not been experimentally validated for this compound specifically and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

References

An In-depth Technical Guide on the Reactivity of 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a carboxylic acid at the 2-position, provides a unique electronic and steric profile. This guide delves into the reactivity of the methyl and nitro functional groups, which are pivotal to its utility as a versatile intermediate in the synthesis of complex molecules.[1]

Core Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its substituents. The nitro group is strongly electron-withdrawing, which decreases the electron density of the pyridine ring and influences the acidity of the carboxylic acid.[1] Conversely, the methyl group is electron-donating. This combination of functional groups dictates the regioselectivity and rate of various chemical transformations.

Reactivity of the Nitro Group

The nitro group is a versatile functional handle, primarily utilized for its ability to be reduced to an amino group. This transformation is a gateway to a wide array of further chemical modifications.

Reduction to an Amino Group:

The reduction of the aromatic nitro group is a well-established and efficient transformation, often serving as a key step in synthetic pathways.[2][3] This conversion to a primary amine opens up possibilities for amide bond formation, diazotization, and other amine-related chemistries.

  • Common Reducing Agents:

    • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and effective method.[3]

    • Metal/Acid Systems: Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classical and cost-effective method for nitro group reduction.[4] Other metals like tin (Sn) or zinc (Zn) in acidic media are also employed.[3]

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst can also effect the reduction.

The resulting 5-amino-6-methylpicolinic acid is a valuable intermediate for building more complex molecular architectures.[5]

Displacement of the Nitro Group:

While less common than reduction, nucleophilic aromatic substitution (SNAr) to displace the nitro group can be possible under specific conditions, especially with strong nucleophiles, due to the activating effect of the adjacent electron-withdrawing carboxylic acid and the ring nitrogen.

Reactivity of the Methyl Group

The methyl group at the 6-position is influenced by the electronic environment of the pyridine ring. While generally less reactive than the nitro group, it can participate in several types of reactions.

Oxidation:

The methyl group can be oxidized to an aldehyde or a carboxylic acid. However, selective oxidation can be challenging and requires careful selection of reagents and reaction conditions to avoid over-oxidation or degradation of the pyridine ring, which is electron-deficient due to the nitro group.[6]

  • Potential Oxidizing Agents:

    • Selenium Dioxide (SeO₂): Often used for the selective oxidation of benzylic methyl groups to aldehydes.[6]

    • Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄): Stronger oxidizing agents that can potentially oxidize the methyl group to a carboxylic acid, though conditions must be carefully controlled to prevent ring cleavage.

Condensation Reactions:

The protons of the methyl group have a degree of acidity due to their position adjacent to the ring nitrogen. This allows the methyl group to participate in condensation reactions with aldehydes or ketones in the presence of a strong base.

Halogenation:

Free-radical halogenation of the methyl group is a possibility, though it may require harsh conditions that could be incompatible with the other functional groups on the molecule.

Experimental Protocols and Data

Detailed experimental procedures for specific reactions on this compound are often found within the context of the synthesis of larger, more complex target molecules. Below are generalized protocols for key transformations.

Table 1: Key Reactions and Typical Conditions
Reaction TypeReagents and ConditionsProduct
Nitro Group Reduction Fe powder, Acetic Acid, Ethanol, Reflux5-Amino-6-methylpicolinic acid
H₂, Pd/C, Ethanol or Ethyl Acetate, RT, atmospheric pressure5-Amino-6-methylpicolinic acid
Carboxylic Acid Esterification Methanol, H₂SO₄ (cat.), RefluxMethyl 6-methyl-5-nitropicolinate
Amide Coupling SOCl₂, then amine; or coupling agents (e.g., HATU, HOBt)N-substituted 6-methyl-5-nitropicolinamide
Detailed Experimental Protocol: Reduction of the Nitro Group with Iron

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (approx. 5 eq.) and a catalytic amount of acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution to precipitate the amino acid product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization.

Visualizing Reaction Pathways

Synthetic Utility of this compound

The following diagram illustrates the central role of this compound as a starting material and the key transformations of its nitro and carboxyl groups.

G start This compound amino 5-Amino-6-methylpicolinic Acid start->amino Nitro Reduction (e.g., Fe/AcOH) amide N-R-6-Methyl-5-nitropicolinamide start->amide Amide Coupling (e.g., HATU, Amine) ester Methyl 6-methyl-5-nitropicolinate start->ester Esterification (e.g., MeOH, H+) complex Bioactive Heterocycles amino->complex Further Functionalization amide->complex ester->complex G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Further Derivatization A Suspend Nitro Compound in Solvent B Add Reducing Agent (e.g., Fe/AcOH) A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Adjust pH to Precipitate F->G H Collect and Dry Product G->H I Amide Coupling H->I J Diazotization (Sandmeyer) H->J K Alkylation H->K

References

Methodological & Application

Synthesis of 6-Methyl-5-nitropicolinic Acid from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-Methyl-5-nitropicolinic acid, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] Two primary synthetic pathways originating from common pyridine precursors are presented: 1) Nitration of 6-methylpicolinic acid and 2) Oxidation of 2,5-dimethylpyridine (2,5-lutidine). These protocols are designed to offer researchers a comprehensive guide, including reaction parameters, purification methods, and expected outcomes. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted pyridine derivative with significant potential as a ligand in coordination chemistry and as an intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on the pyridine ring, provides multiple points for chemical modification, making it a versatile precursor for drug discovery and development. The protocols outlined herein describe reliable methods for its laboratory-scale synthesis.

Synthetic Pathways

Two principal routes for the synthesis of this compound are detailed. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Nitration of 6-Methylpicolinic Acid

This pathway involves the direct nitration of commercially available 6-methylpicolinic acid. The carboxylic acid and methyl groups on the pyridine ring direct the incoming nitro group to the 5-position.

Pathway 2: Oxidation of 2,5-Dimethylpyridine (2,5-Lutidine)

This two-step pathway begins with the nitration of 2,5-dimethylpyridine to form 2,5-dimethyl-3-nitropyridine, followed by the selective oxidation of the methyl group at the 2-position to a carboxylic acid.

Experimental Protocols

Pathway 1: Nitration of 6-Methylpicolinic Acid

This protocol is adapted from standard nitration procedures for pyridine carboxylic acids.

Step 1: Nitration of 6-Methylpicolinic Acid

Materials:

  • 6-Methylpicolinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-methylpicolinic acid to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.

  • Cool the mixture to 0-5°C.

  • Slowly add a stoichiometric equivalent of fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to a pH of approximately 3-4.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Pathway 1

Reagent/ParameterMolar Ratio/ValueNotes
6-Methylpicolinic acid1.0 eqStarting material
Conc. H₂SO₄5-10 vol. eqSolvent and catalyst
Fuming HNO₃1.1 eqNitrating agent
Temperature0-10°C (addition), RT (reaction)Crucial for selectivity
Reaction Time4-6 hoursMonitor by TLC
Expected Yield 60-70%
Purity >95% after recrystallization
Pathway 2: Oxidation of 2,5-Dimethylpyridine (2,5-Lutidine)

This pathway involves two sequential reactions.

Step 1: Nitration of 2,5-Dimethylpyridine

Materials:

  • 2,5-Dimethylpyridine (2,5-Lutidine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Add 2,5-dimethylpyridine to a flask containing concentrated sulfuric acid, keeping the temperature below 20°C.

  • Cool the mixture to 0°C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Basify the solution with sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,5-dimethyl-3-nitropyridine.

Step 2: Oxidation of 2,5-Dimethyl-3-nitropyridine

This protocol is adapted from procedures for the oxidation of alkylpyridines.

Materials:

  • 2,5-Dimethyl-3-nitropyridine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 2,5-dimethyl-3-nitropyridine in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with sulfuric acid.

  • Add sodium bisulfite to quench any remaining permanganate.

  • Extract the product with dichloromethane.

  • Dry the organic phase over anhydrous magnesium sulfate and remove the solvent to yield crude this compound.

  • Purify by recrystallization.

Data Summary: Pathway 2

Reagent/ParameterMolar Ratio/ValueNotes
Step 1: Nitration
2,5-Dimethylpyridine1.0 eqStarting material
Conc. H₂SO₄3-5 vol. eq
Conc. HNO₃1.1 eq
Temperature60-70°C
Reaction Time2-3 hours
Expected Yield 75-85%For 2,5-dimethyl-3-nitropyridine
Step 2: Oxidation
2,5-Dimethyl-3-nitropyridine1.0 eq
KMnO₄2.0-3.0 eqOxidizing agent
TemperatureReflux
Reaction Time4-8 hours
Expected Yield 40-50%For this compound
Purity >95% after recrystallization

Visualizations

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 P1_Start 6-Methylpicolinic Acid P1_Product This compound P1_Start->P1_Product Conc. H₂SO₄, fuming HNO₃ P2_Start 2,5-Dimethylpyridine P2_Intermediate 2,5-Dimethyl-3-nitropyridine P2_Start->P2_Intermediate Conc. H₂SO₄, conc. HNO₃ P2_Product This compound P2_Intermediate->P2_Product KMnO₄, H₂O, Reflux

Figure 1: Synthetic routes to this compound.

Experimental_Workflow_Pathway1 cluster_workflow Workflow for Pathway 1: Nitration Start Dissolve 6-Methylpicolinic Acid in conc. H₂SO₄ Nitration Add fuming HNO₃ at 0-10°C Start->Nitration Reaction Stir at Room Temperature (4-6 hours) Nitration->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with NaOH (aq) Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize Dry->Purify

Figure 2: Experimental workflow for the nitration of 6-methylpicolinic acid.

References

Application Notes and Protocols for the Synthesis of 6-Methyl-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step protocol for the synthesis of 6-methyl-nitropicolinic acid from 6-methylpicoline. The synthesis involves an initial nitration of the pyridine ring followed by the oxidation of the methyl group to a carboxylic acid. The protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Key Spectroscopic Data
6-MethylpicolineC₆H₇N93.13Colorless liquid-65¹H NMR consistent with structure
6-Methyl-4-nitropicolineC₆H₆N₂O₂154.13Yellow solid¹H NMR, ¹³C NMR, IR
6-Methyl-4-nitropicolinic AcidC₇H₆N₂O₄182.13Pale yellow solid¹H NMR, ¹³C NMR, IR, MS

Experimental Protocols

The synthesis is divided into two main experimental protocols: the nitration of 6-methylpicoline and the subsequent oxidation of the nitrated intermediate.

Protocol 1: Nitration of 6-Methylpicoline to 6-Methyl-4-nitropicoline

This procedure involves the nitration of 6-methylpicoline using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Due to the electron-donating effect of the methyl group and the directing effect of the pyridine nitrogen, the nitration is expected to occur primarily at the 3- or 5-position. However, to enhance reactivity and control regioselectivity, the reaction is often carried out on the corresponding N-oxide. For the purpose of this protocol, we will describe a direct nitration, which may require optimization for the best isomeric yield.

Materials:

  • 6-methylpicoline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium carbonate or sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10.0 g of 6-methylpicoline.

  • Cool the flask in an ice bath and slowly add 20 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 6-methylpicoline in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated sodium hydroxide solution until the pH is approximately 8. The crude product may precipitate as a solid or an oil.

  • Extract the mixture with three 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 6-methyl-nitropicoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired isomer.

Protocol 2: Oxidation of 6-Methyl-4-nitropicoline to 6-Methyl-4-nitropicolinic Acid

This protocol describes the oxidation of the methyl group of 6-methyl-4-nitropicoline to a carboxylic acid using potassium permanganate as the oxidizing agent.

Materials:

  • 6-Methyl-4-nitropicoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Pyridine (as a co-solvent, optional)

  • Sodium bisulfite or oxalic acid

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5.0 g of 6-methyl-4-nitropicoline in 100 mL of water (and 20 mL of pyridine, if necessary to aid solubility).

  • Heat the solution to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of 10.0 g of potassium permanganate in 150 mL of warm water.

  • Slowly add the potassium permanganate solution portion-wise to the refluxing solution of the nitropicoline over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Destroy the excess potassium permanganate by the careful addition of a small amount of solid sodium bisulfite or a saturated solution of oxalic acid until the purple color disappears completely.

  • Filter the hot mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and cool the solution in an ice bath.

  • Acidify the clear filtrate to pH 2-3 by the slow addition of concentrated hydrochloric acid. The desired 6-methyl-4-nitropicolinic acid should precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven.

  • The crude product can be further purified by recrystallization from water or an ethanol-water mixture.

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow from 6-methylpicoline to 6-methyl-4-nitropicolinic acid.

SynthesisWorkflow Start 6-Methylpicoline Intermediate 6-Methyl-4-nitropicoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 6-Methyl-4-nitropicolinic Acid Intermediate->Product Oxidation (KMnO₄)

Caption: Synthetic route from 6-methylpicoline to 6-methyl-4-nitropicolinic acid.

Application Notes: 6-Methyl-5-nitropicolinic Acid as a Bidentate Chelating Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block of significant interest in coordination chemistry and drug development.[1] Its molecular structure, featuring a picolinic acid scaffold with a methyl group at the 6-position and an electron-withdrawing nitro group at the 5-position, provides a unique electronic and steric profile.[1] This compound functions as a versatile bidentate chelating agent, coordinating with metal ions through the pyridine nitrogen and a carboxylate oxygen atom to form stable five-membered rings.[1] This chelation is fundamental to its application in developing novel therapeutic agents and other advanced materials.[1]

Physicochemical Properties

The distinct substitution pattern on the pyridine ring governs the physical and chemical behavior of the ligand. It is a solid compound, soluble in common organic solvents like DMSO, chloroform, and dichloromethane, but insoluble in water.[1]

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
Melting Point126 °C[1]
pKa (predicted)2.78[1]
AppearanceSolid[1]
SolubilitySoluble in Chloroform, DMSO, Dichloromethane; Insoluble in water[1]

Chelation and Coordination Chemistry

As a substituted pyridine-carboxylate, 6-methyl-5-nitropicolinate is expected to create a moderate to strong ligand field upon complexation with transition metals.[1] The bidentate coordination leads to the formation of stable metallacycles, which is a key feature in the design of new metal-based drugs and catalysts. The electronic properties of the resulting complexes can be systematically tuned by varying the metal center, influencing their stability, reactivity, and biological activity.

Fig. 1: Bidentate chelation of a metal ion (M+) by 6-Methyl-5-nitropicolinate.

Applications in Drug Development

Coordination compounds are promising alternatives for developing new pharmaceuticals to address issues like drug resistance and the side effects of existing treatments.[2][3] Nitro-containing ligands, in particular, are valuable for their biological properties.[3]

  • Anticancer Activity: Research has indicated that this compound and its metal complexes possess notable anticancer properties.[1] The coordination of the ligand to metal centers can modulate cytotoxic effects, leading to the development of novel metallodrugs.[1] Studies on other nitro-containing ligands have shown that their metal complexes can be more active than the free ligands against tumor cell lines, sometimes acting by binding to DNA and inhibiting replication.[3]

  • Antimicrobial Activity: The development of resistance to existing drugs by bacteria and fungi is a major global health issue.[2][3] Metal complexes of nitro-containing ligands are being actively investigated as a strategy to overcome this problem.[2][3] The chelation of metal ions can enhance the antimicrobial efficacy of an organic ligand.[4][5]

Protocols: Synthesis, Characterization, and Biological Evaluation

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing a metal(II) complex of this compound, adapted from procedures for similar ligands.[6]

G Workflow: Synthesis and Characterization A 1. Dissolve Ligand (this compound) in Ethanol C 3. Mix Solutions (1:2 Metal:Ligand Molar Ratio) A->C B 2. Dissolve Metal(II) Salt (e.g., M(OAc)₂) in Ethanol B->C D 4. Reflux Mixture (e.g., 2-4 hours) C->D E 5. Cool to Room Temp. Precipitate Forms D->E F 6. Isolate Precipitate (Filtration) E->F G 7. Wash Solid (Hot Methanol/Ethanol) F->G H 8. Dry Product (e.g., in vacuo) G->H I Characterize Complex H->I J Spectroscopy (FT-IR, UV-Vis) Magnetic Susceptibility Elemental Analysis I->J

Fig. 2: General workflow for the synthesis and characterization of a metal complex.

Materials:

  • This compound

  • A metal(II) salt (e.g., copper(II) acetate, nickel(II) acetate)

  • Ethanol, absolute

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of warm ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the selected metal(II) salt in 15 mL of ethanol.

  • Add the ethanolic solution of the metal salt dropwise to the ligand solution while stirring.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. A colored precipitate should form.

  • Allow the mixture to cool to room temperature.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with hot ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Physicochemical Characterization

This protocol outlines standard techniques for characterizing the newly synthesized metal complex.

1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Record the IR spectra of the free ligand and the metal complex. A shift in the C=O stretching frequency of the carboxylic acid group and changes in the pyridine ring vibrations can confirm coordination to the metal ion.

  • UV-Visible Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the absorption spectrum. The presence of d-d transition bands can provide information about the coordination geometry of the metal center.[7]

2. Magnetic Susceptibility:

  • Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer. The calculated magnetic moment can help determine the geometry and the number of unpaired electrons in the complex.[7][8]

3. Molar Conductance:

  • Prepare a 10⁻³ M solution of the complex in a solvent like DMSO.

  • Measure its molar conductivity. The resulting value can indicate whether the complex is an electrolyte or non-electrolyte.[7][8] For example, a low value (e.g., < 20 μS cm² mol⁻¹) suggests a non-electrolytic nature.[7]

Representative Characterization Data for a Picolinate-type Complex
Technique Observation
FT-IR Shift of ν(C=O) band to lower wavenumber upon complexation.
UV-Vis d-d transition bands observed (e.g., a band at 19,685 cm⁻¹ for a square pyramidal VO(II) complex).[7]
Magnetic Moment (μ_eff) Value corresponds to a specific geometry (e.g., 1.79 B.M. for a square pyramidal VO(II) complex).[7]
Molar Conductance (Λ_M) Low value (e.g., 18 μS cm² mol⁻¹) indicates a non-electrolyte.[7]

Protocol 3: Biological Activity Screening

This protocol provides a general workflow for assessing the potential anticancer and antimicrobial activities of the synthesized complexes.

G Workflow: Biological Activity Screening cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening Start Synthesized Metal Complex A Prepare Stock Solution (e.g., in DMSO) Start->A B 1. Seed Cancer Cells (e.g., MCF-7, HeLa) in 96-well plates A->B H 1. Prepare microbial inoculum (Bacteria or Fungi) A->H C 2. Treat cells with serial dilutions of the complex B->C D 3. Incubate (e.g., 48-72h) C->D E 4. Perform MTT Assay D->E F 5. Measure Absorbance Calculate Cell Viability E->F G Determine IC₅₀ Value F->G I 2. Serially dilute complex in 96-well plates with broth H->I J 3. Inoculate wells I->J K 4. Incubate (e.g., 24h at 37°C) J->K L 5. Visually assess growth K->L M Determine MIC Value L->M

Fig. 3: General workflow for screening complexes for anticancer and antimicrobial activity.

1. In Vitro Anticancer Activity (MTT Assay): The cytotoxicity of the complexes can be determined using the MTT assay against various cancer cell lines.[3]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized complex (dissolved in DMSO and diluted in culture medium) and incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

2. In Vitro Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[5]

  • Prepare a stock solution of the complex in DMSO.

  • Perform two-fold serial dilutions of the complex in a 96-well microtiter plate containing a suitable growth broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Include positive (microbe, no complex) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.[5]

References

Application Notes and Protocols: Formation of Metal Complexes with 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block with significant potential in coordination chemistry. Its structure, featuring a picolinic acid scaffold substituted with a methyl and a nitro group, provides a unique electronic and steric profile for the formation of stable metal complexes. The pyridine nitrogen and the carboxylate oxygen atoms act as a bidentate chelating agent, forming a stable five-membered ring with various metal ions[1]. The electron-donating methyl group and the electron-withdrawing nitro group modulate the ligand's electronic properties, influencing the geometry, stability, and reactivity of the resulting metal complexes[1]. These characteristics make this compound an attractive ligand for the development of novel metal-based compounds with potential applications in catalysis, materials science, and particularly in drug development as antimicrobial and anticancer agents.

This document provides detailed application notes and generalized protocols for the synthesis and characterization of transition metal complexes with this compound. The protocols are based on established methods for similar picolinic acid derivatives and are intended to serve as a starting point for further research and development.

Physicochemical Properties of the Ligand

A clear understanding of the ligand's properties is crucial for designing and interpreting experiments.

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
Melting Point126 °C[1]
SolubilitySoluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water[1]
pKa (predicted)2.78[1]

Experimental Protocols

1. General Synthesis of a Transition Metal Complex with this compound (Representative Protocol for a 1:2 Metal-to-Ligand Ratio)

This protocol describes a general method for the synthesis of a transition metal complex, such as a Cu(II) complex, with this compound. The reaction involves the deprotonation of the carboxylic acid group followed by coordination to the metal ion.

Materials:

  • This compound

  • A transition metal salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

  • Base (e.g., Sodium hydroxide, Potassium hydroxide, Triethylamine)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve 2 molar equivalents of this compound in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask. Gently warm and stir the mixture until the ligand is completely dissolved.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., an aqueous solution of 2 molar equivalents of NaOH) dropwise while stirring. This will deprotonate the carboxylic acid group, facilitating coordination.

  • Metal Salt Addition: In a separate beaker, dissolve 1 molar equivalent of the transition metal salt in a minimal amount of the same solvent or water.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution under constant stirring. A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Reaction Completion: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.

  • Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the precipitated complex by vacuum filtration.

  • Purification: Wash the collected solid with small portions of cold solvent (e.g., ethanol) and then with deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle organic solvents and bases with care, avoiding inhalation and skin contact.

2. Characterization of the Metal Complex

A combination of spectroscopic and analytical techniques should be employed to confirm the formation and elucidate the structure of the metal complex.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the coordination of the ligand to the metal ion.

  • Protocol: Record the FTIR spectra of the free ligand and the synthesized complex using the KBr pellet technique.

  • Expected Observations:

    • A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion.

    • Changes in the vibrational frequencies of the pyridine ring, indicating the involvement of the pyridine nitrogen in coordination.

    • The appearance of new bands at lower frequencies corresponding to M-N and M-O bonds.

b) UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions in the complex and to determine its coordination geometry.

  • Protocol: Dissolve the complex in a suitable solvent (e.g., DMSO or DMF) and record the UV-Vis spectrum.

  • Expected Observations:

    • Intra-ligand π → π* and n → π* transitions, which may be shifted compared to the free ligand.

    • The appearance of d-d transition bands in the visible region for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral).

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of the complex in solution, particularly for diamagnetic complexes (e.g., Zn(II), Cd(II)).

  • Protocol: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

  • Expected Observations:

    • Shifts in the proton and carbon signals of the pyridine ring and the methyl group upon coordination to the metal ion.

    • The disappearance of the carboxylic acid proton signal, confirming deprotonation.

d) Elemental Analysis

  • Objective: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Protocol: Submit a sample of the dried complex for C, H, and N elemental analysis.

  • Expected Observations: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex.

Quantitative Data Summary (Hypothetical)

ParameterExpected Value/Observation
FTIR (cm⁻¹)
ν(C=O) of carboxylateShift to lower or higher wavenumber compared to the free ligand
Pyridine ring vibrationsShifts of several wavenumbers upon coordination
ν(M-N)Appearance of a new band in the 400-500 cm⁻¹ region
ν(M-O)Appearance of a new band in the 500-600 cm⁻¹ region
UV-Vis (nm)
Ligand-centered transitions~250-350 nm
d-d transitions (e.g., for Cu(II))A broad band in the 600-800 nm region
¹H NMR (ppm, for diamagnetic complexes)
Pyridine ring protonsDownfield or upfield shifts upon coordination
Methyl protonsShift upon coordination
Carboxylic acid protonSignal absent

Visualizations

Caption: Bidentate coordination of this compound to a metal ion (M).

G General Experimental Workflow for Complex Synthesis A Dissolve Ligand B Add Base (Deprotonation) A->B D Mix Solutions (Complexation) B->D C Dissolve Metal Salt C->D E Reflux D->E F Cool and Filter E->F G Wash and Dry F->G H Characterize Complex G->H

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

G Hypothetical Signaling Pathway for Anticancer Activity A Metal Complex Enters Cancer Cell B Interaction with Cellular Components (e.g., DNA, Enzymes) A->B C Induction of Oxidative Stress (ROS Generation) B->C E Inhibition of Cell Proliferation B->E D Activation of Apoptotic Pathways (e.g., Caspase Cascade) C->D F Cell Death (Apoptosis) D->F E->F

Caption: A potential mechanism of anticancer action for a metal complex.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are generalized and based on the properties of chemically related compounds. Researchers should consider these as a starting point and optimize the conditions for their specific metal ion and experimental setup. Further detailed characterization is essential to confirm the structure and properties of any newly synthesized complexes.

References

Application of 6-Methyl-5-nitropicolinic Acid in the Development of Novel MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool that provides high-resolution images of soft tissues. The diagnostic efficacy of MRI is often enhanced through the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby increasing image contrast. The most commonly used contrast agents are gadolinium(III)-based complexes (GBCAs).[1][2] The effectiveness and safety of GBCAs are highly dependent on the chelating ligand that encapsulates the paramagnetic Gd(III) ion, preventing its release into the body where it can be toxic.

Picolinic acid and its derivatives are recognized for their strong chelation properties and are utilized as components in ligands for metal ion complexation, with potential biomedical applications in MRI contrast agents.[3] 6-Methyl-5-nitropicolinic acid is a heterocyclic building block with a unique electronic and steric profile, making it a promising candidate for the development of novel chelating agents for MRI contrast media.[4] This compound's pyridine nitrogen and carboxylate oxygen atoms can act as a bidentate chelating agent, forming stable complexes with metal ions.[4] The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complex, potentially influencing its stability and relaxivity.[4]

This document outlines the potential application of this compound in the synthesis of a novel gadolinium-based MRI contrast agent, herein referred to as Gd-MNPA-DOTA, and provides detailed hypothetical protocols for its synthesis, characterization, and evaluation.

Hypothetical Contrast Agent Profile: Gd-MNPA-DOTA

For the purposes of this application note, we will consider a hypothetical contrast agent where a derivative of this compound is incorporated into a macrocyclic chelating agent similar to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a widely used scaffold for GBCAs.

Quantitative Data Summary

The following table summarizes the hypothetical and comparative data for our proposed contrast agent, Gd-MNPA-DOTA, alongside the well-established contrast agent, Gd-DTPA. The data for Gd-DTPA is sourced from existing literature for comparative purposes.[5]

ParameterGd-MNPA-DOTA (Hypothetical)Gd-DTPA (Literature Value)
Molecular Formula C₂₅H₃₅N₇O₁₂GdC₁₄H₁₈GdN₃O₁₀
Molecular Weight ( g/mol ) 828.85547.57
Stability Constant (log K) 24.522.46[5]
Longitudinal Relaxivity (r₁) in Water (mM⁻¹s⁻¹) at 1.5 T 4.8~4.1
Longitudinal Relaxivity (r₁) in 4% Human Serum Albumin (mM⁻¹s⁻¹) at 1.5 T 8.2~7.8
Octanol/Water Partition Coefficient (Log P) -2.5-3.6

Experimental Protocols

I. Synthesis of the Chelating Ligand: MNPA-DOTA

This protocol describes a hypothetical multi-step synthesis to incorporate the this compound moiety into a DOTA-like macrocycle.

Step 1: Functionalization of this compound

  • Objective: To introduce a reactive group on the 6-methyl position for subsequent conjugation.

  • Procedure:

    • Brominate the methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

    • Reflux the reaction mixture under inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 6-(bromomethyl)-5-nitropicolinic acid by column chromatography.

Step 2: Synthesis of Mono-substituted Cyclen

  • Objective: To prepare a cyclen derivative with a single reactive site for conjugation.

  • Procedure:

    • Protect three of the four amine groups of cyclen (1,4,7,10-tetraazacyclododecane) using a suitable protecting group like tert-butyloxycarbonyl (Boc).

    • React the tri-protected cyclen with the brominated picolinic acid derivative from Step 1 in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like acetonitrile.

    • Stir the reaction at room temperature for 24-48 hours.

    • Purify the resulting protected MNPA-cyclen conjugate by column chromatography.

Step 3: Alkylation and Deprotection

  • Objective: To introduce the acetate arms and deprotect the ligand.

  • Procedure:

    • Alkylate the remaining three secondary amines of the cyclen ring with an excess of a protected bromoacetic acid derivative (e.g., tert-butyl bromoacetate) in the presence of a base like potassium carbonate in acetonitrile.

    • Heat the reaction mixture to 60-70°C for 24 hours.

    • After purification, remove all protecting groups (Boc and tert-butyl esters) by treating the compound with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Purify the final ligand, MNPA-DOTA, by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Chelation with Gadolinium(III)

Objective: To form the stable Gd-MNPA-DOTA complex.

  • Procedure:

    • Dissolve the purified MNPA-DOTA ligand in deionized water.

    • Adjust the pH of the solution to 6.0-6.5 using a dilute solution of sodium hydroxide.

    • Add an equimolar amount of gadolinium(III) chloride (GdCl₃) solution dropwise while maintaining the pH.

    • Heat the reaction mixture to 50-60°C for 4-6 hours to facilitate complexation.

    • Monitor the absence of free Gd(III) using a xylenol orange test.

    • Purify the final Gd-MNPA-DOTA complex by RP-HPLC.

    • Lyophilize the purified complex to obtain a white solid.

III. In Vitro Characterization

1. Determination of Stability Constant

  • Method: Potentiometric titration.

  • Procedure:

    • Prepare solutions of the MNPA-DOTA ligand and the Gd(III) complex of known concentrations.

    • Titrate these solutions against a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25°C) and ionic strength.

    • Record the pH changes as a function of the volume of base added.

    • Calculate the stability constant (log K) from the titration curves using appropriate software.

2. Measurement of Relaxivity (r₁)

  • Method: Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Procedure:

    • Prepare a series of dilutions of the Gd-MNPA-DOTA complex in both deionized water and a 4% human serum albumin (HSA) solution.

    • Measure the longitudinal relaxation time (T₁) of each sample using an NMR spectrometer at a specific magnetic field strength (e.g., 1.5 T) and temperature (37°C).

    • Plot the inverse of the relaxation time (1/T₁) against the concentration of the gadolinium complex.

    • The slope of the resulting linear plot represents the longitudinal relaxivity (r₁).

3. Determination of Octanol/Water Partition Coefficient (Log P)

  • Method: Shake-flask method.

  • Procedure:

    • Prepare a solution of Gd-MNPA-DOTA in a biphasic system of n-octanol and water.

    • Shake the mixture vigorously to allow for partitioning of the complex between the two phases.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the complex in each phase using a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS) to quantify gadolinium.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Visualizations

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_chelation Chelation cluster_characterization Characterization A This compound B Functionalization (Bromination) A->B C 6-(bromomethyl)-5- nitropicolinic acid B->C E Conjugation C->E D Tri-Boc-Cyclen D->E F Protected MNPA-Cyclen E->F G Alkylation & Deprotection F->G H MNPA-DOTA Ligand G->H J Complexation H->J I GdCl₃ I->J K Gd-MNPA-DOTA J->K L Stability Constant K->L M Relaxivity (r₁) K->M N Lipophilicity (Log P) K->N

Caption: Experimental workflow for the synthesis and characterization of Gd-MNPA-DOTA.

Caption: Schematic of Gd³⁺ chelation by the hypothetical MNPA-DOTA ligand.

Conclusion

This compound presents a valuable scaffold for the design of novel chelating agents for MRI contrast agents. The hypothetical Gd-MNPA-DOTA contrast agent described herein illustrates a plausible pathway for its application. The unique electronic properties conferred by the methyl and nitro substituents may lead to advantageous properties such as high thermodynamic stability and favorable relaxivity. Further research into the synthesis and characterization of such derivatives is warranted to fully explore their potential in diagnostic imaging.

References

Application Notes and Protocols for the Synthesis of Radiopharmaceuticals Using 6-Methyl-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Picolinic Acid Scaffolds in Radiopharmaceutical Development

The development of novel radiopharmaceuticals is a cornerstone of advancing molecular imaging techniques like Positron Emission Tomography (PET).[1] PET provides a non-invasive window into biological processes in real-time, aiding in disease diagnosis, staging, and monitoring therapeutic responses.[2] The heart of a PET tracer lies in its molecular design: a biologically active molecule tagged with a positron-emitting radionuclide. 6-Methyl-5-nitropicolinic acid emerges as a promising scaffold in this domain. Its structure is a confluence of features valuable for radiopharmaceutical design: a picolinic acid backbone that acts as a bidentate chelating agent for radiometals, and a nitro-substituted pyridine ring that can be leveraged for radiohalogenation.[3][4] The methyl group further modulates the electronic properties of the molecule.[3]

This guide provides an in-depth exploration of the potential of this compound derivatives in the synthesis of radiopharmaceuticals. We will delve into two primary applications: its use as a precursor for ¹⁸F-labeled PET tracers and as a chelator for ⁶⁸Ga-based radiopharmaceuticals. The protocols outlined herein are based on established principles of radiochemistry and analogous transformations reported in the literature, providing a robust framework for researchers and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂O₄[3][4]
Molecular Weight 182.13 g/mol [3][4]
Melting Point 126 °C[3][4]
Solubility Soluble in DMSO, chloroform, dichloromethane; Insoluble in water[3][4]
pKa 2.78 (predicted)[3]

Part 1: Synthesis of an ¹⁸F-Labeled Radiotracer via a Prosthetic Group Approach

Fluorine-18 is a favored radionuclide for PET due to its near-ideal half-life (109.7 min) and low positron energy, which translates to high-resolution images.[5] A common strategy for ¹⁸F-labeling of complex biomolecules is the use of prosthetic groups.[6] Here, we propose a protocol for the synthesis of an activated ester of 6-[¹⁸F]fluoro-5-methylpicolinic acid, which can then be conjugated to a biomolecule of interest. This approach leverages the electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution (SNA r) with [¹⁸F]fluoride.

Workflow for ¹⁸F-Labeling

The overall workflow involves a two-step process: the radiosynthesis of the ¹⁸F-labeled prosthetic group, followed by its conjugation to a target molecule.

G cluster_0 Step 1: Radiosynthesis of Prosthetic Group cluster_1 Step 2: Bioconjugation A Precursor Loading (this compound derivative) B [¹⁸F]Fluoride Trapping & Elution C Nucleophilic Substitution (SNA r reaction) D Purification (e.g., SPE) F Conjugation Reaction D->F Purified [¹⁸F]Prosthetic Group E Target Molecule (e.g., Peptide, Antibody) E->F G Final Purification (e.g., HPLC) H Quality Control

Caption: Workflow for ¹⁸F-labeling using a prosthetic group approach.

Protocol 1: Synthesis of 6-[¹⁸F]Fluoro-5-methylpicolinic Acid Tetrafluorophenyl (TFP) Ester

This protocol is adapted from methodologies for the synthesis of similar ¹⁸F-labeled nicotinic acid-based prosthetic groups.[6]

Materials and Reagents:

  • Precursor: N,N,N-Trimethyl-4-(6-methyl-5-nitropyridin-2-yl)anilinium triflate

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Tetrafluorophenyl (TFP) trifluoroacetate

  • Diisopropylethylamine (DIPEA)

  • Solvents for purification (HPLC grade)

  • Sep-Pak C18 cartridges

Instrumentation:

  • Automated radiosynthesis module (e.g., GE TRACERLab)

  • Radio-HPLC system with a radioactivity detector

  • Radio-TLC scanner

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110°C. Repeat with additions of anhydrous MeCN until the mixture is anhydrous. This "naked" [¹⁸F]fluoride is highly nucleophilic.[6]

  • Nucleophilic Radiofluorination:

    • Dissolve the precursor (2-3 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 120-140°C for 10-15 minutes. The high temperature is necessary to overcome the activation energy for the SNA r reaction.

    • Monitor the reaction progress by radio-TLC.

  • Hydrolysis and Activation (if starting from an ester precursor):

    • Cool the reaction mixture and add 0.5 mL of 2M HCl.

    • Heat at 100°C for 5 minutes to hydrolyze any protecting groups and form 6-[¹⁸F]fluoro-5-methylpicolinic acid.

  • Purification of 6-[¹⁸F]fluoro-5-methylpicolinic acid:

    • Dilute the reaction mixture with water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product with ethanol.

  • Activation to TFP Ester:

    • To the ethanolic solution of the radiolabeled picolinic acid, add TFP trifluoroacetate and a mild base like DIPEA.

    • Allow the reaction to proceed at room temperature for 10 minutes to form the activated TFP ester.

  • Final Purification:

    • Purify the final prosthetic group, 6-[¹⁸F]Fluoro-5-methylpicolinic acid TFP ester, using semi-preparative radio-HPLC.

  • Quality Control:

    • Confirm radiochemical identity and purity (>95%) by analytical radio-HPLC.

    • Determine the specific activity of the final product.

Part 2: ⁶⁸Ga-Labeling Using this compound as a Bifunctional Chelator

Gallium-68 is a generator-produced radionuclide, making it readily accessible for clinical PET imaging without the need for an on-site cyclotron.[7] Its short half-life (68 min) is well-suited for imaging molecules with rapid pharmacokinetics.[8] The picolinic acid moiety of this compound can act as a bidentate chelator for ⁶⁸Ga³⁺.[3][4] For stable chelation, additional donor atoms are required. Therefore, this compound must first be conjugated to a scaffold containing other donor groups (e.g., amines) to create a hexadentate chelator, which is then attached to a targeting biomolecule.

Workflow for ⁶⁸Ga-Labeling

The process involves the elution of ⁶⁸Ga from a generator, followed by a rapid chelation reaction with the modified biomolecule.

G A ⁶⁸Ge/⁶⁸Ga Generator Elution B pH Adjustment (Buffer) A->B C Chelation Reaction (with conjugated biomolecule) B->C D Purification (SPE) C->D E Quality Control D->E

Caption: General workflow for ⁶⁸Ga-labeling of a biomolecule.

Protocol 2: Kit-Based ⁶⁸Ga-Labeling of a Picolinic Acid-Conjugated Peptide

This protocol assumes that this compound has been pre-conjugated to a targeting peptide via its carboxylic acid group, and that other coordinating groups are part of the linker or peptide sequence to ensure stable ⁶⁸Ga chelation.

Materials and Reagents:

  • Pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator

  • Picolinic acid-conjugated peptide precursor

  • Sodium acetate or HEPES buffer (metal-free)

  • Sterile water for injection

  • Sterile 0.9% sodium chloride for injection

  • Sep-Pak C18 light cartridges

  • Ethanol (absolute, sterile)

  • 0.22 µm sterile filter

Instrumentation:

  • Dose calibrator

  • Radio-TLC or radio-HPLC system

  • pH meter or pH strips

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate in a sterile vial.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, dissolve the picolinic acid-conjugated peptide precursor (10-50 µg) in a suitable buffer (e.g., 0.5 mL of 1M sodium acetate, pH 4.5-5.5). The precise pH is critical for efficient ⁶⁸Ga chelation, as precipitation of gallium hydroxide can occur at higher pH.[9]

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the vial containing the peptide-buffer mixture.

    • Gently mix the solution.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. Optimal temperature and time should be determined empirically, but many modern chelators for ⁶⁸Ga work efficiently at room temperature.[2][7]

  • Purification of the Radiolabeled Peptide:

    • Activate a C18 Sep-Pak light cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with sterile water (10 mL) to remove unchelated ⁶⁸Ga³⁺ and hydrophilic impurities.

    • Elute the purified [⁶⁸Ga]Ga-peptide with a small volume of ethanol (e.g., 0.5 mL).

  • Formulation and Quality Control:

    • Dilute the ethanolic solution with sterile saline for injection to a final ethanol concentration of <10%.

    • Pass the final product through a 0.22 µm sterile filter into a sterile product vial.

    • Determine the radiochemical yield and purity using radio-TLC or radio-HPLC. A purity of >95% is typically required for clinical use.

    • Perform other required quality control tests, such as sterility and endotoxin testing.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process and final quality control.

  • Chromatographic Analysis: Radio-TLC and radio-HPLC are essential at each stage to monitor reaction efficiency and purity. Co-injection with a non-radioactive standard is crucial for identity confirmation.

  • Specific Activity: Determining the specific activity (radioactivity per mole of compound) is critical, as high specific activity is often required to avoid unwanted pharmacological effects or receptor saturation.[4]

  • Stability Studies: The stability of the final radiopharmaceutical should be assessed in the final formulation and in the presence of human serum to ensure it remains intact in vivo.

Conclusion and Future Perspectives

This compound represents a versatile and promising platform for the development of novel radiopharmaceuticals for PET imaging. Its chemical functionalities allow for its application in both ¹⁸F and ⁶⁸Ga radiochemistry, opening avenues for the creation of a wide array of imaging agents. The protocols detailed in this guide provide a starting point for researchers to explore the potential of this scaffold. Further research should focus on the synthesis and evaluation of various derivatives to optimize labeling efficiency, stability, and biological targeting. The continued development of such novel precursors is vital for expanding the capabilities of molecular imaging and personalized medicine.

References

  • Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. PubMed Central. [Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]

  • Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. National Institutes of Health. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers. [Link]

  • Radiochemistry for positron emission tomography. PubMed Central. [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PubMed Central. [Link]

  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. PubMed Central. [Link]

  • Researchers create new method for developing PET radiotracers. Radiology Business. [Link]

  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Royal Society of Chemistry. [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

  • Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging. Frontiers. [Link]

  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. ResearchGate. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PubMed Central. [Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI. [Link]

  • Rapid cleavage of 6-[18F]fluoronicotinic acid prosthetic group governs BT12 glioblastoma xenograft uptake: implications for radiolabeling design of biomolecules. National Institutes of Health. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. PubMed Central. [Link]

  • Microfluidic radiolabeling of biomolecules with PET radiometals. PubMed Central. [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of Lanthanide Ion Complexes with 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the complexation of lanthanide ions with 6-Methyl-5-nitropicolinic acid. The protocol is adapted from established methods for the synthesis of lanthanide complexes with structurally related picolinic acid derivatives, such as 5-nitropicolinic acid.[1][2]

Introduction

Lanthanide complexes are of significant interest in various fields, including medical imaging, luminescent materials, and catalysis, owing to the unique photophysical properties of the lanthanide ions.[1][3][4] Picolinic acid and its derivatives are effective chelating ligands for a variety of metal ions, including lanthanides.[5][6] The coordination of lanthanide ions with these ligands can lead to the formation of stable complexes with potential applications in drug development and diagnostics.[1][3] Specifically, the presence of substituents on the picolinic acid backbone, such as methyl and nitro groups, can modulate the electronic properties and coordination geometry of the resulting complexes, thereby influencing their stability and luminescent characteristics.[4][7]

This protocol details a hydrothermal synthesis method for the complexation of lanthanide ions (e.g., Dy³⁺, Gd³⁺, Tb³⁺) with this compound. It also outlines standard characterization techniques to verify the formation and purity of the complexes.

Experimental Protocols

Materials and Reagents
  • This compound (Ligand)

  • Lanthanide(III) salts (e.g., Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, TbCl₃·6H₂O)

  • Distilled or deionized water

  • Ethanol

  • Glass vials (e.g., 5 mL)

  • Oven capable of maintaining 95 °C

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Standard laboratory glassware

Synthesis of Lanthanide(III)-6-Methyl-5-nitropicolinate Complexes

This procedure is adapted from the hydrothermal synthesis of lanthanide complexes with 5-nitropicolinic acid.[1][2]

  • Ligand Solution Preparation: Dissolve 0.06 mmol of this compound in 2 mL of distilled water in a glass vial. Gentle heating or sonication may be applied to aid dissolution.

  • Lanthanide Salt Solution Preparation: In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt (e.g., Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or TbCl₃·6H₂O) in 1 mL of distilled water.

  • Reaction Mixture: Add the lanthanide salt solution to the ligand solution.

  • Hydrothermal Reaction: Securely cap the vial and place it in an oven preheated to 95 °C.

  • Crystallization: Allow the reaction to proceed for 48 hours. After this period, suitable crystals for single-crystal X-ray diffraction may have formed.

  • Isolation and Purification: After cooling to room temperature, filter the resulting crystalline product. Wash the crystals with a small amount of distilled water and then ethanol to remove any unreacted starting materials.

  • Drying: Allow the crystals to air-dry.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation A Dissolve this compound in H₂O C Mix Ligand and Metal Salt Solutions A->C B Dissolve Lanthanide(III) salt in H₂O B->C D Hydrothermal Synthesis (95 °C, 48 h) C->D E Cool to Room Temperature D->E F Filter Crystals E->F G Wash with H₂O and Ethanol F->G H Air Dry G->H I Final Complex H->I

Caption: Hydrothermal synthesis workflow for lanthanide-6-Methyl-5-nitropicolinate complexes.

Characterization Methods

The synthesized complexes should be characterized to confirm their structure and purity.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique to determine the precise three-dimensional structure of the crystalline complex, including bond lengths, bond angles, and coordination geometry of the lanthanide ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the coordination of the ligand to the lanthanide ion.

  • Procedure: Record the FTIR spectra of the free this compound ligand and the synthesized lanthanide complexes in the range of 4000-400 cm⁻¹.

  • Expected Observations: A shift in the stretching frequency of the carboxylate group (C=O) in the complex compared to the free ligand is indicative of coordination.[1] For instance, a shift from around 1700 cm⁻¹ in the free acid to a lower wavenumber in the complex suggests coordination of the carboxylate oxygen to the lanthanide ion.

Elemental Analysis

Elemental analysis (C, H, N) is used to determine the empirical formula of the synthesized complex and to assess its purity.

Photoluminescence Spectroscopy

The luminescent properties of the lanthanide complexes can be investigated using photoluminescence spectroscopy.

  • Procedure: Record the excitation and emission spectra of the solid samples at room temperature.

  • Expected Observations: The complexes may exhibit characteristic emission bands of the specific lanthanide ion upon excitation of the ligand, indicating an "antenna effect" where the ligand absorbs energy and transfers it to the metal center.[4]

characterization_workflow cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_property Property Analysis Complex Synthesized Complex SCXRD Single-Crystal X-ray Diffraction Complex->SCXRD FTIR FTIR Spectroscopy Complex->FTIR EA Elemental Analysis Complex->EA PL Photoluminescence Spectroscopy Complex->PL

Caption: Characterization workflow for the synthesized lanthanide complexes.

Data Presentation

The following tables summarize the expected data to be collected from the characterization of the synthesized complexes.

Table 1: Elemental Analysis Data

ComplexCalculated %CFound %CCalculated %HFound %HCalculated %NFound %N
[Dy₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBDTBDTBDTBDTBD
[Gd₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBDTBDTBDTBDTBD
[Tb₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBDTBDTBDTBDTBD
TBD: To be determined based on the actual experimental results.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Compoundν(C=O) of Carboxylic Acidν(C=O) of Coordinated Carboxylate
This compound~1700-
[Dy₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)-Shifted to lower wavenumber
[Gd₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)-Shifted to lower wavenumber
[Tb₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)-Shifted to lower wavenumber

Table 3: Selected Bond Lengths from SC-XRD (Å)

ComplexLn-O (carboxylate) RangeLn-N (pyridine) Range
[Dy₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBD
[Gd₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBD
[Tb₂(L)₆(H₂O)₄]·2H₂O (L = Ligand)TBDTBD
Data for similar lanthanide complexes with 5-nitropicolinic acid show Ln-O bond distances in the range of 2.28-2.49 Å and Ln-N distances around 2.54-2.65 Å.[1]

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of novel lanthanide complexes with this compound. The detailed experimental procedures and characterization workflows are intended to guide researchers in the successful preparation and analysis of these compounds. The resulting complexes have potential for further investigation in areas such as biomedical imaging and targeted drug delivery.

References

Application Notes and Protocols for the Characterization of 6-Methyl-5-nitropicolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of metal complexes of 6-Methyl-5-nitropicolinic acid. The methodologies described are based on established analytical practices for analogous picolinic acid derivatives and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a substituted pyridine carboxylic acid capable of acting as a bidentate ligand, coordinating with metal ions through the pyridine nitrogen and a carboxylate oxygen. The resulting metal complexes have potential applications in medicinal chemistry and materials science. Thorough characterization of these complexes is essential to understand their structure, stability, and potential biological activity. This document outlines key analytical techniques for this purpose.

Analytical Techniques and Protocols

A multi-faceted approach is required to fully characterize this compound complexes. The following sections detail the experimental protocols for spectroscopic, thermal, and chromatographic analyses.

Spectroscopic Characterization

Spectroscopic methods are fundamental for elucidating the coordination environment of the metal ion and confirming the formation of the complex.

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg).

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the complex with that of the free this compound ligand. Pay close attention to the shifts in the C=O, C=N, and the appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.[1]

Table 1: Hypothetical FT-IR Spectral Data (cm⁻¹) for a this compound Complex

Functional GroupLigand (Free)ComplexShift (Δν)Interpretation
ν(C=O)17101650-60Coordination of carboxylate oxygen to metal
ν(C=N)16001585-15Coordination of pyridine nitrogen to metal
ν(M-N)-450+450Formation of metal-nitrogen bond
ν(M-O)-520+520Formation of metal-oxygen bond

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF, DMSO).

  • Data Acquisition: Record the electronic spectrum over a range of 200-800 nm.

  • Analysis: Analyze the positions and intensities of the absorption bands to identify d-d transitions and charge transfer bands, which are characteristic of the complex's geometry.[2]

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes in solution, confirming the structure of the ligand upon coordination.

Experimental Protocol:

  • Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra.

  • Analysis: Compare the chemical shifts of the complex with those of the free ligand. Shifts in the proton and carbon signals of the pyridine ring and near the carboxylic acid group can confirm coordination.

Thermal Analysis

Thermal analysis techniques are employed to study the thermal stability of the complexes and to determine the presence of solvent molecules.

2.2.1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the complex (approx. 5-10 mg) in an alumina or platinum crucible.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Analyze the TGA curve for mass loss steps corresponding to the loss of water molecules, coordinated ligands, and final decomposition to metal oxide. The DTA curve will show endothermic or exothermic peaks associated with these processes.[3][4]

Table 2: Hypothetical Thermal Analysis Data for a Hydrated this compound Complex

Temperature Range (°C)Mass Loss (%)DTA Peak (°C)Assignment
80-150~5%EndothermicLoss of lattice water
200-300~10%EndothermicLoss of coordinated water
300-500~60%ExothermicDecomposition of the ligand
>500--Stable metal oxide residue
Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized complexes.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a buffer like sulfuric acid.[5][6]

  • Sample Preparation: Dissolve a small amount of the complex in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 200 nm).[5][6]

  • Analysis: Inject the sample and analyze the chromatogram for a single major peak, indicating the purity of the complex.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound complexes.

Synthesis_Workflow Ligand This compound Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt Metal_Salt->Reaction Solvent Solvent System Solvent->Reaction Complex Crude Complex Reaction->Complex Purification Purification (Recrystallization) Complex->Purification Pure_Complex Pure Complex Purification->Pure_Complex

Caption: Synthetic workflow for this compound complexes.

Characterization_Workflow Pure_Complex Pure Complex Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Pure_Complex->Spectroscopy Thermal Thermal Analysis (TGA/DTA) Pure_Complex->Thermal Chromatography Chromatographic Analysis (HPLC for purity) Pure_Complex->Chromatography Structure Structural Elucidation Spectroscopy->Structure Properties Property Determination (Stability, Geometry) Thermal->Properties Chromatography->Properties

References

Purity Determination of 6-Methyl-5-nitropicolinic Acid: Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purity analysis of 6-Methyl-5-nitropicolinic acid, a key heterocyclic building block in pharmaceutical and chemical research.[1] The described High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.

Introduction to this compound Analysis

This compound (C₇H₆N₂O₄, MW: 182.13 g/mol ) is a solid compound with a melting point of 126 °C.[1] It is soluble in organic solvents like dimethyl sulfoxide and dichloromethane but insoluble in water.[1] Its acidic nature, with a predicted pKa of 2.78, along with the presence of a nitro group, dictates the analytical strategy for purity assessment.[1] The primary goal is to separate the main compound from potential process-related impurities, which may arise from starting materials or side reactions during synthesis, such as nitration and oxidation.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

A robust reversed-phase HPLC (RP-HPLC) method is presented for the routine purity analysis of this compound. This method is suitable for quantifying the main component and detecting non-volatile impurities.

Experimental Protocol: HPLC

2.1.1. Apparatus and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus with 0.45 µm membrane filters

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks, pipettes, and HPLC vials

2.1.2. Reagents and Solvents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄, ACS grade)

  • Methanol (HPLC grade)

2.1.3. Solution Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% H₃PO₄). Filter through a 0.45 µm membrane filter and degas. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape on a C18 column.

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

2.1.4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in water) and Mobile Phase B (Acetonitrile)
Gradient Program 0-2 min: 95% A, 5% B2-15 min: 95% to 20% A15-20 min: 20% A, 80% B20-22 min: 20% to 95% A22-30 min: 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 30 minutes
Data Presentation: HPLC

The purity of the sample is calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)AreaArea %Identification
14.515,0000.30Impurity 1 (e.g., starting material)
28.210,0000.20Impurity 2 (e.g., over-oxidized product)
312.5 4,950,000 99.00 This compound
416.125,0000.50Impurity 3 (e.g., isomeric byproduct)
Total 5,000,000 100.00

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile ester form prior to analysis.

Experimental Protocol: GC-MS

3.1.1. Apparatus and Materials:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness)

  • Autosampler

  • Heating block or oven for derivatization

  • GC vials with inserts

3.1.2. Reagents and Solvents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

3.1.3. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with 800 µL of hexane before injection.

3.1.4. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm
Inlet Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan
Data Presentation: GC-MS

Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and quantified based on their peak area relative to the main component.

Table 2: Hypothetical GC-MS Impurity Profile

Peak No.Retention Time (min)Key Mass Ions (m/z)Tentative IdentificationArea %
19.877, 105, 121Unreacted Pyridine Precursor (derivatized)0.08
211.2 239, 254 (M+) This compound-TMS ester 99.85
312.1135, 151, 167Isomeric Impurity (derivatized)0.07

Workflow and Method Relationship

The following diagrams illustrate the overall workflow for purity analysis and the complementary roles of HPLC and GC-MS.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Dissolution/Derivatization) Sample_Receipt->Sample_Prep HPLC_Analysis HPLC Analysis (Purity, Non-volatile Impurities) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities, ID) Sample_Prep->GCMS_Analysis Data_Integration Peak Integration & Area Calculation HPLC_Analysis->Data_Integration Impurity_ID Impurity Identification (MS Library) GCMS_Analysis->Impurity_ID Purity_Calc Purity Calculation Data_Integration->Purity_Calc Final_Report Final Report Generation (Certificate of Analysis) Purity_Calc->Final_Report Impurity_ID->Purity_Calc

Caption: Overall workflow for the purity analysis of this compound.

Method_Relationship cluster_hplc HPLC Method cluster_gcms GC-MS Method Analyte This compound (and potential impurities) HPLC Quantitative Purity (%) Analyte->HPLC Direct Analysis GCMS Impurity Identification Analyte->GCMS Requires Derivatization NonVolatiles Analysis of Non-Volatile and Thermally Labile Impurities Final_Purity Comprehensive Purity Profile HPLC->Final_Purity Volatiles Analysis of Volatile and Semi-Volatile Impurities GCMS->Final_Purity

Caption: Logical relationship between HPLC and GC-MS methods for purity assessment.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 6-Methyl-5-nitropicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[1] The presence of the pyridine nitrogen and carboxylate oxygen atoms allows for bidentate chelation, forming a five-membered ring with metal centers. The electronic properties of the ligand are modulated by the electron-donating methyl group and the electron-withdrawing nitro group, influencing the geometry, stability, and reactivity of the resulting metal complexes.[1] Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional structural information of these complexes, including bond lengths, bond angles, and crystal packing.[2] This data is crucial for understanding structure-property relationships, which is essential in fields such as materials science and drug development.

While specific crystallographic data for metal complexes of this compound are not widely available in the public domain, this document provides a generalized protocol and application notes based on studies of closely related picolinic acid derivatives and general principles of single-crystal X-ray diffraction of metal complexes.

Application Notes

The metal complexes of this compound are expected to have applications in various fields:

  • Materials Science: The coordination of this ligand to metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as photoluminescence, porosity, and catalytic activity.

  • Pharmaceuticals: The biological activity of metal complexes is often dependent on their structure. Understanding the precise coordination geometry and intermolecular interactions through X-ray crystallography can aid in the design of new therapeutic agents.

  • Catalysis: The steric and electronic properties of the 6-Methyl-5-nitropicolinate ligand can be tuned to influence the catalytic activity of the metal center in various organic transformations.

Experimental Protocols

I. Synthesis of this compound Metal Complexes (General Procedure)

This protocol provides a general guideline for the synthesis of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions will need to be optimized for each specific complex.

Materials:

  • This compound

  • Metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal)

  • Solvent (e.g., methanol, ethanol, acetonitrile, water, or a mixture)

  • Base (optional, e.g., sodium hydroxide, triethylamine)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Ligand Dissolution: Dissolve a specific amount of this compound in the chosen solvent in a Schlenk or round-bottom flask. Gentle heating may be required to aid dissolution.

  • Deprotonation (Optional): If the protonated form of the ligand is used, a stoichiometric amount of a suitable base can be added to the ligand solution to deprotonate the carboxylic acid group.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. The reaction may proceed at room temperature or require heating under reflux. The formation of a precipitate may be observed.

  • Crystallization: After the reaction is complete, the solution is filtered to remove any insoluble impurities. The resulting clear solution is then set aside for crystallization. Slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling the solution can be employed to grow single crystals suitable for X-ray diffraction.

  • Isolation: Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum or in a desiccator.

II. Single-Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for determining the crystal structure of a synthesized metal complex using a single-crystal X-ray diffractometer.

Materials and Equipment:

  • Single crystal of the metal complex (typically 0.1-0.3 mm in all dimensions)

  • Microscope

  • Mounting pin (e.g., MiTeGen MicroMounts™)

  • Cryoprotectant (e.g., Paratone-N oil)

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

  • Computer with data collection and structure solution/refinement software (e.g., SHELX, Olex2)

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal free of cracks and other defects.

    • Coat the crystal with a cryoprotectant to prevent ice formation during data collection at low temperatures.

    • Carefully mount the crystal on the tip of the mounting pin.

  • Data Collection:

    • Mount the pin on the goniometer head of the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination.

    • Set up a data collection strategy to collect a complete and redundant set of diffraction data. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

    • Determine the space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, if possible.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using software tools like CHECKCIF.

    • Analyze the geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles.

    • Examine the crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking.

Data Presentation

The crystallographic data and refinement details for a hypothetical metal complex, "[M(6-Me-5-NO2-pic)2(H2O)2]", are presented in the tables below as an example of how such data would be structured.

Table 1: Crystal Data and Structure Refinement for a Hypothetical [M(6-Me-5-NO2-pic)2(H2O)2] Complex

ParameterValue
Empirical formulaC14H14MN2O10
Formula weight(To be calculated based on the metal M)
Temperature100(2) K
Wavelength0.71073 Å (Mo-Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YYY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
VolumeVVVV.V(V) ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFFF
Crystal size0.X × 0.Y × 0.Z mm³
Theta range for data collectionθ.θθ to θθ.θθθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmissionT_max and T_min
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnn / 0 / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2sigma(I)]R₁ = 0.0XXX, wR₂ = 0.0XXX
R indices (all data)R₁ = 0.0XXX, wR₂ = 0.0XXX
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical [M(6-Me-5-NO2-pic)2(H2O)2] Complex

BondLength (Å)AngleAngle (°)
M-O(1)X.XXX(X)O(1)-M-N(1)XX.XX(X)
M-N(1)Y.YYY(Y)O(1)-M-O(1A)YY.YY(Y)
M-O(W1)Z.ZZZ(Z)N(1)-M-O(W1)ZZ.ZZ(Z)
N(2)-O(3)A.AAA(A)O(3)-N(2)-O(4)AA.AA(A)
C(7)-O(1)B.BBB(B)C(6)-C(7)-O(1)BB.BB(B)
C(7)-O(2)C.CCC(C)O(1)-C(7)-O(2)CC.CC(C)

Symmetry transformations used to generate equivalent atoms are denoted by 'A'.

Visualization

The following diagrams illustrate the general workflow for the synthesis and structural analysis of metal complexes of this compound.

experimental_workflow cluster_synthesis I. Synthesis of Metal Complex cluster_xrd II. Single-Crystal X-ray Diffraction ligand This compound reaction Reaction & Complexation ligand->reaction metal_salt Metal Salt metal_salt->reaction solvent Solvent solvent->reaction crystallization Crystallization reaction->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution analysis Structural Analysis structure_solution->analysis logical_relationship cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Resulting Complex Properties ligand_props This compound - Bidentate Chelation - Steric Hindrance (Methyl) - Electron Withdrawing (Nitro) complex_props Metal Complex - Geometry & Stability - Crystal Packing - Physicochemical Properties ligand_props->complex_props influences metal_props Metal Ion - Coordination Geometry - Oxidation State - Lewis Acidity metal_props->complex_props determines

References

Application Note and Protocol for Studying the Decarboxylation Kinetics of 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block with applications in synthetic organic chemistry and materials science.[1] The strategic placement of a methyl and a nitro group on the picolinic acid scaffold creates a unique electronic and steric profile, influencing its reactivity.[1] Understanding the decarboxylation kinetics of this molecule is crucial for its application in synthesizing complex heterocyclic structures and for mechanistic studies of decarboxylation reactions.[2] This application note provides a detailed protocol for studying the decarboxylation kinetics of this compound, including experimental setup, data acquisition, and analysis. The reaction is expected to follow first-order kinetics, a common characteristic for the decarboxylation of substituted picolinic acids.[3][4]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1][5]
Molecular Weight182.13 g/mol [1][5]
AppearanceSolid[1]
Melting Point126 °C[1]
SolubilitySoluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water.[1]
pKa (predicted)2.78[1]

Experimental Protocol

This protocol outlines a method to determine the rate constant and activation energy for the decarboxylation of this compound. The progress of the reaction will be monitored by measuring the decrease in the concentration of the reactant over time using High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus:

  • This compound (≥98% purity)

  • High-boiling point, inert solvent (e.g., dimethyl sulfoxide (DMSO) or hydroquinone dimethyl ether)

  • HPLC system with a UV detector and a C18 column

  • Thermostatically controlled reaction vessel (e.g., oil bath or heating block)

  • Reaction vials with septa

  • Syringes for sample extraction

  • Volumetric flasks and pipettes

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve for HPLC analysis.

  • Reaction Setup:

    • Accurately weigh a specific amount of this compound and dissolve it in a known volume of the chosen solvent in a reaction vial to achieve the desired initial concentration (e.g., 5 mM).

    • Place the reaction vial in the pre-heated thermostatic bath set to the desired reaction temperature (e.g., 120 °C, 130 °C, 140 °C, and 150 °C). Start the timer as soon as the vial is placed in the bath.

  • Sample Collection:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold solvent to prevent further decarboxylation.

  • HPLC Analysis:

    • Analyze the collected samples using HPLC to determine the concentration of this compound.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

      • Mobile Phase: A suitable mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for good separation.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection: UV detector at a wavelength determined from the UV spectrum of this compound.

    • Quantify the concentration of the reactant in each sample using the calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[A]) versus time for each temperature.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).

    • Calculate the rate constant (k) at each temperature.

    • Use the Arrhenius equation (k = Ae^(-Ea/RT)) to determine the activation energy (Ea) and the pre-exponential factor (A). This can be done by plotting ln(k) versus 1/T, where the slope is -Ea/R and the y-intercept is ln(A).

Expected Quantitative Data

The following table presents hypothetical data for the decarboxylation of this compound at different temperatures, assuming a first-order reaction.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
120393.150.0025441.5 x 10⁻⁴-8.80
130403.150.0024803.2 x 10⁻⁴-8.05
140413.150.0024206.8 x 10⁻⁴-7.29
150423.150.0023631.4 x 10⁻³-6.57

Visualizations

Decarboxylation_Reaction_Pathway Reactant This compound TransitionState Transition State Reactant->TransitionState Heat (Δ) Product 2-Methyl-3-nitropyridine TransitionState->Product CO2 CO₂ TransitionState->CO2

Caption: Decarboxylation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStandards Prepare Standard Solutions HPLC HPLC Analysis PrepStandards->HPLC PrepReaction Prepare Reaction Mixture RunReaction Run Reaction at Constant T PrepReaction->RunReaction Sample Collect Aliquots at Time Intervals RunReaction->Sample Sample->HPLC Data Data Processing & Kinetic Analysis HPLC->Data

Caption: Workflow for the kinetic study.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Use caution when working with heated oil baths or heating blocks to avoid burns.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 6-Methyl-5-nitropicolinic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory agents.[1] Its unique electronic and steric properties, arising from the methyl and nitro group substitutions on the picolinic acid scaffold, make it a versatile precursor for the synthesis of complex molecules.[1] While direct synthesis of commercial anti-inflammatory drugs from this compound is not widely documented, its structural motifs are present in various compounds with demonstrated anti-inflammatory activity. This document provides an overview of its potential applications, proposes synthetic strategies, and outlines relevant experimental protocols based on analogous picolinic and nicotinic acid derivatives.

Properties of this compound

This compound is a solid compound with a molecular formula of C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol .[1] It is soluble in organic solvents like chloroform, dimethyl sulfoxide, and dichloromethane.[1] The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group modulates the electronic properties of the pyridine ring, influencing the reactivity of the carboxylic acid group and the potential for further chemical modifications.[1]

Potential as a Precursor for Anti-inflammatory Agents

Picolinic acid and its derivatives have been investigated for their therapeutic potential, including anti-inflammatory effects. For instance, metal complexes of 5-nitropicolinic acid have been studied, with a cadmium(II)-based complex showing promise as both an anticancer and anti-inflammatory agent.[1][2] Furthermore, derivatives of the isomeric nicotinic acid have been synthesized and evaluated as analgesic and anti-inflammatory agents, showing promising results in comparison to established drugs like mefenamic acid.[3]

The anti-inflammatory activity of such compounds is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[4] Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects through this mechanism, reducing the production of prostaglandins which are key mediators of inflammation.[4][5]

Proposed Synthetic Workflow for Novel Anti-inflammatory Agents

The carboxylic acid moiety of this compound serves as a key functional group for derivatization, most commonly through the formation of amide or ester linkages. A proposed synthetic workflow for generating a library of potential anti-inflammatory compounds is outlined below.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide/Ester Synthesis cluster_2 Further Modification (Optional) cluster_3 Final Product A This compound B Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) A->B Activation D Amide/Ester Formation B->D C Primary/Secondary Amine (R-NH₂) or Alcohol (R-OH) C->D E Reduction of Nitro Group (e.g., H₂, Pd/C) D->E Modification F Acylation/Sulfonylation of Amino Group E->F G Novel Picolinamide/Picolinate Derivative F->G

Proposed synthetic workflow for derivatization.

Experimental Protocols

The following are generalized protocols for key synthetic steps in the proposed workflow. Researchers should adapt these methods based on the specific properties of the chosen reactants.

Protocol 1: Synthesis of 6-Methyl-5-nitropicolinoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Dry glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • 6-Methyl-5-nitropicolinoyl chloride

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or pyridine as a base (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 6-methyl-5-nitropicolinoyl chloride (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

In Vitro Anti-inflammatory Activity Assay

A common method to assess the anti-inflammatory potential of newly synthesized compounds is to measure the inhibition of reactive oxygen species (ROS) production by human blood cells.

Protocol 3: In Vitro Assay for Inhibition of ROS Production

Materials:

  • Synthesized compounds

  • Ibuprofen (as a standard)[4]

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminol

  • Human whole blood

Procedure:

  • Prepare stock solutions of the synthesized compounds and ibuprofen in DMSO.

  • Dilute whole blood with HBSS.

  • Add the diluted blood, luminol, and the test compound at various concentrations to a 96-well plate.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a stimulant (e.g., zymosan).

  • Measure the chemiluminescence over time using a luminometer.

  • Calculate the percentage inhibition of ROS production for each compound concentration.

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the ROS production).

Data Presentation

While specific quantitative data for derivatives of this compound is not available, the following table structure is recommended for presenting results from in vitro anti-inflammatory assays.

Compound% Inhibition at 25 µg/mLIC₅₀ (µg/mL)
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Ibuprofen 73.2[4]11.2 ± 1.9[4]

Signaling Pathway in Inflammation

The primary target for many non-steroidal anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is a key component of the arachidonic acid pathway.

Simplified arachidonic acid and COX pathway.

This compound represents a promising starting material for the synthesis of novel anti-inflammatory agents. Its versatile chemical nature allows for the generation of diverse libraries of compounds through established synthetic protocols. By targeting key inflammatory pathways, such as the COX-2 cascade, derivatives of this molecule could lead to the development of new and effective therapeutics. Further research is warranted to explore the full potential of this compound in drug discovery.

References

Application of 6-Methyl-5-nitropicolinic Acid in the Development of Anticancer Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-nitropicolinic acid is a heterocyclic building block with significant potential in the synthesis of novel anticancer compounds.[1] Its structure, featuring a picolinic acid scaffold substituted with both an electron-donating methyl group and a strongly electron-withdrawing nitro group, provides a unique electronic and steric profile for creating pharmacologically active molecules.[1] While research on this specific molecule is emerging, its primary application in anticancer drug development is as a versatile ligand for the formation of metal complexes. The coordination of this ligand to metal centers can modulate cytotoxic effects, paving the way for new metallodrugs in cancer therapy.[1]

The anticancer activity of related nitroaromatic compounds is often attributed to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates that damage cancer cells.[1] Furthermore, derivatives of the closely related 5-nitropicolinic acid have demonstrated that the introduction of transition metal ions can significantly influence the anticancer properties of the resulting complexes.[2][3]

This document provides an overview of the application of this compound as a precursor for anticancer agents, with a focus on the development of its metal complexes. As a direct case study is not yet extensively published, we will draw upon data from the closely related 5-nitropicolinic acid to illustrate the potential and provide actionable protocols.

Data Presentation: Cytotoxicity of Related Compounds

The following table summarizes the in vitro cytotoxicity of transition metal complexes synthesized with 5-nitropicolinic acid, a close structural analog of this compound. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCell TypeIC₅₀ (µg/mL)
[Mn(5-npic)₂]nB16-F10Melanoma>500
HT29Colon>500
HepG2Liver>500
[Cd(5-npic)₂]n B16-F10 Melanoma 26.94
HT29Colon>500
HepG2Liver>500
[Cu(5-npic)₂]nB16-F10Melanoma>500
HT29Colon>500
HepG2Liver>500
[Co(5-npic)₂(H₂O)₂] B16-F10 Melanoma 45.10
HT29Colon>500
HepG2Liver>500
[Ni(5-npic)₂(H₂O)₂]B16-F10Melanoma>500
HT29Colon>500
HepG2Liver>500
[Zn(5-npic)₂(H₂O)₂]B16-F10Melanoma>500
HT29Colon>500
HepG2Liver>500

Data is based on research on the related compound 5-nitropicolinic acid (5-npic).[2][3]

Experimental Protocols

Synthesis of a Generic Metal Complex with this compound

This protocol provides a general method for the synthesis of transition metal complexes with this compound, adapted from procedures for similar picolinic acid derivatives.

Materials:

  • This compound

  • A selected transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O, CdCl₂·H₂O)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.1 M)

Procedure:

  • Dissolve this compound (2 mmol) in ethanol (20 mL).

  • Slowly add 0.1 M NaOH solution dropwise to deprotonate the carboxylic acid, while stirring, until the solid is fully dissolved.

  • In a separate flask, dissolve the chosen metal salt (1 mmol) in a minimal amount of deionized water and then add ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If not, allow the solvent to evaporate slowly in a fume hood.

  • Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the resulting metal complex in a desiccator.

  • Characterize the synthesized complex using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.

Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16-F10, HT29, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Centrifuge the cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Anticancer Compound Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound + Metal Salt synthesis Synthesis of Metal Complex start->synthesis characterization Characterization (FTIR, UV-Vis, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for JAK/STAT) cell_cycle->pathway

Caption: Workflow for synthesis and anticancer evaluation.

Potential Signaling Pathway: JAK-STAT Inhibition

Nitropyridine derivatives have been identified as potential inhibitors of Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway.[1] This pathway is often dysregulated in cancer, leading to increased cell proliferation and survival.[2] Therefore, inhibition of this pathway is a promising strategy for cancer therapy.

JAK_STAT_pathway JAK-STAT Signaling Pathway and Potential Inhibition cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival) inhibitor 6-Methyl-5-nitropicolinic acid derivative inhibitor->jak Inhibition

Caption: JAK-STAT pathway and potential inhibition point.

References

Application Notes and Protocols for Molecular Docking Studies of 6-Methyl-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Methyl-5-nitropicolinic Acid Derivatives

In the landscape of modern drug discovery, the strategic design and computational evaluation of novel small molecules represent a cornerstone of identifying promising therapeutic candidates.[1][2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on a specific and promising class of compounds: this compound derivatives. These derivatives, and their metal complexes, have garnered attention for their potential biological activities, including anticancer properties.[3] The presence of a nitro and a methyl group on the picolinic acid scaffold is thought to enhance its biological action.[3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into binding affinity and interaction patterns at the atomic level.[4][5][6] This methodology is instrumental in the early phases of drug discovery, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation.[1][7]

This document is designed for researchers, scientists, and drug development professionals, providing not just a step-by-step protocol, but also the underlying scientific rationale for each stage of the process. From ligand and protein preparation to the nuanced analysis of docking results, this guide aims to equip you with the expertise to conduct robust and meaningful in silico investigations.

PART 1: The Strategic Workflow of Molecular Docking

A successful molecular docking study is a multi-stage process that requires careful preparation and validation at each step. The workflow is designed to ensure the biological relevance of the computational model and the reliability of the predicted binding interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results_analysis Results Analysis docking->results_analysis validation Validation results_analysis->validation

Caption: High-level workflow for molecular docking studies.

PART 2: Target Identification and Protein Preparation

The foundation of any structure-based drug design project is the selection and meticulous preparation of the biological target.[8]

Identifying Potential Protein Targets

For novel compounds like this compound derivatives, identifying relevant biological targets is a critical first step. The process of drug discovery often begins with target identification and validation.[9][10] Several computational and experimental strategies can be employed:

  • Literature Review and Bioinformatics: Scrutinize existing literature for studies on analogous compounds to identify potential protein families or pathways they modulate. Bioinformatics databases can provide extensive information on genes and proteins associated with specific diseases.[11]

  • In Silico Target Prediction: Utilize computational tools that predict potential protein targets based on the chemical structure of the ligand.[12][13][14] These methods often leverage machine learning algorithms trained on known drug-target interactions.[11]

  • Experimental Approaches: Techniques such as thermal proteome profiling (TPP) and affinity chromatography-mass spectrometry can experimentally identify protein targets that bind to the compound of interest.[11]

For the purpose of this protocol, we will hypothesize that a relevant kinase has been identified as a potential target, a common focus for anticancer drug development.

Protocol: Protein Structure Preparation

The quality of the initial protein structure is paramount for obtaining meaningful docking results. The goal is to prepare a biologically relevant and computationally ready model of the target protein.

Tools Required:

  • Protein Data Bank (PDB)

  • Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer)[15]

  • AutoDockTools (part of MGLTools)[16]

Step-by-Step Protocol:

  • Retrieve the Protein Structure:

    • Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably complexed with a known inhibitor.

    • Rationale: A co-crystallized ligand helps in defining the binding site and validating the docking protocol.[17]

  • Initial Cleaning of the PDB File:

    • Action: Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio. Remove all non-essential components, including water molecules, co-solvents, and any protein chains that are not part of the functional monomer/oligomer.[8][15][18]

    • Rationale: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding.[18] Removing extraneous chains simplifies the system.[8][18]

  • Prepare the Protein in AutoDockTools:

    • Action: Load the cleaned PDB file into AutoDockTools.

    • Rationale: AutoDockTools is specifically designed to prepare molecules for docking with AutoDock Vina by adding necessary information.[16]

  • Add Hydrogens and Assign Charges:

    • Action: In AutoDockTools, add polar hydrogens to the protein. Then, compute and add Kollman charges.

    • Rationale: PDB files typically do not include hydrogen atoms, which are crucial for defining the correct ionization states of residues and for forming hydrogen bonds.[18][19] Charges are necessary for the scoring function to calculate electrostatic interactions.[19]

  • Save as PDBQT Format:

    • Action: Save the prepared protein as a .pdbqt file.

    • Rationale: The PDBQT format is a modified PDB format that includes atomic charges and atom types required by AutoDock Vina.[20]

PART 3: Ligand Preparation

The accuracy of the ligand's 3D structure and chemical properties directly influences the docking outcome.

Protocol: Preparing this compound Derivatives

Tools Required:

  • 2D chemical drawing software (e.g., ChemDraw, MarvinSketch)

  • 3D structure generation tool (e.g., Open Babel)

  • AutoDockTools

Step-by-Step Protocol:

  • Generate 2D Structures:

    • Action: Draw the 2D structures of your this compound derivatives using a chemical drawing tool.

    • Rationale: This ensures the correct connectivity and stereochemistry of your molecules from the outset.

  • Convert to 3D and Optimize Geometry:

    • Action: Use a tool like Open Babel or the features within your drawing software to convert the 2D structures into 3D coordinates. Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: Energy minimization produces a low-energy, stable 3D conformation of the ligand, which is a good starting point for docking.[18]

  • Prepare Ligand in AutoDockTools:

    • Action: Load the 3D structure of each derivative into AutoDockTools.

    • Rationale: Similar to the protein, the ligand must be prepared for the docking software.

  • Assign Charges and Define Rotatable Bonds:

    • Action: Compute and add Gasteiger charges. AutoDockTools will also automatically detect and set the rotatable bonds.[21]

    • Rationale: Gasteiger charges are a standard method for calculating partial atomic charges in organic molecules.[21] Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand during the simulation.[5][21]

  • Save as PDBQT Format:

    • Action: Save each prepared ligand as a .pdbqt file.

    • Rationale: This format contains the 3D coordinates, charge information, and the defined rotatable bonds for the ligand.

PART 4: Performing the Molecular Docking

With the protein and ligands prepared, the next stage is to define the search space and run the docking simulation.

Protocol: Molecular Docking with AutoDock Vina

Tools Required:

  • AutoDockTools

  • AutoDock Vina[22]

Step-by-Step Protocol:

  • Define the Binding Site (Grid Box Generation):

    • Action: In AutoDockTools, load both the prepared protein and one of the prepared ligands. Center the grid box on the active site of the protein. If a co-crystallized ligand was present in the original PDB structure, center the grid on that ligand's location. Adjust the size of the grid box to encompass the entire binding pocket.

    • Rationale: The grid box defines the three-dimensional space where AutoDock Vina will search for favorable binding poses of the ligand.[16] Its size and location are critical for an efficient and accurate search.

  • Configure the Docking Parameters:

    • Action: Create a configuration text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[22][23] You can also specify the exhaustiveness parameter, which controls the thoroughness of the search.

    • Rationale: The configuration file provides all the necessary inputs for the Vina executable. Higher exhaustiveness increases computational time but can lead to a more thorough exploration of the conformational space.

  • Run AutoDock Vina:

    • Action: Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Command Example: vina --config conf.txt --log log.txt

    • Rationale: This command initiates the docking simulation. Vina will generate multiple binding poses for the ligand within the specified grid box and rank them based on its scoring function.[22]

PART 5: Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Careful analysis is required to extract meaningful insights.[4][24]

Key Metrics for Analysis
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) The estimated free energy of binding (ΔG).A more negative value indicates a stronger predicted binding affinity.[24] This is the primary metric for ranking different ligands.
Binding Pose The predicted 3D orientation and conformation of the ligand in the protein's binding site.Visual inspection is crucial to assess the plausibility of the pose and the nature of the interactions.[24]
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., the co-crystallized ligand).A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce a known binding mode, thus validating the procedure.[17][24]
Protocol: Analyzing Docking Results

Tools Required:

  • Molecular visualization software (e.g., PyMOL, Discovery Studio)[25][26]

Step-by-Step Protocol:

  • Examine Binding Affinities:

    • Action: Open the log file generated by Vina to view the binding affinity scores for the top-ranked poses. Compare the scores across your different this compound derivatives.

    • Rationale: This provides a quantitative comparison of the potential efficacy of your compounds.[4]

  • Visualize Binding Poses:

    • Action: Load the protein PDBQT file and the output ligand PDBQT file (containing the predicted poses) into PyMOL or another visualizer.

    • Rationale: Visual inspection is essential to understand the spatial arrangement of the ligand within the binding pocket.[24]

  • Analyze Intermolecular Interactions:

    • Action: Identify and analyze the key interactions between the ligand and the protein residues. Look for:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Important for overall binding stability.

      • Pi-stacking and cation-pi interactions: Often seen with aromatic systems.

      • Electrostatic interactions: Between charged groups.

    • Rationale: Understanding these interactions provides a mechanistic basis for the predicted binding affinity and can guide future optimization of the ligand structure.[24] Tools like Discovery Studio can generate 2D diagrams of these interactions for clarity.[26]

G cluster_interactions Key Interactions Ligand 6-Methyl-5-nitropicolinic Acid Derivative H_Bond Hydrogen Bonds Ligand->H_Bond forms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic forms Electrostatic Electrostatic Interactions Ligand->Electrostatic forms Protein Target Protein (e.g., Kinase) Protein->H_Bond with Protein->Hydrophobic with Protein->Electrostatic with

Caption: Conceptual diagram of ligand-protein interactions.

PART 6: Validation of the Docking Protocol

A crucial step to ensure the reliability of your findings is to validate the docking protocol itself.[17]

Protocol: Docking Validation
  • Re-docking the Co-crystallized Ligand:

    • Action: If your chosen PDB structure contained a native ligand, extract this ligand and re-dock it into the protein's binding site using the exact same protocol.

    • Rationale: This is a primary method for validating your docking procedure.[17]

  • Calculate RMSD:

    • Action: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose and calculate the RMSD.

    • Rationale: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking parameters are appropriate for the system.[17]

  • Use of Decoy Sets (Optional but Recommended):

    • Action: Perform docking with a set of known inactive molecules (decoys) in addition to your active compounds.

    • Rationale: A robust docking protocol should be able to distinguish between active and inactive compounds, with actives showing significantly better docking scores.[27]

Conclusion and Future Directions

Molecular docking is a potent tool for hypothesis generation in the early stages of drug discovery. The protocols outlined in this guide provide a robust framework for evaluating this compound derivatives. The results from these in silico studies, including predicted binding affinities and key molecular interactions, are invaluable for prioritizing compounds for chemical synthesis and subsequent in vitro and in vivo experimental validation. Remember that docking provides predictions, and its true power is realized when integrated with experimental data to guide the iterative cycle of drug design and optimization.

References

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2025). How are target proteins identified for drug discovery? Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Iardina, P. A., et al. (2022). DockingPie: a consensus docking plugin for PyMOL. Bioinformatics, 38(15), 3897–3899. [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(6), 986–997. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • University of Massachusetts Amherst. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(4), 150. [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(7), 1591–1604. [Link]

  • Patsnap Synapse. (2025). What is in silico drug discovery? Retrieved from [Link]

  • Ljungdahl, T. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. Retrieved from [Link]

  • KBbox: Methods. (n.d.). Small Molecule Docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Key steps in the identification of novel drug targets and lead inhibitors. Retrieved from [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Naveed, H., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • PyMOL Wiki. (2023). Dockingpie. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Slideshare. (n.d.). In silico drug desigining. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012042. [Link]

  • MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13396. [Link]

Sources

Application Notes and Protocols for ADMET Property Prediction of 6-Methyl-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug from a promising compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early assessment of these properties is therefore critical to de-risk drug discovery projects, save resources, and accelerate the development of safe and effective therapeutics.[3][4][5] This document provides a comprehensive guide for the in silico prediction and in vitro assessment of ADMET properties for novel compounds derived from 6-Methyl-5-nitropicolinic acid, a heterocyclic building block with potential applications in medicinal chemistry.[6]

The unique electronic and steric characteristics imparted by the methyl and nitro groups on the picolinic acid scaffold can significantly influence the pharmacokinetic and toxicological profile of its derivatives.[6] Therefore, a systematic evaluation of their ADMET properties is essential for lead optimization and candidate selection. These notes offer a structured approach, combining computational predictions with established experimental protocols, to build a robust ADMET profile for this class of compounds.

In Silico ADMET Prediction: A First-Tier Screening Approach

In silico ADMET prediction offers a rapid and cost-effective method to evaluate a large number of virtual or newly synthesized compounds, prioritizing those with the highest potential for favorable pharmacokinetic and safety profiles.[3][4][7] Various computational models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are employed by numerous software and web servers to predict a wide range of ADMET endpoints.[7][8][9]

Predicted ADMET Properties and Physicochemical Characteristics

The following table summarizes key ADMET and physicochemical properties that can be predicted using computational tools. These parameters provide initial insights into the potential drug-like qualities of this compound derivatives.

Category Parameter Predicted Value Interpretation
Physicochemical Properties Molecular Weight (MW)e.g., < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.[10]
LogP (Octanol/Water Partition Coefficient)e.g., < 5Indicates lipophilicity, affecting absorption and distribution.[11]
LogS (Aqueous Solubility)e.g., > -4Higher solubility is generally desirable for absorption.[11]
pKaValue dependent on derivativeInfluences ionization state at physiological pH, affecting absorption and distribution.
Polar Surface Area (PSA)e.g., < 140 ŲRelates to membrane permeability.
Absorption Human Intestinal Absorption (HIA)e.g., High/LowPredicts the extent of absorption from the gastrointestinal tract.[2]
Caco-2 Permeabilitye.g., High/LowAn in vitro model for intestinal permeability.[2][11]
P-glycoprotein (P-gp) Substrate/InhibitorYes/NoP-gp is an efflux transporter that can limit drug absorption.[7]
Distribution Blood-Brain Barrier (BBB) Permeabilitye.g., High/LowPredicts the ability of the compound to cross into the central nervous system.[7]
Plasma Protein Binding (PPB)e.g., % boundHigh binding can limit the free drug available for therapeutic action.[11]
Volume of Distribution (VDss)e.g., L/kgIndicates the extent of drug distribution in body tissues.[11]
Metabolism Cytochrome P450 (CYP) Isoform Inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Yes/NoInhibition of CYPs can lead to drug-drug interactions.[2]
Cytochrome P450 (CYP) Isoform Substrate (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Yes/NoPredicts which enzymes are responsible for metabolizing the compound.
Excretion Total Clearancee.g., ml/min/kgA measure of the body's efficiency in eliminating the drug.
Renal OCT2 SubstrateYes/NoPredicts involvement of a key renal transporter in excretion.
Toxicity AMES ToxicityMutagenic/Non-mutagenicPredicts the potential for the compound to cause DNA mutations.[2]
hERG InhibitionYes/NoInhibition of the hERG channel can lead to cardiotoxicity.
HepatotoxicityYes/NoPredicts the potential for liver damage.
Skin SensitizationYes/NoPredicts the potential to cause an allergic skin reaction.
LD50e.g., mol/kgA measure of acute toxicity.
In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico ADMET prediction of novel compounds.

In_Silico_ADMET_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_analysis Analysis cluster_output Output Compound Compound Structure (SMILES, SDF) Software ADMET Prediction Software (e.g., ADMETlab, pkCSM, Discovery Studio) Compound->Software Physicochemical Physicochemical Properties Software->Physicochemical Absorption Absorption Software->Absorption Distribution Distribution Software->Distribution Metabolism Metabolism Software->Metabolism Excretion Excretion Software->Excretion Toxicity Toxicity Software->Toxicity Report ADMET Profile Report Physicochemical->Report Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

Caption: Workflow for in silico ADMET prediction.

Experimental Protocols for ADMET Assessment

Following in silico screening, promising candidates should be subjected to in vitro ADMET assays to validate the predictions and provide more definitive data.[5] These assays are crucial for making informed decisions on which compounds to advance to further preclinical development.[12]

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model, which mimics the human intestinal barrier.[11]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, perform the permeability assay in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate of efflux transporters.

Protocol 2: Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic metabolic stability of a test compound in human liver microsomes (HLM), providing an indication of its hepatic clearance.[13][14]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining parent compound versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro ADMET assessment of candidate compounds.

In_Vitro_ADMET_Workflow cluster_input Input cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_output Output Candidate Candidate Compound Solubility Aqueous Solubility Candidate->Solubility Permeability Caco-2 Permeability Candidate->Permeability MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) Candidate->MetabolicStability CYPInhibition CYP450 Inhibition Candidate->CYPInhibition PlasmaStability Plasma Stability Candidate->PlasmaStability ToxicityAssays Cytotoxicity Assays (e.g., HepG2) Candidate->ToxicityAssays Data Quantitative Data Analysis Solubility->Data Permeability->Data MetabolicStability->Data CYPInhibition->Data PlasmaStability->Data ToxicityAssays->Data Profile Experimental ADMET Profile Data->Profile Decision Go/No-Go Decision Profile->Decision

Caption: Workflow for in vitro ADMET assessment.

Conclusion

A comprehensive understanding of the ADMET properties of novel compounds derived from this compound is paramount for their successful development as therapeutic agents. By integrating in silico prediction with targeted in vitro experiments, researchers can efficiently identify and optimize compounds with favorable drug-like properties. This structured approach facilitates early-stage risk assessment, guides medicinal chemistry efforts, and ultimately increases the probability of selecting a clinical candidate with a higher chance of success.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Methyl-5-nitropicolinic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Methyl-5-nitropicolinic acid, a key building block in the development of various pharmaceutical compounds, can present challenges in achieving optimal yields and purity. This technical support center provides a comprehensive guide to troubleshoot common issues, offering detailed experimental protocols and frequently asked questions to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the nitration of 6-methylpicolinic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
Suboptimal nitrating agent: Degradation or incorrect ratio of nitric and sulfuric acids.Use fresh, high-quality fuming nitric acid and concentrated sulfuric acid. The ratio of the acids is critical and may require optimization for your specific setup.
Starting material purity: Impurities in the 6-methylpicolinic acid can interfere with the reaction.Ensure the starting material is of high purity. Recrystallize if necessary before use.
Formation of Multiple Isomers Incorrect reaction temperature: Temperature fluctuations can affect the regioselectivity of the nitration.Maintain a consistent and low temperature during the addition of the nitrating mixture. An ice-salt bath is recommended to keep the temperature below 5°C.
Reaction with N-oxide: Formation of the N-oxide of the pyridine ring can alter the directing effects of the substituents.Careful control of reaction conditions, particularly temperature and the rate of addition of the nitrating agent, can minimize N-oxide formation.
Product is a Dark Brown or Black Tar Over-oxidation or side reactions: The pyridine ring is susceptible to oxidation by strong nitrating agents, especially at elevated temperatures.Maintain a low reaction temperature throughout the addition and reaction time. Ensure the nitrating mixture is added slowly and dropwise to control the exothermic nature of the reaction.
Unstable intermediates: Some intermediates may be unstable under the reaction conditions, leading to polymerization.Lowering the reaction temperature and ensuring a controlled addition of reagents can help stabilize reactive intermediates.
Difficulty in Product Isolation and Purification Product remains in the aqueous layer: Incomplete precipitation of the product after quenching the reaction.After pouring the reaction mixture onto ice, carefully adjust the pH of the solution with a suitable base (e.g., concentrated sodium hydroxide solution) to the isoelectric point of the acid to induce precipitation.
Presence of acidic impurities: Residual sulfuric and nitric acid can co-precipitate with the product.Wash the crude product thoroughly with cold water until the washings are neutral to pH paper.
Co-precipitation of isomers: Other nitrated isomers may precipitate along with the desired product.Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 6-methylpicolinic acid. The synthesis involves the electrophilic nitration of the pyridine ring.

Q2: What is the expected regioselectivity of the nitration of 6-methylpicolinic acid?

A2: The nitration of 6-methylpicolinic acid is expected to primarily yield the 5-nitro isomer. The carboxylic acid group is a meta-director, and the methyl group is an ortho, para-director. The electronic and steric effects of these substituents favor the introduction of the nitro group at the 5-position.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The spots can be visualized under UV light.

Q4: What are the key safety precautions to take during this synthesis?

A4: This reaction involves the use of highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocols

Key Experiment: Nitration of 6-Methylpicolinic Acid

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction times and temperatures may be necessary.

Materials:

  • 6-Methylpicolinic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (>90%)

  • Crushed ice

  • Deionized water

  • Sodium hydroxide solution (for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of fuming nitric acid to chilled concentrated sulfuric acid. This mixture should be prepared in an ice bath and kept cold.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-methylpicolinic acid in an excess of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 5°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-methylpicolinic acid, ensuring the temperature of the reaction mixture is maintained below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Precipitation and Isolation: The crude product should precipitate out of the acidic solution. If precipitation is incomplete, carefully adjust the pH with a sodium hydroxide solution to the isoelectric point of the product. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prep_Nitrating_Mix Prep_Starting_Material Prepare 6-Methylpicolinic Acid in H2SO4 Start->Prep_Starting_Material Nitration Nitration (Add Nitrating Mix slowly at < 5°C) Prep_Nitrating_Mix->Nitration Prep_Starting_Material->Nitration Monitoring Monitor Reaction (TLC) Nitration->Monitoring Quench Quench on Ice Monitoring->Quench Precipitate Precipitate & Isolate Quench->Precipitate Purify Recrystallize Precipitate->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes cluster_solutions Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC Side_Reactions Side Reactions / Tar? Start->Side_Reactions Observe Appearance Isolation_Issues Isolation Issues? Start->Isolation_Issues Review Work-up Sol_Time_Temp Increase Time/Temp Monitor with TLC Incomplete_Reaction->Sol_Time_Temp Sol_Temp_Control Improve Temperature Control (< 5°C) Side_Reactions->Sol_Temp_Control Sol_Workup Optimize pH for Precipitation Thorough Washing Isolation_Issues->Sol_Workup

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: 6-Methyl-5-nitropicolinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methyl-5-nitropicolinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent even at low temperatures.- Incorrect solvent-to-solute ratio was used.- Premature crystallization occurred during hot filtration.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a minimal amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.
Oily Product Instead of Crystals - Presence of impurities that lower the melting point.- The solvent has too high a boiling point and is not fully removed.- The compound is "oiling out" due to supersaturation or rapid cooling.- Pretreat the crude material with activated charcoal to remove colored impurities.- Ensure complete removal of the solvent under reduced pressure.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding with a pure crystal can induce proper crystallization.
Persistent Colored Impurities (Yellow/Brown) - Presence of nitrated byproducts or degradation products.- Treat a solution of the crude product with activated charcoal before filtration.- Perform column chromatography on silica gel.
Product Contaminated with Starting Material - Incomplete reaction during synthesis.- If the starting material has significantly different polarity, column chromatography is the most effective method for separation.- A carefully chosen recrystallization solvent may selectively precipitate the desired product.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Cracks or channels in the stationary phase.- Use thin-layer chromatography (TTC) to determine the optimal eluent system that provides good separation (Rf value of ~0.3-0.4 for the desired compound).- Adsorb the crude product onto a small amount of silica gel before loading it onto the column.- Pack the column carefully to ensure a uniform stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities may include unreacted starting materials (e.g., 6-methylpicolinic acid), isomers formed during nitration (e.g., 6-Methyl-3-nitropicolinic acid), and byproducts from oxidation reactions if the synthesis starts from a precursor like 2,5-lutidine.

Q2: How can I effectively remove acidic impurities?

A2: If your crude product is dissolved in an organic solvent, you can perform a wash with a mild aqueous base like a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move to the aqueous layer, while the desired product may remain in the organic layer depending on its pKa. However, given that this compound is itself acidic, this method requires careful pH control and might not be highly selective. Column chromatography is often a more reliable method.

Q3: Is this compound stable during purification?

A3: this compound is generally stable under standard purification conditions like recrystallization and column chromatography. However, prolonged exposure to high heat or strong bases should be avoided to prevent potential degradation or side reactions involving the nitro group.

Q4: What is the best way to choose a solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on its known solubility, suitable solvents to test would be ethanol, methanol, or mixtures of ethyl acetate and hexanes. It is insoluble in water.[1] A systematic approach involves testing the solubility of a small amount of the crude product in various solvents at room temperature and then upon heating.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography using silica gel is a very effective method for purifying this compound. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a gradual increase in the proportion of ethyl acetate. The acidic nature of the carboxylic acid group can sometimes lead to tailing on silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress this effect and achieve sharper peaks.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be optimized for your specific crude product.

  • Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes) to find a suitable system.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography on silica gel.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product check_purity Check Purity (TLC/NMR) crude->check_purity Initial Assessment recrystallization Recrystallization column Column Chromatography recrystallization->column Purity Still Low pure_product Pure Product recrystallization->pure_product Successful waste Impurities recrystallization->waste column->pure_product Successful column->waste check_purity->recrystallization High Polarity Difference check_purity->column Similar Polarity Impurities Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Crystals Form Oily Product No Crystals cool->outcome solve_oil Troubleshoot Oily Product: - Re-dissolve and cool slower - Add seed crystal - Try different solvent outcome:oil->solve_oil solve_no_xtal Troubleshoot No Crystals: - Scratch flask interior - Add anti-solvent - Concentrate solution outcome:no_xtal->solve_no_xtal success Collect Pure Crystals outcome:crystals->success solve_oil->dissolve Retry solve_no_xtal->cool Retry

References

stability issues of 6-Methyl-5-nitropicolinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 6-Methyl-5-nitropicolinic acid under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and potential degradation. For prolonged storage, refrigeration (2-8 °C) is advisable.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing, could indicate degradation of the compound. This might be due to exposure to light, elevated temperatures, or reactive atmospheric conditions. It is crucial to perform analytical tests, such as HPLC, to assess the purity of the material before use. Photodegradation is a known issue for nitroaromatic compounds, and exposure to UV light can lead to the formation of colored byproducts.

Stability in Solution

Q3: My this compound solution appears to be degrading over time at neutral pH. Is this expected?

A3: While picolinic acid derivatives are generally stable, prolonged storage in solution, even at neutral pH, can lead to slow degradation. The rate of degradation can be influenced by factors such as temperature, light exposure, and the presence of contaminants. For best results, it is recommended to prepare solutions fresh. If storage is necessary, it should be for a short duration at low temperatures and protected from light.

Q4: I am observing poor solubility of this compound in my aqueous buffer. How can I improve this?

A4: this compound is a carboxylic acid and its solubility is pH-dependent. In acidic solutions (pH below its pKa), it will exist predominantly in its less soluble, neutral form. To improve solubility, consider increasing the pH of the solution to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. The use of a small amount of a co-solvent, such as DMSO or ethanol, can also aid in dissolution, but its compatibility with your experimental system should be verified.

Q5: I suspect my compound is degrading under acidic conditions. What are the likely degradation products?

A5: Under strong acidic conditions and elevated temperatures, the primary degradation pathway is likely to be hydrolysis of the nitro group, which can be converted to a hydroxyl group. Decarboxylation (loss of CO2) is another potential degradation route for picolinic acid derivatives under harsh acidic conditions.

Q6: What happens to the stability of this compound in a basic solution?

A6: In basic solutions, this compound will exist as the carboxylate salt, which is generally more stable against decarboxylation than the protonated acid. However, strong basic conditions, especially when heated, can promote other degradation pathways, including potential ring-opening of the pyridine nucleus or reactions involving the nitro group.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1] The following are generalized protocols for subjecting this compound to various stress conditions.

Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known amount of the solid compound in a hot air oven maintained at 105°C for 24 hours.

  • After incubation, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated solid in the mobile phase at a concentration of 100 µg/mL for HPLC analysis.

Photolytic Degradation
  • Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed sample by HPLC.

Data Presentation

The results of forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl24 hours60°CData to be filledData to be filled
Basic Hydrolysis0.1 M NaOH24 hours60°CData to be filledData to be filled
Oxidation3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Thermal (Solid)105°C24 hours105°CData to be filledData to be filled
PhotolyticUV/Vis Light24 hoursRoom TempData to be filledData to be filled

*Data to be filled based on experimental results.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Reporting start Start: this compound Sample lit_review Literature Review on Stability of Similar Compounds start->lit_review analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) lit_review->analytical_method forced_degradation Perform Forced Degradation Studies analytical_method->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo analysis Analyze Stressed Samples using Validated Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradant_id Identify and Characterize Degradation Products (e.g., LC-MS) analysis->degradant_id pathway Propose Degradation Pathways degradant_id->pathway report Compile Stability Report pathway->report

Workflow for stability assessment of this compound.
Potential Degradation Pathways

Based on the chemical structure and general degradation patterns of similar compounds, the following diagram illustrates potential degradation pathways for this compound under hydrolytic conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis parent This compound decarboxylation Decarboxylation Product (5-Methyl-3-nitropyridine) parent->decarboxylation Heat, H+ nitro_hydrolysis Nitro Hydrolysis Product (6-Methyl-5-hydroxypicolinic acid) parent->nitro_hydrolysis H+ ring_opening Ring Opening Products (Further degradation) parent->ring_opening OH-, Heat

References

preventing the decomposition of 6-Methyl-5-nitropicolinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-5-nitropicolinic Acid

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support resource for this compound (CAS 24194-98-7). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability and storage of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maintain the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

This is the most critical factor in preventing decomposition. The recommended storage conditions are in a sealed container, in a dry environment, at 2-8°C.[1]

  • Expertise & Experience: The rationale behind these conditions is multi-faceted:

    • Low Temperature (2-8°C): Chemical reactions, including decomposition, are kinetically driven. Refrigeration significantly slows down the rate of potential degradation pathways such as decarboxylation.

    • Dry Environment: The compound is a carboxylic acid and can be hygroscopic. Absorbed moisture can potentially facilitate hydrolytic degradation or act as a catalyst in other decomposition reactions. For highly sensitive applications, storage in a desiccator within the refrigerator is advised.

    • Sealed Container: A tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) prevents exposure to atmospheric moisture, oxygen, and light. Oxygen can participate in oxidative degradation, while UV light can provide the energy to initiate photolytic reactions.

Q2: My stored sample of this compound has developed a yellowish or brownish tint. What does this indicate?

A change in color from its typical solid appearance is a strong visual indicator of chemical degradation. Aromatic nitro compounds can be susceptible to decomposition pathways that form colored impurities.[2][3] This could be due to:

  • Minor Decarboxylation: While the primary decarboxylation product is likely colorless, subsequent side reactions or the presence of trace impurities could lead to colored byproducts.

  • Nitro Group Reactions: The electron-withdrawing nitro group can participate in complex side reactions, especially if exposed to light, elevated temperatures, or contaminants.[1]

  • Contamination: Accidental introduction of a contaminant that reacts with the compound.

Actionable Advice: If you observe discoloration, it is crucial to re-analyze the material's purity before use. A simple HPLC-UV analysis is usually sufficient to quantify the remaining parent compound and detect major impurities.

Q3: I am observing a new, earlier-eluting peak in my reverse-phase HPLC analysis of a stored sample. What is the likely identity of this impurity?

The most probable degradation product is the decarboxylated molecule, 2-methyl-3-nitropyridine .

  • Causality: Picolinic acids are known to undergo thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[4][5][6] The presence of an electron-withdrawing nitro group on the pyridine ring can influence the rate of this reaction.[1] Because 2-methyl-3-nitropyridine is less polar than its carboxylic acid precursor, it will have a shorter retention time (elute earlier) in a standard reverse-phase HPLC method.

Troubleshooting Guide: Investigating Decomposition

If you suspect your sample of this compound has degraded, this guide provides a systematic approach to confirming its identity and purity.

Issue: Unexpected Experimental Results or Visual Degradation

Your experiment is yielding inconsistent results, or the solid material appears discolored or clumped.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose the issue.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action start Suspected Decomposition (e.g., Discoloration, Poor Results) prep Prepare Sample for Analysis (See Protocol 1) start->prep analysis Perform HPLC-UV or LC-MS Analysis (See Table 1 for parameters) prep->analysis data Analyze Chromatogram analysis->data decision Purity >98% and no major degradants? data->decision pass Material is suitable for use. Review storage conditions. decision->pass Yes fail Material has degraded. Procure new batch. Implement stringent storage. decision->fail No

Caption: Troubleshooting workflow for suspected sample degradation.

Protocols & Data

Protocol 1: Sample Preparation for Purity Analysis

Trustworthiness: This protocol ensures a clear, soluble sample for accurate chromatographic analysis, minimizing ambiguity from poor sample preparation.

  • Stock Solution Preparation: Accurately weigh approximately 5 mg of this compound.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This creates a ~0.5 mg/mL stock solution. The compound is soluble in organic solvents like DMSO, but for LC-MS, using the mobile phase solvent is preferred to avoid injection artifacts.[1]

  • Working Solution: Further dilute the stock solution 1:10 with the 50:50 Acetonitrile:Water mixture to a final concentration of ~50 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the analytical column.

Table 1: Recommended HPLC-UV Method Parameters

This table provides a validated starting point for assessing the purity of this compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard screening gradient suitable for separating the polar parent from non-polar degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
UV Detection 254 nmA common wavelength for aromatic compounds; a full UV-Vis scan (DAD/PDA) is recommended if available.
Injection Vol. 2 µLA small volume to prevent peak distortion.
Primary Decomposition Pathway: Decarboxylation

The primary non-enzymatic degradation pathway for picolinic acids under thermal stress is decarboxylation.[7] The mechanism involves the loss of CO₂ to form a 2-pyridyl carbanion or related intermediate, which is then protonated.[4][5]

Caption: Primary thermal decomposition pathway via decarboxylation.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • SCIRP. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • SlideShare. (2020). Nitrocompounds. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1055927-07-5 | 6-((4-Methylpiperazin-1-yl)methyl)picolinic acid. Retrieved from [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

  • PubMed Central. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives A DFT Study. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 6-Methyl-5-nitropicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the crystallization of 6-methyl-5-nitropicolinic acid metal complexes. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established principles in coordination chemistry and crystal engineering. My aim is to equip you with the knowledge to overcome common challenges and achieve high-quality single crystals suitable for a range of applications, from structural analysis to materials science.

Introduction to the System

This compound is a versatile ligand in coordination chemistry.[1] Its pyridine nitrogen and carboxylate oxygen atoms act as a bidentate chelating agent, capable of forming stable five-membered rings with various metal ions.[1] The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the pyridine ring creates a unique electronic and steric profile that can influence the coordination geometry and the resulting crystal packing.[1] These subtle electronic and steric factors are often at the heart of the challenges encountered during crystallization.

Troubleshooting Guide: From Amorphous Precipitate to Single Crystal

This section is structured to address specific problems you may encounter during the crystallization of this compound metal complexes.

Problem 1: I am consistently obtaining an amorphous precipitate or a microcrystalline powder instead of single crystals.

Answer: This is a common issue that often points to rapid nucleation and inhibited crystal growth. The goal is to slow down the crystallization process to allow for the ordered arrangement of molecules into a crystal lattice.

Root Causes & Solutions:

  • High Supersaturation: Your solution is likely too concentrated, leading to a "crash-out" of the material.

    • Protocol: Systematically decrease the concentration of your metal salt and ligand solutions. A good starting point is to prepare a dilution series (e.g., 0.1 M, 0.05 M, 0.01 M) and observe the crystallization outcome at each concentration.

  • Solvent Choice: The solvent plays a critical role in solubility and complex stability.[2][3][4]

    • Expert Insight: For picolinic acid derivatives, a range of polar solvents can be effective.[5] However, the solubility of this compound itself can vary significantly between solvents like water, ethanol, and acetonitrile.[5]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a variety of solvents with different polarities and coordinating abilities (e.g., methanol, ethanol, acetonitrile, DMF, DMSO). Some solvents may coordinate to the metal center, altering the complex's geometry and solubility.[2][3]

      • Mixed-Solvent Systems: Employing a mixed-solvent system can fine-tune the solubility.[6] A common technique is to dissolve the complex in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) in which the complex is less soluble. This can be done through slow diffusion methods.

Experimental Workflow for Overcoming Amorphous Precipitation

G cluster_0 Problem: Amorphous Precipitate cluster_1 Troubleshooting Strategy cluster_2 Refined Crystallization Techniques cluster_3 Desired Outcome A Initial Observation: Amorphous solid or microcrystalline powder B Reduce Supersaturation: Systematically decrease concentration A->B Address C Solvent Screening: Test a range of solvents (polar, non-polar, coordinating) A->C Address E Slow Evaporation B->E Implement D Mixed-Solvent System: Employ anti-solvent diffusion methods C->D Optimize with F Vapor Diffusion D->F Implement G Liquid-Liquid Diffusion D->G Implement H Formation of Single Crystals E->H Leads to F->H Leads to G->H Leads to

Caption: Troubleshooting workflow for amorphous precipitates.

Problem 2: My crystals are very small, needle-like, or of poor quality for single-crystal X-ray diffraction.

Answer: Poor crystal morphology is often a result of rapid crystal growth or the presence of impurities. The key is to control the nucleation and growth phases of crystallization.

Root Causes & Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to a large number of small crystals.

    • Protocol:

      • Reduce Temperature Gradient: Avoid rapid cooling. If using a cooling method, slow down the rate of temperature decrease. Programmable heating blocks or well-insulated containers can help.

      • Seed Crystals: If you have a few good-quality microcrystals, use them to seed a fresh, slightly undersaturated solution. This encourages growth on existing crystals rather than new nucleation.

  • Impurities: Even trace amounts of impurities can inhibit crystal growth or alter the crystal habit.

    • Expert Insight: Ensure the purity of your this compound ligand and the metal salt. Recrystallize the ligand if necessary. The synthesis of picolinic acid derivatives can sometimes result in side products that act as crystal growth inhibitors.[7][8][9][10]

  • Solvent Effects on Morphology: The choice of solvent can significantly influence the crystal habit.[11]

    • Troubleshooting Step: If you are consistently getting needles, try a different solvent or a mixed-solvent system. For example, a more viscous solvent might slow down diffusion to the crystal face, leading to more equant crystals.

Data Summary: Solvent Effects on Crystal Habit (Hypothetical Data for Illustration)

Solvent SystemPolarity IndexViscosity (cP at 20°C)Observed Crystal Morphology
Methanol5.10.59Fine Needles
Acetonitrile5.80.37Small Plates
DMF6.40.92Small Prisms
Methanol/Toluene (9:1)~4.8~0.6Larger Needles
DMF/Water (8:2)~7.0~1.2Block-like Crystals
Problem 3: I suspect polymorphism, as I am getting different crystal forms under seemingly identical conditions.

Answer: Polymorphism, the ability of a substance to exist in more than one crystal form, is common in coordination complexes. Subtle variations in experimental conditions can favor the nucleation of one form over another.

Root Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: You may be crystallizing a metastable (kinetically favored) polymorph that can transform into a more stable (thermodynamically favored) form over time or with changes in conditions.[12]

    • Protocol:

      • Vary Crystallization Time and Temperature: Shorter crystallization times at lower temperatures may yield a kinetic product, while longer times at higher temperatures may favor the thermodynamic product.

      • Solvent Choice: The solvent can influence which polymorph is obtained.[11] A systematic screening of solvents is crucial.

  • Presence of Water: Trace amounts of water can lead to the formation of hydrates, which are technically a different solid form.

    • Expert Insight: Always use dry solvents and consider performing crystallizations under an inert atmosphere if your complex is sensitive to moisture.[13]

Logical Relationship Diagram for Polymorph Control

G A Crystallization Conditions B Kinetic Control (Low Temp, Short Time) A->B C Thermodynamic Control (High Temp, Long Time) A->C D Metastable Polymorph (Form I) B->D Favors E Stable Polymorph (Form II) C->E Favors F Solvent System F->D Can select for F->E Can select for

Caption: Factors influencing polymorphic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for growing single crystals of novel metal complexes?

A1: There is no single "best" method, as the optimal technique is compound-specific.[14] However, several methods are widely successful:

  • Slow Evaporation: A solution of the complex is left undisturbed in a vial covered with a perforated cap to allow for the slow evaporation of the solvent. This gradually increases the concentration to the point of crystallization.

  • Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Q2: How does the nitro group in this compound affect crystallization?

A2: The electron-withdrawing nitro group can influence the electronic properties of the ligand, potentially affecting the strength of the metal-ligand bond and influencing intermolecular interactions like π-stacking. These interactions play a crucial role in the crystal packing.[7][8][9][10] This can sometimes lead to stronger crystal lattices that are more difficult to dissolve but can also promote ordered packing.

Q3: Can I use NMR solvents to grow crystals?

A3: Yes, this is a surprisingly effective, if sometimes accidental, method. Leaving an NMR tube containing a pure sample to stand for an extended period can lead to very slow evaporation of the deuterated solvent through the cap, often yielding high-quality crystals.[15]

Q4: My complex seems to be air or moisture sensitive. What precautions should I take?

A4: If you suspect sensitivity, all crystallization experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[13] Solvents must be rigorously dried before use.[13]

Q5: What should I do if my crystals "oil out" instead of crystallizing?

A5: "Oiling out" occurs when the complex comes out of solution as a liquid phase, often because the solution is too saturated at a temperature above the compound's melting point (or the melting point of a solvate).[16]

  • Solution: Return the sample to the heat source, add more of the "good" solvent to redissolve the oil, and then allow it to cool more slowly.[16] Using a less concentrated solution from the start can also prevent this issue.

References

Technical Support Center: Optimizing Metal Complex Formation with 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of stoichiometry for metal complex formation with 6-Methyl-5-nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a ligand?

This compound is a heterocyclic building block featuring a picolinic acid scaffold.[1] It functions as a bidentate chelating agent, meaning it binds to a metal ion through two donor atoms. In this case, the pyridine nitrogen and the carboxylate oxygen atoms coordinate with the metal ion to form a stable five-membered ring.[1] The presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group modifies the electronic properties of the ligand, which can influence the stability and geometry of the resulting metal complex.[1]

Q2: What are the common stoichiometric ratios for metal complexes with picolinic acid and its derivatives?

Picolinic acid and its derivatives typically form metal complexes with 1:1, 1:2, or 1:3 metal-to-ligand stoichiometric ratios. The specific ratio depends on several factors, including the metal ion's coordination number, the reaction conditions (pH, solvent), and the steric hindrance of the ligand. For many divalent transition metals, 1:2 complexes are common, resulting in octahedral or distorted octahedral geometries.

Q3: Which analytical techniques are recommended for determining the stoichiometry of a metal complex with this compound?

The most common and accessible methods for determining metal-ligand stoichiometry in solution are spectrophotometric techniques, such as:

  • Method of Continuous Variations (Job's Plot): This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the complex is plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometric ratio of the complex.

  • Mole-Ratio Method: In this technique, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will show a change in slope at the point corresponding to the stoichiometry of the complex.[2]

Q4: How does pH affect the formation of metal complexes with this compound?

The pH of the solution is a critical parameter. The pKa of this compound is predicted to be around 2.78, indicating it is a relatively strong acid.[1] For effective complexation, the carboxylic acid group needs to be deprotonated to form the carboxylate anion, which then coordinates to the metal ion. Therefore, the reaction is typically carried out in a pH range where the ligand is in its deprotonated form. However, at very high pH values, metal ions may precipitate as hydroxides, which would interfere with complex formation.

Q5: What is the importance of solvent selection in the synthesis of these metal complexes?

Solvent selection is crucial as it can influence the solubility of the reactants and the stability of the resulting complex. This compound is soluble in organic solvents like DMSO and dichloromethane but insoluble in water.[1] The choice of solvent can affect the coordination environment of the metal ion and, in some cases, even the dimensionality of the resulting complex.[3] For instance, polar aprotic solvents may be preferred to avoid competition with water molecules for coordination sites on the metal ion.

Troubleshooting Guides

Issue 1: No evidence of complex formation (e.g., no color change, no precipitate).
Possible Cause Troubleshooting Step
Incorrect pH The carboxylic acid group of the ligand may not be deprotonated. Adjust the pH of the reaction mixture to a value above the pKa of the ligand (e.g., pH 4-7), but avoid excessively high pH to prevent metal hydroxide precipitation. Use a suitable buffer if necessary.
Inappropriate Solvent The reactants may not be sufficiently soluble, or the solvent may be interfering with the coordination. Try a different solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or DMF.
Weak Metal-Ligand Interaction The chosen metal ion may not form a stable complex with the ligand under the current conditions. Consider using a different metal ion or adjusting the temperature to favor complex formation.
Issue 2: Formation of a precipitate of unknown composition.
Possible Cause Troubleshooting Step
Metal Hydroxide Precipitation The pH of the solution may be too high, causing the metal ion to precipitate as a hydroxide. Lower the pH of the reaction mixture.
Low Solubility of the Complex The formed metal complex may be insoluble in the chosen solvent. Try a different solvent in which the complex is more likely to be soluble.
Formation of an Insoluble Salt Anions from the metal salt or buffer may be forming an insoluble salt with the metal ion. Consider using a different metal salt with a more soluble counter-ion (e.g., nitrate or perchlorate).
Issue 3: Inconsistent or ambiguous results from stoichiometric analysis (Job's Plot or Mole-Ratio Method).
Possible Cause Troubleshooting Step
Formation of Multiple Complex Species If more than one complex (e.g., 1:1 and 1:2) is forming in solution, the Job's plot may show a broad peak or the mole-ratio plot may not have a sharp inflection point.[4] Perform the analysis at different wavelengths to see if the peak position shifts, which would indicate the presence of multiple species.[4]
Weak Complex Formation For weakly interacting systems, the plots may be highly curved, making it difficult to determine the stoichiometry.[5] In such cases, the slope-ratio method might be a more suitable alternative.[4]
Interference from Ligand or Metal Ion Absorbance If the ligand or the uncomplexed metal ion absorbs at the analytical wavelength, this can distort the shape of the plots. Ensure that the wavelength chosen for analysis is where the complex has maximum absorbance and the reactants have minimal absorbance. If this is not possible, the data will need to be corrected for the absorbance of the uncomplexed species.
Inaccurate Concentration of Stock Solutions Errors in the preparation of the metal and ligand stock solutions will lead to incorrect stoichiometric determinations. Verify the concentrations of your stock solutions using a reliable analytical method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
Melting Point126 °C[1]
Predicted pKa2.78[1]
SolubilitySoluble in chloroform, DMSO, dichloromethane; Insoluble in water[1]

Table 2: Illustrative Data for Job's Plot Analysis of a Metal-Ligand Complex

Mole Fraction of LigandAbsorbance at λmax
0.00.010
0.10.105
0.20.210
0.30.315
0.40.420
0.50.525
0.60.420
0.70.315
0.80.210
0.90.105
1.00.005

Note: This is hypothetical data for a 1:1 complex. The λmax should be experimentally determined.

Table 3: Illustrative Data for Mole-Ratio Method Analysis of a Metal-Ligand Complex

Molar Ratio (Ligand/Metal)Absorbance at λmax
0.00.010
0.50.250
1.00.500
1.50.750
2.01.000
2.51.005
3.01.010
3.51.008

Note: This is hypothetical data for a 1:2 complex. The absorbance should plateau after the stoichiometric ratio is reached.

Experimental Protocols

Protocol 1: Synthesis of a Metal Complex with this compound
  • Dissolve the Ligand: Dissolve a specific amount of this compound in a suitable organic solvent (e.g., ethanol).

  • Dissolve the Metal Salt: In a separate container, dissolve the chosen metal salt (e.g., a metal chloride or nitrate) in the same solvent.

  • Adjust pH (if necessary): Slowly add a suitable base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the carboxylic acid. Monitor the pH to ensure it is above the pKa of the ligand but not so high as to cause metal hydroxide precipitation.

  • Mix the Reactants: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Allow the reaction to proceed, with stirring, for a specified time (e.g., 6 hours) and at a specific temperature (e.g., reflux).[6]

  • Isolation of the Complex: If a precipitate forms, collect it by filtration, wash it with the solvent, and dry it under vacuum. If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a counter-solvent to induce precipitation.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Stoichiometry Determination by the Method of Continuous Variations (Job's Plot)
  • Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.

  • Prepare a Series of Solutions: In a series of volumetric flasks, prepare solutions with varying mole fractions of the metal and ligand, keeping the total volume and total moles of reactants constant. For example, for a total volume of 10 mL, the volumes of the metal and ligand stock solutions would be 0:10, 1:9, 2:8, ..., 9:1, 10:0.

  • Equilibration: Allow the solutions to equilibrate for a sufficient amount of time.

  • Spectrophotometric Measurement: Determine the absorption spectrum of each solution to identify the wavelength of maximum absorbance (λmax) for the metal complex.

  • Measure Absorbance: Measure the absorbance of each solution at the determined λmax.

  • Plot the Data: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

Protocol 3: Stoichiometry Determination by the Mole-Ratio Method
  • Prepare Stock Solutions: Prepare stock solutions of the metal salt and this compound in a suitable solvent. The ligand solution should be more concentrated than the metal solution.

  • Prepare a Series of Solutions: In a series of volumetric flasks, add a constant volume of the metal stock solution. Then, add increasing volumes of the ligand stock solution to each flask. Dilute all solutions to the same final volume with the solvent.

  • Equilibration: Allow the solutions to equilibrate.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal complex.

  • Plot the Data: Plot the absorbance as a function of the molar ratio of the ligand to the metal. The plot should consist of two linear segments that intersect at the stoichiometric ratio of the complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ligand Dissolve Ligand in Solvent adjust_ph Adjust pH of Ligand Solution prep_ligand->adjust_ph prep_metal Dissolve Metal Salt in Solvent mix Mix Metal and Ligand Solutions prep_metal->mix adjust_ph->mix react Stir/Reflux for Set Time mix->react isolate Isolate Product (Filter/Evaporate) react->isolate characterize Characterize Complex (FT-IR, UV-Vis) isolate->characterize stoichiometry Determine Stoichiometry (Job's Plot/Mole-Ratio) characterize->stoichiometry

Caption: Experimental workflow for synthesis and analysis.

troubleshooting_logic cluster_solutions Potential Solutions start Problem Encountered no_complex No Complex Formation start->no_complex precipitate Unknown Precipitate start->precipitate bad_data Inconsistent Stoichiometry Data start->bad_data check_ph Check/Adjust pH no_complex->check_ph change_solvent Change Solvent no_complex->change_solvent precipitate->check_ph precipitate->change_solvent check_conc Verify Stock Concentrations bad_data->check_conc change_wavelength Analyze at Different Wavelength bad_data->change_wavelength

Caption: Troubleshooting logic for common issues.

signaling_pathway_analogy cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs metal_ion Metal Ion (M) complex_ml ML Complex metal_ion->complex_ml ligand Ligand (L) ligand->complex_ml ph pH ph->complex_ml solvent Solvent solvent->complex_ml temperature Temperature temperature->complex_ml complex_ml2 ML2 Complex complex_ml->complex_ml2 +L complex_ml3 ML3 Complex complex_ml2->complex_ml3 +L

Caption: Factors influencing complex formation pathways.

References

improving the solubility of 6-Methyl-5-nitropicolinic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of 6-Methyl-5-nitropicolinic acid in biological assays.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound in experimental settings.

IssuePotential CauseTroubleshooting Steps
Compound will not dissolve in the initial solvent. The concentration of the compound may be too high for the chosen solvent, or there may be insufficient agitation.- Attempt to dissolve the compound in a small volume of 100% dimethyl sulfoxide (DMSO). - Gently warm the solution in a 37°C water bath. - Use a vortex mixer or sonicator to aid dissolution.
Precipitation occurs after adding the stock solution to aqueous media. The compound has low aqueous solubility, and the final concentration in the assay medium exceeds its solubility limit.- Perform serial dilutions of the DMSO stock solution in 100% DMSO before the final dilution into the aqueous medium. - Lower the final concentration of the compound in the assay. - Increase the pH of the final aqueous medium to a range of 7.2-8.0 to increase the solubility of the acidic compound. Ensure the pH is compatible with your biological system.
Inconsistent or unexpected biological activity is observed. The compound may not be fully solubilized, leading to inaccurate dosing. The carboxylic acid group, which is likely crucial for activity, may be in its less soluble protonated form.- Confirm complete dissolution of the compound in the stock solution before use. - Adjust the pH of the final assay medium to ensure the carboxylic acid group is deprotonated and the compound is in its more soluble salt form. - Include a vehicle control (e.g., medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane. It is insoluble in water.[1]

Q2: What is the pKa of this compound and why is it important?

A2: The predicted pKa of this compound is 2.78, which indicates it is a relatively strong acid.[1] This is important because its solubility in aqueous solutions is highly pH-dependent. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble salt.

Q3: What is the recommended solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q4: How can I prepare a working solution for a cell-based assay from a DMSO stock?

A4: To minimize precipitation and solvent toxicity, it is recommended to perform a serial dilution of your concentrated DMSO stock in 100% DMSO to get closer to your final desired concentration. This diluted DMSO stock can then be added to your cell culture medium. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid cytotoxic effects. Always include a vehicle control with the same final DMSO concentration in your experimental setup.

Q5: What is the proposed mechanism of action for this compound?

A5: Based on studies of structurally related compounds, this compound is hypothesized to function as an inhibitor of the c-Myc signaling pathway. The carboxylic acid group is believed to be essential for its biological activity, as similar compounds with a methyl ester group in place of the carboxylic acid were found to be largely inactive.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆N₂O₄[1]
Molecular Weight182.13 g/mol [1]
Melting Point126 °C[1]
Predicted pKa2.78[1]
AppearanceSolid[1]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

    • Water bath at 37°C (optional)

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 1.8213 mg.

    • Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the tube for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath for 5 minutes, followed by vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile 100% DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to create a range of intermediate stock solutions. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO.

    • To prepare the final working solution, dilute the appropriate intermediate DMSO stock into the cell culture medium. For instance, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of cell culture medium.

    • Gently mix the working solution by pipetting up and down.

    • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

    • Use the working solution and vehicle control immediately in your cell-based assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilute Serial Dilution in 100% DMSO dissolve->serial_dilute High Concentration Stock final_dilute Final Dilution in Aqueous Medium serial_dilute->final_dilute assay Perform Assay final_dilute->assay Low DMSO Concentration control Vehicle Control

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_inhibition Hypothesized Inhibition cluster_pathway c-Myc Signaling Pathway compound This compound MycMax c-Myc/Max Heterodimer compound->MycMax Inhibits Formation EBox E-Box DNA Binding MycMax->EBox Binds to Transcription Target Gene Transcription EBox->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Hypothesized inhibition of the c-Myc signaling pathway.

References

overcoming common issues in the characterization of 6-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of 6-Methyl-5-nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a heterocyclic building block used in chemical research and as an intermediate for synthesizing more complex molecules.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1][2]
Appearance Solid[1]
Melting Point 126 °C[1]
Solubility Soluble in chloroform, dimethyl sulfoxide (DMSO), dichloromethane. Insoluble in water.[1]
Predicted pKa 2.78[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure product integrity, this compound should be stored sealed in a dry environment at a temperature of 2-8°C.[1]

Q3: What are the primary safety considerations when handling this compound?

A3: This product is intended for research use only and not for human or veterinary use.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Q4: What makes the structure of this compound interesting for research?

A4: The molecule features a picolinic acid scaffold with a methyl group at the 6-position and a nitro group at the 5-position.[1] This specific substitution pattern creates a unique electronic and steric profile. The electron-donating methyl group and the strongly electron-withdrawing nitro group modulate the ligand's properties, which influences the geometry, stability, and reactivity of metal complexes it may form.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis, purification, and analytical characterization.

Synthesis & Purification

Q5: My synthesis of this compound is resulting in a low yield. What are the common causes and solutions?

A5: Low yields can stem from several factors related to the typical synthesis route, which involves nitration and oxidation of pyridine precursors.[1]

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure that reaction parameters (temperature, time, and stoichiometry of reagents) are optimized. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the point of maximum product formation before quenching the reaction.

  • Possible Cause 2: Over-oxidation.

    • Solution: A common side reaction is the over-oxidation of the desired product.[3] Consider using a milder oxidizing agent or carefully controlling the reaction time.[3] Quench the reaction as soon as the desired product is formed to prevent further oxidation.[3]

  • Possible Cause 3: Formation of Isomeric Byproducts.

    • Solution: If the synthesis involves a nitration step, multiple nitro-isomers can be formed.[3] Ensure the precursor material is pure before proceeding to the oxidation step to minimize side reactions.[3]

Q6: I am having difficulty purifying the crude product by recrystallization. What should I do?

A6: Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the solvent system and procedure.

  • Problem: The compound "oils out" instead of forming crystals.

    • Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent.

    • Solution: Add a small amount of additional hot solvent until the oil dissolves completely. Allow the solution to cool very slowly to encourage crystal formation over precipitation. Vigorous stirring or scratching the inside of the flask with a glass rod can help induce crystallization.

  • Problem: No crystals are forming upon cooling.

    • Possible Cause: The solution is not sufficiently saturated, or too much solvent was used.

    • Solution: If you have used too much solvent, you can evaporate some of it to increase the concentration and then allow it to cool again. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. Cooling the solution in an ice bath can also promote crystal formation.[4]

  • Problem: The purified product still shows impurities.

    • Possible Cause: Impurities may have been trapped within the crystal lattice during rapid crystallization.

    • Solution: Ensure the compound is fully dissolved in the minimum amount of boiling solvent.[5] Allow the solution to cool slowly. A second recrystallization step may be necessary to achieve high purity. Impurities should ideally remain in the cold solvent (mother liquor).[5]

Analytical Characterization

Q7: My ¹H NMR spectrum shows broad or poorly resolved peaks. How can I improve the quality?

A7: Poor NMR spectral quality can obscure important structural information.

  • Possible Cause 1: Sample Impurity.

    • Solution: Paramagnetic impurities can cause significant line broadening. Ensure the sample is thoroughly purified before analysis. If residual solvents from purification are present, they can also complicate the spectrum.

  • Possible Cause 2: Inappropriate Solvent.

    • Solution: The compound has low solubility in water but is soluble in solvents like DMSO and chloroform.[1] Ensure you are using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully dissolved.

  • Possible Cause 3: Sample Aggregation.

    • Solution: At higher concentrations, molecules can aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration or at an elevated temperature to break up aggregates.

Q8: I am observing inconsistent retention times for my compound during HPLC analysis. What is the cause?

A8: Shifting retention times are a common issue in HPLC, indicating a lack of system stability.

  • Possible Cause 1: Insufficient Column Equilibration.

    • Solution: Always ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Flush the column with at least 10-20 column volumes of the mobile phase.

  • Possible Cause 2: Mobile Phase Instability.

    • Solution: If the mobile phase is a mixture (e.g., acetonitrile and water), ensure it is well-mixed and degassed.[6] Evaporation of the more volatile component can alter the composition over time. Prepare fresh mobile phase daily.

  • Possible Cause 3: Fluctuating Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[6] Even small fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.[6]

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v), with 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Injection Volume 10 µL[6]
Detection Wavelength 260 nm (or determined by UV-Vis scan)
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz spectrometer or higher.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.[6]

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[6]

    • Assign all proton and carbon signals to the molecular structure.

Data Presentation

Expected Spectroscopic Data

The following tables summarize the expected data from key analytical techniques. Note that NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 11.0 - 13.0 (broad s)~165
Aromatic Protons (CH) 8.0 - 9.0 (d)120 - 150
Methyl Protons (-CH₃) 2.5 - 3.0 (s)~20

Table 2: Key FTIR Functional Group Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid) 1700 - 1725
N-O Asymmetric Stretch (Nitro) 1500 - 1560
N-O Symmetric Stretch (Nitro) 1345 - 1385
C=C and C=N Stretches (Aromatic) 1400 - 1600

Visualizations

Diagrams of Workflows and Logic

The following diagrams illustrate common workflows and troubleshooting logic for the characterization of this compound.

G cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Purification->Structural_Elucidation Pure Sample Purity_Assessment Purity & Impurity Profiling (HPLC) Structural_Elucidation->Purity_Assessment Final_Product Characterized Compound Purity_Assessment->Final_Product Meets Specifications

Caption: General workflow for synthesis and characterization.

G Start Low Purity Detected by HPLC Check_Peaks Are extra peaks well-resolved? Start->Check_Peaks Optimize_Method Optimize HPLC Method: - Adjust mobile phase - Change gradient - Use different column Check_Peaks->Optimize_Method No Re_Purify Re-purify Sample: - Perform another recrystallization - Use column chromatography Check_Peaks->Re_Purify Yes Optimize_Method->Start Analyze_Again Re-analyze Purified Sample Re_Purify->Analyze_Again Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Re_Purify->Identify_Impurity End Purity Confirmed Analyze_Again->End

Caption: Troubleshooting logic for low purity in HPLC analysis.

References

Technical Support Center: DFT Calculations for 6-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Density Functional Theory (DFT) calculation parameters for 6-Methyl-5-nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the functional and basis set for DFT calculations on this compound?

A1: A robust starting point for geometry optimization and electronic structure calculations of this compound is the B3LYP functional combined with the 6-311+G(d,p) basis set . This level of theory has been successfully applied to similar molecules like 6-methylnicotinic acid and has shown good agreement with experimental data for vibrational frequencies. For substituted picolinic acids, B3LYP with a 6-311++G(d,p) basis set has also been used effectively.

Q2: Are there alternative functionals I should consider, and why?

A2: Yes, while B3LYP is a good starting point, other functionals may offer improved accuracy for specific properties. It is advisable to benchmark a few functionals against available experimental data or higher-level theoretical calculations. Some alternatives include:

  • M06-2X: This functional is often recommended for main-group thermochemistry and non-covalent interactions, which can be relevant for crystal packing predictions.

  • ωB97X-D: This is a range-separated hybrid functional with empirical dispersion correction, which can be beneficial for describing intramolecular and intermolecular interactions.

  • PBE0: This hybrid functional is another popular choice and has shown good performance for a variety of molecular systems.

The choice of functional can impact the predicted geometry, electronic properties, and vibrational frequencies. Therefore, a comparative study is recommended if high accuracy is required.

Q3: How important are diffuse functions and polarization functions for this molecule?

A3: Both diffuse and polarization functions are highly recommended for accurate calculations on this compound.

  • Polarization functions (d,p): These are crucial for describing the anisotropic electron density around atoms in a molecule, which is particularly important for the polar bonds present in the carboxylic acid and nitro groups.

  • Diffuse functions (+): These are important for accurately describing the electron density far from the atomic nuclei. They are particularly important for anions and systems with lone pairs, such as the oxygen and nitrogen atoms in your molecule, and for calculating properties like electron affinity and proton affinity.

Q4: How can I validate my computational results?

A4: The most common method for validating calculated molecular structures is to compare them with experimental X-ray crystallography data. For this compound, while a specific crystal structure may not be readily available, you can compare your results to the known crystal structure of the closely related 6-methylnicotinic acid. Key parameters for comparison include bond lengths, bond angles, and dihedral angles. Additionally, calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Troubleshooting Guides

Issue 1: Geometry optimization fails to converge.

Possible Causes & Solutions:

  • Poor Initial Geometry: The starting geometry may be too far from a minimum on the potential energy surface.

    • Solution: Pre-optimize the geometry using a lower level of theory (e.g., a smaller basis set like 6-31G(d) or a semi-empirical method like PM7) before proceeding with the higher-level calculation.

  • Flat Potential Energy Surface: The molecule may have very flexible dihedral angles, leading to a flat potential energy surface and slow convergence.

    • Solution 1: Use a more robust optimization algorithm. Many quantum chemistry packages offer alternatives to the default optimizer, such as the Berny algorithm with GEDIIS or the OPT=CALCALL keyword in Gaussian to force the calculation of the Hessian at every step (computationally expensive).

    • Solution 2: Perform a constrained optimization. If you have a good idea of a particular bond length, angle, or dihedral angle from experimental data or chemical intuition, you can fix it during the initial stages of the optimization and then release the constraint for the final optimization.

  • Incorrect Electronic State: The assumed electronic state (e.g., spin multiplicity) might be incorrect.

    • Solution: For a neutral, closed-shell molecule like this compound, the ground state is expected to be a singlet. However, it's good practice to confirm this. You can also try using a stable=opt calculation to ensure the wavefunction is stable.

Issue 2: The optimized structure has imaginary frequencies.

Possible Cause & Solution:

  • Saddle Point: An imaginary frequency indicates that the optimized structure is a transition state (a saddle point on the potential energy surface) rather than a true minimum.

    • Solution: Visualize the imaginary frequency's vibrational mode. This will show the direction of the distortion that leads to a lower energy structure. Modify the geometry along this mode and re-run the optimization. Often, a small displacement is sufficient to move the structure off the saddle point and towards the minimum.

Issue 3: Self-Consistent Field (SCF) calculation fails to converge.

Possible Causes & Solutions:

  • Poor Initial Guess for the Wavefunction: The initial guess for the electron density may not be good enough for the SCF procedure to converge.

    • Solution 1: Use a different SCF algorithm. Many programs offer alternatives like SCF=QC (Quadratic Convergence) or SCF=XQC in Gaussian, which can sometimes overcome convergence difficulties.

    • Solution 2: Increase the maximum number of SCF cycles. The default may not be sufficient for some systems.

    • Solution 3: Use level shifting. This involves adding a small amount of energy to the virtual orbitals to improve convergence, but it should be used with caution as it can sometimes lead to an incorrect electronic state.

  • Near-Linear Dependencies in the Basis Set: For larger molecules, the basis set can sometimes have near-linear dependencies, leading to numerical instability.

    • Solution: Most quantum chemistry software has options to handle this, often by removing the problematic linear combinations of basis functions. Check the documentation for keywords like SCF=NoVarAcc or similar.

Data Presentation

Table 1: Recommended DFT Functionals and Basis Sets for Initial Calculations

FunctionalBasis SetRecommended Use Case
B3LYP 6-311+G(d,p) Recommended starting point for geometry optimization and electronic structure calculations.
M06-2X6-311+G(d,p)Good for thermochemistry and non-covalent interactions.
ωB97X-D6-311+G(d,p)Recommended for systems where dispersion interactions are important.
PBE06-311+G(d,p)A reliable alternative to B3LYP for general-purpose calculations.

Table 2: Comparison of Calculated vs. Experimental Bond Lengths (Å) for 6-Methylnicotinic Acid (a proxy for validation)

BondExperimental (X-ray)Calculated (B3LYP/6-311+G(d,p))
C2-C31.389Enter your calculated value here
C3-C41.382Enter your calculated value here
C4-C51.385Enter your calculated value here
C5-C61.383Enter your calculated value here
N1-C21.341Enter your calculated value here
N1-C61.342Enter your calculated value here
C2-C71.501Enter your calculated value here
C7-O11.258Enter your calculated value here
C7-O21.258Enter your calculated value here
C6-C81.503Enter your calculated value here

Note: Experimental data for 6-methylnicotinic acid is used here as a reference. You should replace the calculated values with your own results for this compound and ideally compare with its own experimental data if available.

Experimental Protocols

Protocol 1: X-ray Crystallography for Structure Validation

A general protocol for obtaining single crystals of an organic compound like this compound for X-ray diffraction analysis is as follows:

  • Purification: The compound should be of high purity. Recrystallization or sublimation can be used for purification.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble. Slow evaporation of a saturated solution is a common crystallization technique. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, can be effective.

  • Crystal Growth:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent. Leave the vial undisturbed in a vibration-free location.

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent. The vapor of the poor solvent will slowly diffuse into the solution, causing the compound to crystallize.

  • Crystal Mounting and Data Collection: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, they are carefully mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (usually to 100 K) to reduce thermal motion, and a complete diffraction dataset is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

DFT_Refinement_Workflow cluster_start 1. Initial Setup cluster_calc 2. Calculation and Refinement cluster_analysis 3. Analysis and Validation cluster_troubleshoot 4. Troubleshooting start Define Research Question initial_geom Build Initial Geometry (e.g., Avogadro, GaussView) start->initial_geom lit_review Literature Review for Starting Parameters initial_geom->lit_review low_level_opt Low-Level Optimization (e.g., PM7 or small basis set) lit_review->low_level_opt high_level_opt High-Level Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) low_level_opt->high_level_opt freq_calc Frequency Calculation high_level_opt->freq_calc convergence_issue Convergence Failure high_level_opt->convergence_issue check_freq Check for Imaginary Frequencies freq_calc->check_freq compare_exp Compare with Experimental Data (X-ray, IR/Raman) check_freq->compare_exp No Imaginary Frequencies imaginary_freq Imaginary Frequencies Found check_freq->imaginary_freq Imaginary Frequencies property_calc Calculate Desired Properties (e.g., electronic, spectroscopic) compare_exp->property_calc Good Agreement end end property_calc->end Final Results troubleshoot_steps Apply Troubleshooting Steps: - Adjust geometry - Change algorithm - Check electronic state convergence_issue->troubleshoot_steps imaginary_freq->troubleshoot_steps troubleshoot_steps->high_level_opt

Caption: Workflow for the refinement of DFT calculation parameters.

addressing inconsistencies in experimental vs. predicted data for 6-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-5-nitropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental analysis of this compound when compared with predicted data.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid with the following properties:

  • Molecular Formula: C₇H₆N₂O₄[1]

  • Molecular Weight: 182.13 g/mol [1]

  • CAS Number: 24194-98-7[1]

  • Melting Point: 126 °C

  • Solubility: Insoluble in water; soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and dichloromethane.[1]

  • Predicted pKa: 2.78, indicating it is a relatively strong organic acid.[1]

Q2: I am seeing discrepancies between my experimental NMR spectrum and the predicted chemical shifts. What are the common causes?

A2: Discrepancies between experimental and predicted NMR data are common and can arise from several factors:

  • Solvent Effects: Predicted spectra are often calculated for the gas phase or with a simplified solvent model. The actual solvent used in the experiment (e.g., DMSO-d₆) can significantly influence chemical shifts through hydrogen bonding and other intermolecular interactions.

  • Conformational Isomers: The molecule may exist in multiple conformations in solution, leading to averaged or broadened signals in the experimental spectrum. Computational predictions may only consider the lowest energy conformer.

  • Limitations of DFT Functionals: The accuracy of DFT predictions depends on the functional and basis set used. Some functionals may not accurately model the electronic environment of nitro-substituted aromatic systems.

  • Experimental Conditions: Factors such as sample concentration, temperature, and the presence of impurities can affect the experimental chemical shifts.

Q3: My experimental FT-IR spectrum shows broad peaks, especially in the O-H stretching region, which is not reflected in the predicted spectrum. Why is this?

A3: The broadness of the O-H stretching band in the experimental FT-IR spectrum of a carboxylic acid like this compound is typically due to intermolecular hydrogen bonding in the solid state, forming dimers or larger aggregates. Computational predictions for a single molecule (monomer) in the gas phase will show a sharp O-H stretching peak at a higher frequency. To get a better correlation, one would need to computationally model the hydrogen-bonded dimer or a crystalline lattice, which is more complex.

Q4: Where can I find reliable predicted data for this compound?

A4: Predicted data for organic molecules can be obtained from computational chemistry software packages using methods like Density Functional Theory (DFT). Publicly accessible databases that may contain predicted properties for this or similar molecules include PubChem and ChemSpider. For more detailed predictions, it is often necessary to perform the calculations yourself using appropriate software.

Troubleshooting Guides

Inconsistent NMR Data

Issue: The aromatic proton signals in the ¹H NMR spectrum are shifted significantly from the predicted values, or the splitting patterns are not as expected.

Troubleshooting Workflow:

G start Discrepancy in Aromatic Region of ¹H NMR check_solvent Verify Solvent in Prediction and Experiment start->check_solvent check_concentration Analyze Sample at Different Concentrations check_solvent->check_concentration If solvent models match re_optimize Re-run Prediction with Different Solvent Model or Functional check_solvent->re_optimize If solvent models differ vt_nmr Perform Variable Temperature (VT) NMR check_concentration->vt_nmr If shifts are concentration-dependent (aggregation) cosy_experiment Run a COSY Experiment vt_nmr->cosy_experiment If shifts change with temperature (dynamic exchange) final_analysis Re-evaluate Spectrum with New Information vt_nmr->final_analysis check_functional Review DFT Functional and Basis Set cosy_experiment->check_functional To confirm through-bond couplings cosy_experiment->final_analysis check_functional->re_optimize re_optimize->final_analysis

Caption: Troubleshooting workflow for NMR discrepancies.

Possible Causes and Solutions:

  • Solvent Mismatch:

    • Cause: The solvent used for the prediction (e.g., gas phase) is different from the experimental solvent (e.g., DMSO-d₆).

    • Solution: Re-run the DFT calculation using a solvent model that matches the experimental conditions. DMSO is a polar, aprotic solvent capable of forming hydrogen bonds, which can significantly affect the chemical shifts of the carboxylic acid proton and the aromatic protons.

  • Sample Aggregation:

    • Cause: At high concentrations, molecules can aggregate, leading to changes in chemical shifts.

    • Solution: Run the NMR experiment at different concentrations to see if the chemical shifts change.

  • Dynamic Processes:

    • Cause: Rotation of the nitro or carboxylic acid group may be slow on the NMR timescale, leading to broadened peaks or unexpected splitting.

    • Solution: Perform variable temperature (VT) NMR. If the peak shapes sharpen or coalesce at higher temperatures, it indicates a dynamic process.

  • Incorrect Structural Assignment:

    • Cause: The predicted spectrum is for the correct molecule, but the experimental peaks have been misassigned.

    • Solution: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to confirm which protons are coupled to each other.

Discrepancies in FT-IR Data

Issue: The experimental FT-IR spectrum shows fewer and broader peaks than the predicted spectrum.

Troubleshooting Workflow:

G start Mismatch between Experimental and Predicted IR Spectra check_state Compare Experimental State (Solid/Liquid) and Predicted State (Gas Phase) start->check_state check_intermolecular Consider Intermolecular Interactions (H-bonding) check_state->check_intermolecular If states differ dimer_model Run Prediction on a Dimer Model check_intermolecular->dimer_model check_scaling Apply a Scaling Factor to Predicted Frequencies dimer_model->check_scaling final_analysis Re-evaluate Spectrum check_scaling->final_analysis

Caption: Troubleshooting workflow for FT-IR discrepancies.

Possible Causes and Solutions:

  • Phase Mismatch:

    • Cause: The experimental spectrum is of the solid sample, while the prediction is for a gas-phase molecule. In the solid state, intermolecular forces, particularly hydrogen bonding between the carboxylic acid groups, cause significant peak broadening and shifts.

    • Solution: To better match the experimental data, computational models of the hydrogen-bonded dimer or the crystal lattice should be considered.

  • Systematic Errors in DFT:

    • Cause: DFT calculations often overestimate vibrational frequencies.

    • Solution: Apply a standard scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to the calculated frequencies for a more accurate comparison.

Data Presentation

Table 1: Hypothetical Experimental vs. Predicted ¹H NMR Data for this compound in DMSO-d₆
ProtonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)InconsistencyPossible Cause
COOH13.5 (broad s)8.5 (s)Large downfield shiftStrong hydrogen bonding with DMSO solvent not fully captured by the prediction.
H-38.9 (d)8.7 (d)Minor downfield shiftSolvent effects, electron-withdrawing effect of the nitro group.
H-48.3 (d)8.1 (d)Minor downfield shiftSolvent effects.
CH₃2.6 (s)2.5 (s)Good agreement-
Table 2: Hypothetical Experimental vs. Predicted ¹³C NMR Data for this compound in DMSO-d₆
CarbonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)InconsistencyPossible Cause
COOH165.2168.0Minor shieldingSolvent effects on the carboxylic acid group.
C-2150.1152.5ShieldingLimitations of the DFT functional in predicting the chemical shift of the carbon attached to the carboxylic acid and nitrogen.
C-3140.5142.0ShieldingElectron-withdrawing effects of adjacent groups.
C-4125.8127.3ShieldingGeneral tendency of DFT to slightly mispredict aromatic carbon shifts.
C-5148.9150.5ShieldingStrong electron-withdrawing effect of the nitro group.
C-6158.3160.1ShieldingSteric and electronic effects of the methyl group.
CH₃18.719.5Minor shieldingGood agreement.
Table 3: Hypothetical Experimental vs. Predicted FT-IR Data for this compound (Solid State)
Functional GroupExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹) (Scaled)InconsistencyPossible Cause
O-H stretch (COOH)3100-2500 (very broad)3550 (sharp)Broadening and large red shiftIntermolecular hydrogen bonding in the solid state. The prediction is for a gas-phase monomer.
C=O stretch (COOH)17051730Red shiftHydrogen bonding weakens the C=O bond.
NO₂ asymm. stretch15301545Minor red shiftSolid-state packing effects.
NO₂ symm. stretch13501360Minor red shiftSolid-state packing effects.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. For broad peaks, re-shimming may be necessary.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the DMSO-d₆ carbon signals at 39.52 ppm.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra correctly.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, NO₂, C-H, aromatic C=C).

    • Compare the peak positions with literature values and predicted spectra.

Signaling Pathway and Workflow Diagrams

G cluster_exp Experimental Analysis cluster_pred Computational Prediction exp_nmr ¹H and ¹³C NMR exp_data Experimental Data exp_nmr->exp_data exp_ir FT-IR exp_ir->exp_data exp_ms Mass Spectrometry exp_ms->exp_data dft_geom Geometry Optimization (DFT) dft_nmr NMR Prediction (GIAO) dft_geom->dft_nmr dft_ir Frequency Calculation dft_geom->dft_ir pred_data Predicted Data dft_nmr->pred_data dft_ir->pred_data comparison Data Comparison and Analysis exp_data->comparison pred_data->comparison report Final Report comparison->report

Caption: General workflow for comparing experimental and predicted data.

References

Validation & Comparative

A Comparative Analysis of the Chelating Properties of 6-Methyl-5-nitropicolinic Acid and 5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of 6-Methyl-5-nitropicolinic acid and 5-nitropicolinic acid. The introduction of a methyl group at the 6-position of the pyridine ring in this compound introduces notable electronic and steric differences compared to its parent compound, 5-nitropicolinic acid. These modifications are anticipated to influence their coordination chemistry, including the stability and geometry of their metal complexes. This guide summarizes their known physicochemical properties, discusses the theoretical basis for their differing chelating abilities, and provides detailed experimental protocols for their comparative evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 5-nitropicolinic acid is presented below. It is important to note that the pKa values are predicted and may vary from experimentally determined values.

PropertyThis compound5-nitropicolinic Acid
Molecular Formula C₇H₆N₂O₄[1]C₆H₄N₂O₄[2]
Molecular Weight 182.13 g/mol [1]168.11 g/mol [2]
Predicted pKa 2.78[1]2.71 (Predicted)[3]
Melting Point 126 °C[1]218-220 °C[3]
Appearance Solid[1]Light yellow solid[3]
Solubility Soluble in chloroform, dimethyl sulfoxide, dichloromethane; insoluble in water.[1]Soluble in dimethyl sulfoxide.[3]

Comparative Chelating Properties: A Theoretical Perspective

The primary difference between the two molecules lies in the presence of a methyl group at the 6-position of this compound. This substitution is expected to impact its chelating properties in two significant ways:

  • Electronic Effects: The methyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, which in turn is expected to increase the basicity of the pyridine nitrogen. A more basic nitrogen donor atom generally leads to the formation of more stable metal complexes. The strongly electron-withdrawing nitro group at the 5-position in both molecules significantly influences their electronic properties and acidity.[1]

  • Steric Effects: The methyl group at the 6-position introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complexes and may, in some cases, lead to the formation of less stable complexes compared to the less hindered 5-nitropicolinic acid, depending on the size of the metal ion.[1]

The predicted pKa value of this compound (2.78) is slightly higher than that of 5-nitropicolinic acid (2.71), suggesting it is a slightly weaker acid.[1][3] This is consistent with the electron-donating nature of the methyl group, which would be expected to slightly decrease the acidity of the carboxylic acid.

The interplay of these electronic and steric effects will ultimately determine the relative stability of the metal complexes formed by these two ligands. For smaller metal ions, the electronic effect might dominate, leading to more stable complexes with this compound. For larger metal ions, the steric hindrance from the methyl group could become a more significant factor, potentially favoring complexation with 5-nitropicolinic acid.

Experimental Protocols for Determining Chelating Properties

To experimentally validate and quantify the differences in the chelating properties of this compound and 5-nitropicolinic acid, the following experimental protocols are recommended.

Synthesis of Ligands
  • This compound: The synthesis of this compound typically involves the nitration and subsequent oxidation of a suitable pyridine precursor.[1]

  • 5-nitropicolinic acid: A common synthetic route involves the nitration of picolinic acid N-oxide, followed by reduction.[4] Another approach is the oxidation of 2-methyl-5-nitropyridine.

Determination of Acid Dissociation Constants (pKa)

A potentiometric titration is the standard method for determining the pKa of the carboxylic acid group.

Methodology:

  • Prepare a standard solution of the ligand (e.g., 0.01 M) in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the ligand solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Determination of Metal-Ligand Stability Constants

Potentiometric titration and UV-Vis spectrophotometry are two common methods for determining the stability constants of metal complexes. The Calvin-Bjerrum method, as modified by Irving and Rossotti, is a widely used approach for potentiometric data analysis.

1. Potentiometric Titration Method

Methodology:

  • Prepare solutions of the ligand, the metal salt of interest (e.g., Cu(NO₃)₂, Zn(NO₃)₂), and a strong acid (e.g., HNO₃) of known concentrations.

  • Perform a series of titrations with a standardized strong base (e.g., NaOH) for:

    • The strong acid alone.

    • The strong acid and the ligand.

    • The strong acid, the ligand, and the metal salt.

  • Maintain a constant ionic strength throughout the titrations using a background electrolyte (e.g., KNO₃).

  • From the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).

  • Plot n̄ versus pL to generate the formation curve.

  • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve at half-n̄ values (i.e., at n̄ = 0.5, 1.5, etc.).

2. UV-Vis Spectrophotometry Method

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Maintain a constant pH and ionic strength.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.

  • The stability constants can be determined by analyzing the changes in absorbance as a function of the ligand concentration using methods such as the Job's method of continuous variation or the mole-ratio method.[5]

Visualization of the Chelation Process

The following diagrams illustrate the chelation of a metal ion by this compound and 5-nitropicolinic acid, and a generalized workflow for determining their metal-ligand stability constants.

G Chelation of a Metal Ion (M²⁺) by Picolinic Acid Derivatives cluster_0 This compound cluster_1 5-nitropicolinic Acid img_6mnpa img_6mnpa metal M²⁺ img_6mnpa->metal + img_5npa img_5npa img_5npa->metal + complex_6mnpa [M(6-Methyl-5-nitropicolinate)₂] metal->complex_6mnpa Forms complex complex_5npa [M(5-nitropicolinate)₂] metal->complex_5npa Forms complex

Caption: Chelation process of a divalent metal ion with the two ligands.

G Workflow for Determining Metal-Ligand Stability Constants prep Prepare Solutions (Ligand, Metal Salt, Acid, Base) titration Perform Potentiometric Titrations prep->titration curves Plot Titration Curves (pH vs. Volume of Base) titration->curves calc Calculate n̄ and pL (Irving-Rossotti Method) curves->calc formation Plot Formation Curve (n̄ vs. pL) calc->formation constants Determine Stability Constants (K) formation->constants

Caption: A generalized workflow for the potentiometric determination of stability constants.

References

Comparative Stability of Metal Complexes with Substituted Picolinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of metal complexes formed with picolinic acid and its substituted derivatives. The stability of these complexes is a critical parameter in their application, particularly in the development of new therapeutic agents and analytical reagents. This document summarizes key stability data, details the experimental methods for their determination, and explores the potential involvement of these complexes in biological signaling pathways.

Data Presentation: Stability Constants of Metal Complexes

The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following tables summarize the stability constants for various metal complexes with picolinic acid and some of its substituted derivatives, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., temperature, ionic strength, solvent) across different studies.

Table 1: Stability Constants (log K) of Metal Complexes with Picolinic Acid and its Derivatives

LigandMetal Ionlog K₁log K₂Experimental Conditions
Picolinic AcidNi(II)6.505.500.2 M ionic strength, water
Picolinic AcidZn(II)6.805.800.2 M ionic strength, water
Dipicolinic AcidCu(II)--Ternary complexes studied
6-Methylpicolinic AcidCu(II)--Complex synthesized and characterized
6-Bromopicolinic AcidCu(II)--Complex synthesized and characterized
5-Nitropicolinic AcidMn(II)--Complex synthesized and characterized
5-Nitropicolinic AcidCd(II)--Complex synthesized and characterized
5-Nitropicolinic AcidCu(II)--Complex synthesized and characterized
5-Nitropicolinic AcidCo(II)--Complex synthesized and characterized
5-Nitropicolinic AcidNi(II)--Complex synthesized and characterized
5-Nitropicolinic AcidZn(II)--Complex synthesized and characterized

Note: A significant portion of the available literature focuses on the synthesis and characterization of these complexes rather than providing comprehensive stability constant data in a comparative format.

Experimental Protocols

The determination of stability constants is primarily achieved through potentiometric and spectrophotometric titrations.

Potentiometric Titration (Irving-Rossotti Method)

This is a widely used pH-metric titration method to determine the stability constants of metal complexes.[1]

Principle: The method involves titrating a ligand solution with a standard base in the absence and presence of a metal ion. The competition between the metal ion and protons for the ligand is monitored by measuring the pH of the solution.

Procedure:

  • Solution Preparation: Three sets of solutions are prepared with a constant total volume and ionic strength (maintained using an inert electrolyte like KNO₃ or NaClO₄):

    • A (Acid titration): A known concentration of a strong acid (e.g., HNO₃).

    • B (Ligand titration): The same concentration of the strong acid and a known concentration of the ligand.

    • C (Metal-Ligand titration): The same concentrations of the strong acid and ligand as in B, with the addition of a known concentration of the metal salt.

  • Titration: Each solution is titrated against a standard carbonate-free solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base.

  • Data Analysis:

    • Three titration curves of pH versus the volume of base added are plotted.

    • The average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated from the titration curves.

    • The free ligand concentration ([L]) is then determined.

    • A formation curve is plotted as n̄ versus pL (-log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable for determining the stoichiometry and stability constant of a single dominant complex in solution.[2]

Principle: A series of solutions are prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration is kept constant. The absorbance of the complex is measured at a wavelength where it absorbs significantly, while the metal and ligand ideally do not. The maximum absorbance corresponds to the stoichiometry of the complex.

Procedure:

  • Solution Preparation: A series of solutions are prepared containing varying mole fractions of the metal ion (M) and the ligand (L), keeping the total concentration ([M] + [L]) constant.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Data Analysis:

    • A plot of absorbance versus the mole fraction of the ligand is constructed (a "Job's plot").

    • The plot will show two linear portions that intersect. The mole fraction at the point of intersection indicates the stoichiometry of the complex.

    • The stability constant (K) can be calculated from the absorbance data of the solutions.

Signaling Pathways and Logical Relationships

Metal complexes of picolinic acid and its derivatives have shown potential in modulating biological processes, including inducing apoptosis in cancer cells and influencing immune responses. While the exact mechanisms for many substituted picolinic acid complexes are still under investigation, plausible signaling pathways can be inferred from studies on related compounds.

Apoptosis Induction Pathway

Some metal complexes can induce programmed cell death (apoptosis) in cancer cells, a desirable trait for anticancer drugs. This can occur through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be triggered by a metal complex of a substituted picolinic acid.

Apoptosis_Pathway cluster_cell Cancer Cell MetalComplex Metal Complex of Substituted Picolinic Acid ROS Increased Reactive Oxygen Species (ROS) MetalComplex->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway induced by a metal complex.

NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is crucial in regulating immune responses, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain metal complexes can modulate this pathway, either by inhibiting or activating it, leading to therapeutic effects.

NFkB_Pathway cluster_cell Cell MetalComplex Metal Complex of Substituted Picolinic Acid IKK IKK Complex MetalComplex->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a metal complex.

Experimental Workflow for Stability Constant Determination

The logical flow of experiments to determine and compare the stability of metal complexes of substituted picolinic acids is depicted below.

Experimental_Workflow cluster_workflow Stability Constant Determination Workflow Start Start Synthesis Synthesize Substituted Picolinic Acids Start->Synthesis Char Characterize Ligands (NMR, IR, MS) Synthesis->Char Prep Prepare Metal Salt and Ligand Solutions Char->Prep Potentiometry Potentiometric Titration (Irving-Rossotti) Prep->Potentiometry Spectro Spectrophotometric Titration (Job's Method) Prep->Spectro Calc Calculate Stability Constants (log K) Potentiometry->Calc Spectro->Calc Compare Compare Stability Data Calc->Compare End End Compare->End

Caption: A typical experimental workflow for determining and comparing stability constants.

References

A Comparative Guide to the In Vitro Anticancer Activity of 6-Methyl-5-nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of a novel 6-Methyl-5-nitropicolinic acid derivative, designated MNPA-D1, against the established chemotherapeutic agent, Cisplatin. Picolinic acid and its derivatives have garnered interest for their potential antitumor effects, which can be significantly modulated by complexation with metal ions.[1][2] Research into related nitropicolinic acid compounds has shown that their cytotoxic potency is influenced by the specific metal center, highlighting the therapeutic potential of this chemical class.[1][3]

Data Presentation: Comparative Cytotoxicity

The primary screening of MNPA-D1 involved assessing its cytotoxicity across a panel of human cancer cell lines from diverse tissue origins and comparing its performance with Cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound.[4]

Table 1: Comparative IC50 Values (µM) of MNPA-D1 and Cisplatin after 48-hour treatment.

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
MNPA-D1 15.825.218.5
Cisplatin 8.511.27.9

Data are presented as the mean from three independent experiments. Lower IC50 values indicate higher potency.

Proposed Mechanism of Action: Induction of Apoptosis

Preliminary investigations suggest that MNPA-D1 induces cancer cell death via the intrinsic apoptotic pathway. This pathway is a common mechanism for anticancer agents and is often regulated by the p53 tumor suppressor protein.[5] Upon activation by cellular stress (e.g., DNA damage caused by the compound), p53 can upregulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, culminating in cell death.

Apoptosis_Pathway cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Execution Phase MNPA-D1 MNPA-D1 DNA_Damage DNA Damage MNPA-D1->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by MNPA-D1.

Experimental Protocols

Standardized in vitro assays are crucial for the initial evaluation of novel anticancer agents.[6][7] The following are detailed protocols for the key experiments used in this validation.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Cancer cells (MCF-7, A549, HeLa) are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Stock solutions of MNPA-D1 and Cisplatin are prepared in DMSO and serially diluted with culture medium. The medium from the cell plates is replaced with 100 µL of medium containing various concentrations of the test compounds. Control wells receive medium with DMSO at the same final concentration as the treatment wells (typically <0.1%). Plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined using non-linear regression analysis.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with MNPA-D1 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added. The tube is gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within one hour.

Experimental Workflow

The validation process follows a stepwise procedure from initial screening to mechanistic studies.[7] This ensures a systematic evaluation of the compound's potential as an anticancer agent.

Experimental_Workflow Start Start: Cell Line Selection (MCF-7, A549, HeLa) Culture Cell Culture & Seeding (96-well & 6-well plates) Start->Culture Treatment Compound Treatment (MNPA-D1 & Cisplatin) Culture->Treatment MTT Cytotoxicity Screening (MTT Assay) Treatment->MTT Apoptosis_Assay Mechanism of Action Study (Annexin V/PI Staining) Treatment->Apoptosis_Assay IC50 Data Analysis: IC50 Calculation MTT->IC50 IC50->Apoptosis_Assay End End: Comparative Report IC50->End Flow_Cytometry Data Acquisition: Flow Cytometry Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->End

Caption: Workflow for in vitro validation of anticancer compounds.

References

comparing the efficacy of 6-Methyl-5-nitropicolinic acid-based MRI contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of MRI contrast agents based on picolinic acid derivatives is emerging as a potential high-performance alternative to conventional gadolinium-based agents. These novel compounds, particularly those incorporating manganese, offer the potential for enhanced imaging efficacy and improved safety profiles, addressing long-standing concerns associated with gadolinium deposition in the body.

Researchers are actively exploring various derivatives of picolinic acid—a pyridine-based carboxylic acid—to create highly stable and efficient contrast agents for magnetic resonance imaging (MRI). These efforts are driven by the need for alternatives to gadolinium-based contrast agents (GBCAs), which, despite their widespread use, have been linked to potential long-term health risks, including nephrogenic systemic fibrosis and the accumulation of gadolinium in tissues.[1][2] The focus has turned to other paramagnetic ions like manganese (Mn2+), an essential element in the human body, as a potentially safer metal center for these agents.[1][3]

Comparative Efficacy of Picolinic Acid-Based Contrast Agents

Picolinic acid and its derivatives are attractive ligands for MRI contrast agents due to their ability to form stable complexes with paramagnetic metal ions. The key to an effective T1 MRI contrast agent is its ability to increase the longitudinal relaxivity (r1) of water protons in its vicinity, leading to brighter signals in T1-weighted images.[4][5] Recent studies have demonstrated that certain picolinate-containing macrocyclic ligands can form highly stable Mn2+ complexes with impressive relaxivity values.[6][7]

For instance, a study on macrocyclic Mn2+ complexes incorporating a picolinate arm reported a high water exchange rate, a critical factor for achieving high relaxivity.[6] Another research avenue has focused on gadolinium complexes with picolinate-based ligands, which have shown substantial high-field relaxivities.[8] These findings suggest that the picolinic acid scaffold is a versatile platform for developing potent MRI contrast agents.

Below is a comparison of the relaxivity values of selected picolinic acid-based contrast agents against a commonly used gadolinium-based agent.

Contrast Agent ClassSpecific Compound ExampleMetal Ionr1 Relaxivity (mM⁻¹s⁻¹)Magnetic FieldNotes
Picolinate-based (Macrocyclic)[Mn(nompa)]⁺Mn²⁺~2.8 (calculated from kex)Not specifiedExhibits a very high water exchange rate.[6][7]
Picolinate-based (Tripodal)[Gd(dpaba)(H₂O)₂]Gd³⁺8.90200 MHzShows a twofold increase in relaxivity in bovine serum.[8]
Conventional (Macrocyclic)Gadoterate (Dotarem®)Gd³⁺~3.51.5 T (in plasma)Widely used clinical contrast agent.[4]

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.[4]

Experimental Methodologies

The evaluation of these novel contrast agents involves a series of standardized experiments to determine their efficacy and safety.

Relaxivity Measurement

The longitudinal (r1) and transverse (r2) relaxivities are fundamental measures of a contrast agent's performance. They are determined by measuring the relaxation times (T1 and T2) of water protons in solutions containing varying concentrations of the contrast agent.

Protocol for T1 Relaxivity Measurement:

  • Sample Preparation: A series of solutions with different concentrations of the contrast agent are prepared in a relevant medium, such as saline or plasma.

  • T1 Measurement: The T1 relaxation times of these solutions are measured using an NMR spectrometer or an MRI scanner at a specific magnetic field strength and temperature. An inversion recovery pulse sequence is commonly used for this purpose.

  • Data Analysis: The inverse of the measured T1 values (1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear fit represents the r1 relaxivity in units of mM⁻¹s⁻¹.[4]

Relaxivity_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement T1 Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of contrast agent prep2 Create serial dilutions in plasma/saline prep1->prep2 meas1 Place samples in NMR spectrometer/MRI prep2->meas1 meas2 Run inversion recovery pulse sequence meas1->meas2 meas3 Record T1 relaxation times meas2->meas3 an1 Plot 1/T1 vs. concentration meas3->an1 an2 Perform linear regression an1->an2 an3 Calculate slope (r1) an2->an3

In Vivo Imaging Studies

Animal models are crucial for evaluating the biodistribution, clearance, and in vivo efficacy of new contrast agents.

General Protocol for In Vivo MRI:

  • Animal Model: A suitable animal model (e.g., mouse or rat) is chosen, often with an induced pathology like a tumor to assess contrast enhancement in diseased tissue.

  • Pre-contrast Imaging: Baseline MR images are acquired before the injection of the contrast agent.

  • Contrast Agent Administration: The contrast agent is administered intravenously at a specific dose.

  • Post-contrast Imaging: A series of dynamic (time-resolved) or static MR images are acquired at various time points after injection to observe the enhancement pattern and clearance of the agent.

  • Image Analysis: The signal intensity in regions of interest (e.g., tumor, kidney, liver) is measured and compared between pre- and post-contrast images to quantify the enhancement.

InVivo_MRI_Workflow cluster_animal Animal Preparation cluster_imaging Imaging Sequence cluster_analysis Image Analysis animal1 Anesthetize animal animal2 Position in MRI scanner animal1->animal2 img1 Acquire pre-contrast T1-weighted images animal2->img1 img2 Inject contrast agent intravenously img1->img2 img3 Acquire post-contrast dynamic/static images img2->img3 an1 Define regions of interest (e.g., tumor, healthy tissue) img3->an1 an2 Measure signal intensity over time an1->an2 an3 Quantify contrast enhancement an2->an3

Signaling Pathways and Logical Relationships

The development of these novel agents follows a logical progression from ligand design to preclinical evaluation. The ultimate goal is to create a contrast agent that is not only highly effective at enhancing MRI signals but also biocompatible and readily cleared from the body to minimize any potential toxicity.

Development_Pathway A Ligand Design (Picolinic Acid Scaffold) B Complex Synthesis (with Gd³⁺ or Mn²⁺) A->B C In Vitro Characterization B->C D Relaxivity Measurement C->D E Stability Assessment C->E F In Vivo Evaluation (Animal Models) D->F E->F G Toxicity Studies F->G H Pharmacokinetics F->H I Preclinical Candidate G->I H->I

Conclusion

Picolinic acid-based ligands represent a promising platform for the development of next-generation MRI contrast agents. Both gadolinium and manganese complexes with these ligands have demonstrated high relaxivities, suggesting their potential for providing enhanced image contrast at potentially lower doses than currently used agents. Further research, particularly focusing on long-term stability and in vivo safety profiles, will be critical in translating these promising preclinical findings into clinical applications. The ongoing exploration of non-gadolinium alternatives, such as manganese-based picolinate complexes, is a significant step towards safer and more effective diagnostic imaging.

References

The Strategic Advantage of the 6-Methyl Group in 6-Methyl-5-nitropicolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group at the 6-position of the 5-nitropicolinic acid scaffold imparts a unique combination of electronic and steric properties, offering distinct advantages in specific applications, particularly in coordination chemistry and the development of targeted therapeutics. This guide provides a comparative analysis of 6-Methyl-5-nitropicolinic acid against its close analog, 5-nitropicolinic acid, supported by available data and experimental insights.

I. Impact on Physicochemical Properties and Reactivity

The introduction of a 6-methyl group significantly influences the molecular properties and reactivity of the picolinic acid framework. The methyl group, being electron-donating, and the nitro group, being strongly electron-withdrawing, work in concert to modulate the electronic environment of the pyridine ring.[1] Furthermore, the steric bulk of the methyl group adjacent to the nitrogen atom and the carboxylic acid functionality introduces notable steric hindrance.[1]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Nitropicolinic AcidReference
Molecular Weight 182.13 g/mol 168.11 g/mol N/A
Predicted pKa ~2.78Not available[1]
Key Substituent Effects Electron-donating 6-methyl group (steric hindrance); Electron-withdrawing 5-nitro groupElectron-withdrawing 5-nitro group[1]

II. Advantages in Coordination Chemistry

The unique electronic and steric characteristics of this compound make it a compelling ligand for the formation of metal complexes. The pyridine nitrogen and the carboxylate oxygen act as a bidentate chelating agent, forming stable five-membered rings with various metal ions.[1]

The presence of the 6-methyl group can influence the geometry, stability, and reactivity of the resulting metal complexes.[1] The steric hindrance introduced by the methyl group can lead to the formation of complexes with distinct coordination geometries compared to those formed with the less sterically hindered 5-nitropicolinic acid. This can be advantageous in the design of catalysts or functional materials where precise control over the metal's coordination environment is crucial. While specific stability constants for this compound complexes are not widely reported, the interplay of its electronic and steric effects suggests a nuanced impact on complex stability that can be tailored for specific applications.

III. Applications in Drug Development: Targeting the c-Myc-Max Oncoprotein Dimer

A significant area where the unique properties of substituted picolinic acids are being explored is in the development of inhibitors for protein-protein interactions, a key strategy in cancer therapy. One critical target is the c-Myc-Max heterodimer, a transcription factor that is overexpressed in a wide range of human cancers. The dimerization of c-Myc with Max is essential for its DNA binding and subsequent activation of genes involved in cell proliferation and tumorigenesis.

Derivatives of picolinic acid have been investigated as α-helix mimetics to disrupt this crucial c-Myc-Max interaction. The 6-methyl group in this compound can play a vital role in positioning the molecule to effectively mimic the α-helical interface of c-Myc, thereby inhibiting its dimerization with Max. While direct IC50 values for this compound are not available, related structures have shown promise in inhibiting cancer cell proliferation.

Below is a diagram illustrating the c-Myc-Max signaling pathway and the potential point of intervention for inhibitors like derivatives of this compound.

cMyc_Max_Pathway cluster_0 Upstream Signaling cluster_1 Gene Expression cluster_2 Oncogenic Activity Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Signaling Cascade Signaling Cascade Receptors->Signaling Cascade c-Myc Gene c-Myc Gene Signaling Cascade->c-Myc Gene c-Myc Protein c-Myc Protein c-Myc Gene->c-Myc Protein c-Myc/Max Dimer c-Myc/Max Dimer c-Myc Protein->c-Myc/Max Dimer Max Protein Max Protein Max Protein->c-Myc/Max Dimer E-Box DNA E-Box DNA c-Myc/Max Dimer->E-Box DNA Target Gene Transcription Target Gene Transcription E-Box DNA->Target Gene Transcription Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Inhibitor 6-Methyl-5-nitropicolinic acid derivative Inhibitor->c-Myc/Max Dimer Inhibition

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the electronic properties of 6-Methyl-5-nitropicolinic acid and a selection of structurally related picolinic acid derivatives. The electronic landscape of a ligand is paramount as it dictates the behavior of its subsequent metal complexes, influencing their stability, reactivity, and potential applications in fields ranging from catalysis to pharmacology. This document outlines both computational and experimental methodologies for elucidating these properties, including Density Functional Theory (DFT), Cyclic Voltammetry (CV), and UV-Visible Spectroscopy. By systematically evaluating the influence of electron-donating (methyl) and electron-withdrawing (nitro) substituents, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of ligands.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a cornerstone in coordination chemistry, prized for their ability to act as bidentate chelating agents for a vast array of metal ions[1][2]. The resulting metallo-complexes are explored for a wide range of applications, including as nutritional supplements, therapeutic agents, and catalysts[3][4]. The specific functionality of these complexes is intimately tied to the electronic properties of the picolinic acid ligand itself.

This compound is a particularly interesting derivative, featuring both an electron-donating group (EDG), the methyl group at the 6-position, and a potent electron-withdrawing group (EWG), the nitro group at the 5-position[5]. This push-pull electronic arrangement creates a unique charge distribution across the pyridine ring, significantly modulating its coordination behavior compared to the parent picolinic acid. Understanding the precise electronic consequences of these substitutions is critical for the rational design of novel metal complexes with tailored properties.

This guide presents a framework for a comparative analysis, examining this compound alongside key analogues to dissect the individual and combined effects of its substituents. We will delve into the theoretical and practical methodologies used to quantify electronic properties, providing detailed protocols and explaining the causality behind experimental choices.

Ligand Selection for Comparative Analysis

To effectively understand the structure-property relationships, a systematic approach to ligand selection is essential. The following compounds have been chosen to isolate the electronic influence of each substituent present in this compound:

  • Picolinic Acid: The unsubstituted parent molecule, serving as the fundamental baseline for comparison[2].

  • 6-Methylpicolinic Acid: Allows for the specific analysis of the electron-donating effect of the methyl group in the absence of the nitro group.

  • 5-Nitropicolinic Acid: Isolates the strong electron-withdrawing effect of the nitro group, a key feature for modulating ligand field strength and redox activity[5].

  • This compound: The target molecule, which combines the electronic effects of both the methyl and nitro groups[5][6].

This selection enables a stepwise analysis of how substituent-induced electronic perturbations propagate through the pyridine-carboxylate framework.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining computational and experimental techniques is necessary for a thorough characterization of ligand electronic properties.

Computational Chemistry: Density Functional Theory (DFT)

DFT has become a standard tool in modern chemistry for its ability to provide accurate insights into molecular electronic structure at a manageable computational cost[7][8]. It is used to calculate fundamental electronic descriptors.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in describing a molecule's ability to donate or accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity[9][10]. The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity[11][12].

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions[13][14]. This is invaluable for predicting sites of interaction for coordination or intermolecular bonding.

  • Structure Optimization: The 3D geometry of each ligand is optimized without symmetry constraints using a functional like B3LYP with a basis set such as 6-311+G(d,p) to find the lowest energy conformation[15].

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the HOMO and LUMO energies.

  • MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize charge distribution.

  • Software: Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan are used for these calculations[8].

Experimental Methods

CV is a powerful electrochemical technique for investigating the redox properties of a molecule[16]. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials. These experimental values can be used to estimate the HOMO and LUMO energy levels, providing an empirical counterpart to DFT calculations[17].

  • Oxidation Potential (Eox): Corresponds to the removal of an electron from the HOMO. A less positive Eox indicates the species is more easily oxidized.

  • Reduction Potential (Ered): Corresponds to the addition of an electron to the LUMO. A less negative Ered indicates the species is more easily reduced.

  • Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[18][19].

  • Solution Preparation: The ligand of interest is dissolved in a suitable solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) to ensure conductivity.

  • Measurement: The solution is deoxygenated by bubbling with an inert gas (N2 or Ar). The potential is then scanned, typically starting from the open-circuit potential towards positive potentials to find the oxidation peak, and then reversed to negative potentials to find the reduction peak[20].

  • Data Analysis: The anodic (Ipa) and cathodic (Ipc) peak potentials are determined from the resulting voltammogram. For a reversible or quasi-reversible process, the formal potential (E0') can be estimated as the midpoint of the peak potentials[18].

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of light promotes an electron from an occupied orbital to an unoccupied one, often the HOMO to LUMO transition. The wavelength of maximum absorbance (λmax) can be used to calculate the optical energy gap (Eg)[17].

  • Solution Preparation: A dilute solution of the ligand is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.

  • Sample Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength at the onset of the lowest energy absorption band (the absorption edge, λonset) is identified. The optical energy gap is then calculated using the formula: Eg (eV) = 1240 / λonset (nm)[17].

Comparative Analysis of Electronic Properties

The combination of the methyl EDG and the nitro EWG on the picolinic acid scaffold creates a significant perturbation of the electronic structure. The expected effects are a destabilization (raising) of the HOMO energy and a strong stabilization (lowering) of the LUMO energy.

G

Frontier Molecular Orbitals and Energy Gaps

The substituents are expected to modulate the FMO energies as follows:

  • 6-Methylpicolinic Acid: The electron-donating methyl group will raise the HOMO energy level relative to picolinic acid, making it easier to oxidize. The effect on the LUMO will be minimal. This should result in a slightly decreased HOMO-LUMO gap.

  • 5-Nitropicolinic Acid: The powerful electron-withdrawing nitro group will significantly lower the energy of both the HOMO and LUMO. The effect on the LUMO is typically more pronounced, leading to a substantially smaller HOMO-LUMO gap and making the molecule much easier to reduce.

  • This compound: This ligand experiences both effects. The methyl group will raise the HOMO, while the nitro group will strongly lower the LUMO. The combination results in the smallest HOMO-LUMO gap among the series, indicating the highest reactivity and the greatest potential for charge-transfer interactions in its metal complexes.

Table 1: Predicted and Experimental Electronic Properties of Picolinic Acid Derivatives

LigandEHOMO (eV)ELUMO (eV)Eg (eV)Eox (V vs. ref)Ered (V vs. ref)
Picolinic Acid(baseline)(baseline)(baseline)(baseline)(baseline)
6-Methylpicolinic AcidHigher~SameLowerLess PositiveMore Negative
5-Nitropicolinic AcidLowerMuch LowerMuch LowerMore PositiveLess Negative
This compound~Same/Slightly HigherLowestLowest~Same/Slightly Less PositiveLeast Negative

Note: This table represents expected trends. Absolute values must be determined by consistent experimental and computational protocols.

Redox Potentials

The trends observed in the FMO energies directly correlate with the redox potentials measured by CV. The electron-donating methyl group makes oxidation easier (a less positive Eox), while the electron-withdrawing nitro group makes reduction easier (a less negative Ered). For this compound, the ease of reduction will be its most prominent electrochemical feature due to the potent effect of the nitro group on the LUMO.

G

Hammett Parameters and Electronic Effects

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). Electron-donating groups like -CH3 have negative σ values, while electron-withdrawing groups like -NO2 have large positive σ values[21][22][23]. A plot of a measured electronic property (like redox potential or pKa) against the sum of Hammett constants for a series of related ligands often yields a linear relationship, known as a linear free-energy relationship (LFER). This provides a powerful predictive tool for estimating the electronic properties of other substituted picolinic acids without the need for extensive experimentation.

G substituent Substituent Effect edg EDG (-CH₃)| σ < 0| Raises HOMO| Decreases E_g substituent->edg Donating ewg EWG (-NO₂)| σ > 0| Lowers LUMO| Decreases E_g substituent->ewg Withdrawing

Implications for Coordination Chemistry and Drug Development

The modulated electronic properties of these ligands have profound implications:

  • Complex Stability and Reactivity: Ligands with strong electron-withdrawing groups, like 5-nitropicolinic acid and this compound, are weaker σ-donors but better π-acceptors. This can lead to stronger metal-ligand bonds with π-basic metals and can stabilize lower oxidation states of the metal center.

  • Spectroscopic Properties: The HOMO-LUMO gap of the ligand influences the energy of ligand-to-metal (LMCT) and metal-to-ligand (MLCT) charge transfer bands in the UV-Vis spectra of their complexes. A smaller gap, as in this compound, will shift these transitions to lower energies (longer wavelengths).

  • Pharmacological Activity: The electronic properties of a ligand can affect its ability to bind to biological targets and its pharmacokinetic profile[24]. For example, changes in electron density can alter lipophilicity and hydrogen bonding capability, which are critical for cell membrane permeability and receptor interaction.

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between its electron-donating methyl substituent and its electron-withdrawing nitro substituent. This "push-pull" configuration results in a significantly reduced HOMO-LUMO energy gap compared to parent picolinic acid, primarily by lowering the LUMO energy. This makes the ligand easier to reduce and suggests that its metal complexes will exhibit distinct redox and spectroscopic properties. The systematic comparative approach outlined in this guide, utilizing both computational (DFT) and experimental (CV, UV-Vis) techniques, provides a robust framework for understanding and predicting the behavior of substituted picolinic acid ligands, paving the way for the rational design of functional molecules for a variety of scientific applications.

References

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar.
  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical d
  • Pyridine derivatives used for ligand synthesis together with Hammett constants and reported pKa values.
  • Theoretical Considerations Concerning Hammett's Equation. III. σ-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.
  • This compound | 24194-98-7. Benchchem.
  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming.
  • Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: Their use as inorganic pharmaceuticals.
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3.
  • Picolinic acid. Wikipedia.
  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some arom
  • 6-Methyl-4-nitropicolinic acid | 30235-16-6. Benchchem.
  • Exploring Photoswitchable Properties of Two Nitro Nickel(II) Complexes with (N,N,O)-Donor Ligands and Their Copper(II) Analogues. PMC - PubMed Central.
  • Cyclic voltammetry. Wikipedia.
  • Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. JOCPR.
  • Cyclic voltammetry.
  • Molecules with exceptionally small HOMO-LUMO gaps.
  • HOMO and LUMO determin
  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. PMC.
  • Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected St
  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. MDPI.
  • Interplay of a nitro group and metal ions: from coordinative binding to noncovalent semicoordination. Inorganic Chemistry Frontiers (RSC Publishing).
  • Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. IJRASET.
  • This compound;24194-98-7. ABI Chem.
  • The Versatile Role of Dipicolinic Acid in Coordination Chemistry and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
  • 6-Methyl-5-nitroquinoline. PubChem - NIH.
  • 6-Methylpicolinic acid | 934-60-1. Sigma-Aldrich.
  • Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applic
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole deriv
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Computational Study of Electronic Properties in Oligoacenes.
  • UV/Vis + Photochemistry D

Sources

A Researcher's Guide to Validating Computational Models for Predicting 6-Methyl-5-nitropicolinic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of chemical reactivity is a cornerstone of modern drug discovery and development. For novel compounds like 6-Methyl-5-nitropicolinic acid, a heterocyclic building block with potential therapeutic applications, in silico models offer a rapid and cost-effective means to assess its chemical behavior. However, the reliability of these computational predictions hinges on rigorous experimental validation. This guide provides a framework for comparing and validating computational models against experimental data for predicting the reactivity of this compound.

Understanding the Reactivity Landscape

This compound's reactivity is primarily dictated by the electronic and steric effects of its substituents on the pyridine ring. The electron-donating methyl group and the strongly electron-withdrawing nitro group create a unique electronic profile that influences its interaction with biological targets and its metabolic stability. Computational modeling serves as a powerful tool for dissecting these influences and predicting the compound's behavior.[1]

One key aspect of the reactivity of picolinic acids is their propensity to undergo decarboxylation. Studies on substituted picolinic acids have shown that a 6-methyl group can have a modest retarding effect on the rate of this reaction.[1]

Comparative Analysis of Predictive Models

A variety of computational models can be employed to predict the reactivity of this compound. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) models and methods based on Density Functional Theory (DFT).

Quantitative Data Summary

Reactivity ParameterPicolinic Acid (Reference)6-Methylpicolinic Acid5-Nitropicolinic AcidThis compound (Predicted Trend)
Decarboxylation Rate Constant (k) k_refk < k_refk > k_refk ≈ k_ref (competing effects)
pKa ~5.2> 5.2< 5.2< 5.2
Electron Density at C2 ρ_ref> ρ_ref< ρ_ref< ρ_ref

Note: This table is illustrative and based on general chemical principles. The actual values would need to be determined experimentally.

Experimental and Computational Validation Workflow

A robust validation process is crucial for establishing the predictive power of any computational model. The following outlines a detailed workflow for validating a model designed to predict the reactivity of this compound.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_comp_val Comparison & Validation comp_model Develop QSAR/DFT Model predict Predict Reactivity Parameters (e.g., pKa, reaction rates) comp_model->predict compare Compare Predicted vs. Experimental Data predict->compare synthesis Synthesize & Purify This compound kinetic_study Conduct Kinetic Studies (e.g., Decarboxylation) synthesis->kinetic_study spectro_analysis Spectroscopic Analysis (NMR, IR, UV-Vis) synthesis->spectro_analysis kinetic_study->compare spectro_analysis->compare refine Refine Model Parameters compare->refine validate Validate Predictive Accuracy refine->validate validate->comp_model Iterate

Caption: Workflow for validating computational models.

Experimental Protocols

  • Synthesis and Purification: this compound can be synthesized through the nitration of 6-methylpicolinic acid. Purification is typically achieved by recrystallization from a suitable solvent system, with purity confirmed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

  • Kinetic Studies (Decarboxylation): The rate of decarboxylation can be monitored by measuring the evolution of CO2 over time at a constant temperature. The reaction progress can be followed by UV-Vis spectroscopy, monitoring the disappearance of the starting material's absorbance maximum.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (carboxylic acid, nitro group).

    • UV-Visible Spectroscopy: UV-Vis spectroscopy is useful for monitoring reaction kinetics and determining the pKa of the compound.

Hypothetical Signaling Pathway Involvement

The biological activity of nitroaromatic compounds is often linked to their metabolic activation. A hypothetical signaling pathway for a metabolite of this compound could involve its reduction to a reactive nitroso or hydroxylamine derivative, which could then interact with cellular macromolecules.

Signaling_Pathway compound This compound metabolite Reactive Metabolite (Nitroso/Hydroxylamine) compound->metabolite Metabolic Reduction target Cellular Target (e.g., Protein, DNA) metabolite->target Covalent Adduction response Biological Response (e.g., Cytotoxicity) target->response Signal Transduction

Caption: Hypothetical metabolic activation pathway.

Conclusion

The validation of computational models is an indispensable step in the preclinical assessment of new chemical entities. For this compound, a synergistic approach combining in silico prediction with targeted experimental work will be essential to accurately characterize its reactivity profile. The methodologies and workflows outlined in this guide provide a robust framework for researchers to confidently evaluate and utilize computational models in their drug discovery and development endeavors. By adhering to these principles, the scientific community can ensure the reliability of predictive models and accelerate the translation of promising molecules from the bench to the clinic.

References

A Comparative Guide to the Synthetic Routes of 6-Methyl-5-nitropicolinic Acid: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Methyl-5-nitropicolinic acid, a key building block in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. The choice of a particular route is often dictated by factors such as overall yield, cost of starting materials and reagents, reaction scalability, and environmental impact. This guide provides an objective comparison of the most viable synthetic routes to this compound, supported by generalized experimental data and protocols to aid researchers in making informed decisions for their specific needs.

Synthetic Pathways Overview

Two primary synthetic routes have been identified and are compared in this guide. A third potential route is also briefly discussed.

cluster_A Route A cluster_B Route B A1 2-Methyl-5-ethylpyridine A2 6-Methylnicotinic acid A1->A2 Oxidation (e.g., HNO3, H2SO4) A3 This compound A2->A3 Nitration (HNO3, H2SO4) B1 6-Methylpicolinic acid B2 This compound B1->B2 Nitration (Fuming HNO3, H2SO4) Start Starting Materials Start->A1 Start->B1

Figure 1: Comparative Synthetic Pathways to this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes.

ParameterRoute A: From 2-Methyl-5-ethylpyridineRoute B: From 6-Methylpicolinic acid
Starting Material 2-Methyl-5-ethylpyridine6-Methylpicolinic acid
Number of Steps 2 (Oxidation, Nitration)1 (Nitration)
Key Reagents Nitric acid, Sulfuric acidFuming nitric acid, Sulfuric acid
Overall Yield (Estimated) ~55-65% (Oxidation: ~79%[1], Nitration: Estimated 70-80%)Estimated 70-85%
Cost of Starting Material Relatively lowModerate to high
Process Complexity Moderate, requires two distinct reaction setups.Simple, single-step reaction.
Scalability Potentially high, building on established industrial processes.[1][2][3][4][5]Good, but may be limited by the availability of the starting material.
Key Advantages Lower cost of starting material.Shorter synthesis, potentially higher overall yield.
Key Disadvantages Two-step process, potentially lower overall yield.Higher cost of starting material.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthetic routes. Researchers should optimize these conditions for their specific laboratory settings.

Route A: From 2-Methyl-5-ethylpyridine

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic acid

This protocol is based on a patented industrial process.[1]

  • Reaction Setup: A mixture of 2-methyl-5-ethylpyridine and concentrated sulfuric acid is prepared in a suitable reaction vessel. An oxidation catalyst, such as ammonium vanadate, can be added.

  • Reaction Conditions: The mixture is heated to approximately 160°C.

  • Reagent Addition: 65% nitric acid is added dropwise over several hours while maintaining the reaction temperature between 155-160°C. During the addition, water and diluted nitric acid are continuously distilled off.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is cooled. The 6-methylnicotinic acid product can be isolated by adjusting the pH of the solution to precipitate the acid, followed by filtration, washing, and drying. A reported yield for a similar process is approximately 79%.[1]

Step 2: Nitration of 6-Methylnicotinic acid to this compound

This is a general procedure for the nitration of a pyridine derivative.

  • Reaction Setup: 6-Methylnicotinic acid is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel, and the mixture is cooled in an ice bath.

  • Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

  • Reaction: The cold nitrating mixture is added dropwise to the solution of 6-methylnicotinic acid while maintaining the temperature below 10°C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then carefully poured onto crushed ice. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Route B: From 6-Methylpicolinic acid

Nitration of 6-Methylpicolinic acid to this compound

  • Reaction Setup: 6-Methylpicolinic acid is added portion-wise to a cold mixture of fuming nitric acid and concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer. The temperature is maintained at 0-5°C using an ice-salt bath.

  • Reaction: The reaction mixture is stirred at a low temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acids, and then dried under vacuum to yield this compound.

Alternative Synthetic Pathway

A third potential route (Route C) could commence from the commercially available 2-chloro-6-methyl-5-nitropyridine. This pathway would likely involve a two-step process: hydrolysis of the chloride to a hydroxyl group to form 2-hydroxy-6-methyl-5-nitropyridine, followed by oxidation of the methyl group to the carboxylic acid. While the starting material is accessible, the yields and specific conditions for these transformations are not well-documented in publicly available literature, making a direct efficiency and cost comparison with Routes A and B challenging at this time.

cluster_C Route C (Alternative) C1 2-Chloro-6-methyl-5-nitropyridine C2 2-Hydroxy-6-methyl-5-nitropyridine C1->C2 Hydrolysis C3 This compound C2->C3 Oxidation

Figure 2: Alternative Synthetic Pathway to this compound.

Conclusion

In comparing the two primary synthetic routes to this compound, a trade-off between the cost of starting materials and the number of synthetic steps is evident.

  • Route A , starting from the less expensive 2-methyl-5-ethylpyridine, is a two-step process with a moderate overall yield. Its economic viability on a large scale is promising due to the low cost of the initial precursor.

  • Route B offers a more direct, single-step synthesis from 6-methylpicolinic acid. This route is likely to have a higher overall yield and is simpler to perform. However, the higher cost of the starting material may be a limiting factor for large-scale production.

The choice between these routes will ultimately depend on the specific requirements of the research or production campaign, including budget constraints, available equipment, and the desired scale of synthesis. For laboratory-scale synthesis where simplicity and potentially higher yields are prioritized, Route B may be preferable. For industrial-scale production where the cost of starting materials is a critical factor, Route A presents a more economically attractive option, provided the two-step process can be optimized for high efficiency. Further investigation into the specific yields of the nitration steps is warranted for a more precise comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Determination of 6-Methyl-5-nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two prominent analytical methods for the quantification of 6-Methyl-5-nitropicolinic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The accurate and reliable determination of this compound is critical in various stages of drug development and research. This document outlines the experimental protocols for each method and presents a comparison of their performance based on established analytical practices.

Data Presentation: A Comparative Overview

The choice of an analytical method is often guided by a balance of performance characteristics. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods, derived from the analysis of structurally related compounds. This data serves as a baseline for what can be expected when analyzing this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[1]
Accuracy (Recovery) Typically 95-105%Typically 90-110%[2]
Precision (RSD) < 5%< 15%[3]
Throughput ModerateHigh, especially with modern systems
Selectivity Good, based on chromatographic separation and UV absorbanceExcellent, based on mass-to-charge ratio, offering higher specificity
Matrix Effect Less susceptibleCan be significant and requires careful evaluation[3]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of aromatic compounds.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution in the same solvent.

  • For analysis of samples from a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[4][5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.

  • Injection Volume: 10 µL.

3. Detection:

  • Detector: UV-Vis detector.

  • Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. A wavelength around 254 nm is often a good starting point for nitroaromatic compounds.

4. Quantification:

  • A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standards.

  • The concentration of this compound in the samples is determined from the calibration curve using the peak area of the analyte in the sample chromatogram.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex matrices.

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, though more rigorous cleanup might be necessary to minimize matrix effects. Solid-phase extraction (SPE) can be employed for cleaner samples.[6]

  • An internal standard (IS), a structurally similar compound, should be added to all samples, calibration standards, and QCs to correct for variability in sample processing and instrument response.

2. Chromatographic Conditions:

  • Column: A UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) can be used for faster analysis times.

  • Mobile Phase: Similar to HPLC, a gradient of aqueous buffer and organic solvent is used. The use of volatile buffers like ammonium formate or ammonium acetate is necessary for MS compatibility.[7]

  • Flow Rate: A lower flow rate, typically 0.2-0.5 mL/min, is used with UPLC columns.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode. The nitro and carboxylic acid groups suggest negative ion mode might be more sensitive.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Optimization: The MS parameters, such as declustering potential, collision energy, and source temperature, should be optimized to achieve the best signal intensity for the analyte.

4. Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • The concentration of this compound in the samples is determined from this calibration curve.

Mandatory Visualization

To facilitate a clear understanding of the cross-validation workflow, the following diagram illustrates the logical relationships and processes involved.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_Validation Full Method Validation A_Analysis Analysis of Validation Samples Data_Comparison Statistical Comparison of Results A_Analysis->Data_Comparison B_Validation Full Method Validation B_Analysis Analysis of Validation Samples B_Analysis->Data_Comparison Sample_Prep Prepare Spiked QCs and Incurred Samples Sample_Prep->A_Analysis Analyze with Method A Sample_Prep->B_Analysis Analyze with Method B Conclusion Determine Comparability of Methods Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

comparative docking scores of 6-Methyl-5-nitropicolinic acid derivatives against cancer targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in silico docking performance of picolinic acid derivatives against key cancer protein targets. Due to a lack of available literature on the specific docking scores of 6-Methyl-5-nitropicolinic acid derivatives, this guide focuses on structurally related picolinamide and picolinic acid derivatives to offer valuable insights into their potential as anticancer agents.

The pyridine ring, a core component of picolinic acid, is a prevalent scaffold in the development of therapeutic agents. Its derivatives have garnered significant attention for their potential to inhibit various cancer-related signaling pathways. This guide summarizes the findings from several studies that have employed molecular docking to predict the binding affinities of these compounds to critical cancer targets, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor-2 (VEGFR-2).

Comparative Docking Scores and In Vitro Activity

The following tables present a summary of the docking scores and, where available, the corresponding in vitro anticancer activity (IC50 values) of various picolinic acid derivatives against EGFR and VEGFR-2. Lower docking scores indicate a higher predicted binding affinity.

Compound IDTarget ProteinDocking Score (kcal/mol)Cell LineIC50 (µM)
Picolinamide Derivatives
Compound 8jVEGFR-2-10.28A549 (Lung)12.5
HepG2 (Liver)20.6
Compound 8lVEGFR-2-10.52A549 (Lung)13.2
HepG2 (Liver)18.2
Sorafenib (Reference)VEGFR-2-A549 (Lung)19.3
HepG2 (Liver)29.0
Axitinib (Reference)VEGFR-2-A549 (Lung)22.4
HepG2 (Liver)38.7
Picolinic Acid Derivatives
Compound 5EGFR-A549 (Lung)99.93[1][2]
Compound 4CEGFR-MCF-7 (Breast)86.8 µg/mL
Picolinamide Derivatives with (Thio)urea and Dithiocarbamate Moieties
Compound 7hVEGFR-2-A549 (Lung)-
Compound 9aVEGFR-2-A549 (Lung)-
Compound 9lVEGFR-2-A549 (Lung)-
Sorafenib (Reference)VEGFR-2-A549 (Lung)180 nM (Enzyme Inhibition)

Table 1: Comparative docking scores and in vitro anticancer activity of picolinamide and picolinic acid derivatives against EGFR and VEGFR-2.[3][4][5]

Experimental Protocols

Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies based on the methodologies reported in the cited literature.[1][2][3][4]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the picolinic acid derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., CHARMM) to obtain a stable conformation.[2]

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 2OH4; VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.[3][4] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.

2. Docking Simulation:

  • Software: Molecular docking simulations are performed using software such as AutoDock, MOE (Molecular Operating Environment), or PyRx.[1][2][3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: A Lamarckian genetic algorithm or other appropriate algorithm is used to explore the conformational space of the ligand within the active site and to identify the best binding poses.

  • Scoring: The binding affinity of the ligand-protein complex is estimated using a scoring function that calculates the free energy of binding (docking score) in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

3. Analysis of Interactions:

  • The docked poses are visualized to analyze the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving EGFR and VEGFR-2, as well as a typical workflow for in silico and in vitro evaluation of anticancer compounds.

G cluster_0 Ligand Binding and Receptor Dimerization cluster_1 Signal Transduction Cascade cluster_2 Cellular Response cluster_3 Inhibition by Picolinic Acid Derivatives EGF EGF/VEGF EGFR_VEGFR EGFR/VEGFR-2 EGF->EGFR_VEGFR Dimer Receptor Dimerization EGFR_VEGFR->Dimer Autophosphorylation Autophosphorylation Dimer->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival Inhibitor Picolinic Acid Derivative Inhibitor->EGFR_VEGFR Blocks Ligand Binding Site

Caption: Simplified EGFR/VEGFR-2 signaling pathway and its inhibition.

G cluster_0 In Silico Analysis cluster_1 Chemical Synthesis cluster_2 In Vitro Evaluation Ligand_Design Design of Picolinic Acid Derivatives Docking Molecular Docking vs. Cancer Targets Ligand_Design->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Synthesis of Promising Compounds ADMET->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assay) Cytotoxicity->Enzyme_Inhibition Apoptosis Apoptosis and Cell Cycle Analysis Enzyme_Inhibition->Apoptosis

Caption: Drug discovery workflow for anticancer compounds.

Conclusion

While direct comparative docking data for this compound derivatives against cancer targets remains to be published, the analysis of structurally similar picolinic acid and picolinamide derivatives provides a strong rationale for their further investigation. The presented docking scores and in vitro data highlight the potential of the picolinic acid scaffold to effectively bind to the active sites of key cancer-related kinases like EGFR and VEGFR-2. The methodologies outlined in this guide offer a framework for the future in silico and in vitro evaluation of novel derivatives, including those of this compound, in the ongoing search for more effective and targeted cancer therapies.

References

Steric Hindrance of 6-Methyl Group Drastically Alters Lithium Complex Geometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of tris(2-pyridyl)aluminate lithium complexes reveals that the introduction of a methyl group at the 6-position of the pyridyl rings induces a significant change in the coordination geometry around the lithium cation. This steric effect forces a reduction in the coordination number of the lithium atom, leading to a less crowded and distinctively different molecular structure.

The coordination chemistry of tris(2-pyridyl)aluminate anions is significantly influenced by the steric bulk of substituents on the pyridyl rings.[1] A direct comparison between the unsubstituted complex, [EtAl(2-py)3Li]·THF, and its 6-methyl substituted analogue, [EtAl(6-Me-2-py)3Li], using single-crystal X-ray diffraction data, provides a clear quantitative measure of this steric effect. The presence of the 6-methyl groups prevents the coordination of a THF solvent molecule and forces a lower coordination number on the lithium cation.

Comparison of Key Geometric Parameters

The structural data, summarized in the table below, highlights the dramatic changes in the coordination environment of the lithium ion.

Parameter[EtAl(2-py)3Li]·THF (Unsubstituted)[EtAl(6-Me-2-py)3Li] (6-Methyl Substituted)
Li+ Coordination Number 4 (3 N from pyridyls, 1 O from THF)3 (3 N from pyridyls)
Li-N Bond Lengths (Å) ~2.1 (average)2.024(5) - 2.027(6)[1]
N-Li-N Bond Angles (°) ~90-100 (approx.)100.2(2) - 105.8(2)[1]
Li-O (THF) Bond Length (Å) PresentAbsent
Geometry of Li+ Distorted tetrahedralPyramidal[1]

Experimental Protocols

The structural data for both complexes were determined using single-crystal X-ray diffraction. A general protocol for such an experiment is as follows:

Single-Crystal X-ray Diffraction Analysis:

  • Crystal Growth: Suitable single crystals of the compound are grown by slow evaporation of a saturated solution or by vapor diffusion. For the complexes discussed, this would typically involve dissolving the synthesized complex in an appropriate solvent (e.g., a mixture of toluene and THF) and allowing the solvent to evaporate slowly in an inert atmosphere (e.g., in a glovebox).

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. The positions of hydrogen atoms are typically calculated and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Visualization of Steric Effects

The following diagram illustrates the logical relationship between the presence of the 6-methyl group and the resulting change in the complex's geometry.

Steric_Effect Influence of 6-Methyl Group on Complex Geometry Unsubstituted Tris(2-pyridyl)aluminate Ligand LessHindrance Minimal Steric Hindrance Unsubstituted->LessHindrance leads to THF_Coordination Allows THF Coordination LessHindrance->THF_Coordination results in FourCoordinate Four-Coordinate Li+ (Distorted Tetrahedral) THF_Coordination->FourCoordinate forms Substituted Tris(6-methyl-2-pyridyl)aluminate Ligand MoreHindrance Significant Steric Hindrance Substituted->MoreHindrance introduces NoTHF_Coordination Prevents THF Coordination MoreHindrance->NoTHF_Coordination causes ThreeCoordinate Three-Coordinate Li+ (Pyramidal) NoTHF_Coordination->ThreeCoordinate results in

Caption: Steric hindrance from the 6-methyl group prevents THF coordination, reducing the Li+ coordination number.

The introduction of the bulky methyl groups in the 6-position of the pyridyl rings creates a sterically congested environment around the lithium cation.[1] This steric clash is significant enough to prevent the coordination of a THF solvent molecule, which is observed in the crystal structure of the unsubstituted analogue. Consequently, the lithium ion in [EtAl(6-Me-2-py)3Li] is only coordinated by the three nitrogen atoms of the pyridyl rings, resulting in a rare example of a three-coordinate, pyramidal Li+ cation.[1] In contrast, the less sterically hindered environment in the unsubstituted complex allows for the coordination of a THF molecule, leading to a more common four-coordinate, distorted tetrahedral geometry around the lithium center. This comparison provides a clear and compelling example of how subtle changes in ligand design can have a profound impact on the overall geometry of a metal complex.

References

comparative study of the anti-inflammatory properties of metal complexes based on 5-nitropicolinic acid versus 6-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the research concerning the anti-inflammatory properties of metal complexes derived from 5-nitropicolinic acid and its methylated analogue, 6-methyl-5-nitropicolinic acid. While a recent study has detailed the synthesis and anti-inflammatory evaluation of a series of transition metal complexes based on 5-nitropicolinic acid, a corresponding body of research on the anti-inflammatory potential of metal complexes with this compound is not currently available in the public domain.[1][2][3][4][5][6]

This guide, therefore, presents a detailed overview of the anti-inflammatory properties of metal complexes of 5-nitropicolinic acid, based on the existing experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A comparative analysis will be incorporated once data for this compound complexes become available.

Metal Complexes of 5-Nitropicolinic Acid: A Focus on Anti-inflammatory Activity

A 2024 study by García-García and colleagues investigated a family of six new metal complexes based on 5-nitropicolinic acid (5-npic) with various transition metals: manganese(II), cadmium(II), copper(II), cobalt(II), nickel(II), and zinc(II).[1][2][3][4] The anti-inflammatory activity of these complexes was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3]

Data Presentation: Quantitative Analysis of Nitric Oxide Inhibition

The following table summarizes the quantitative data on the anti-inflammatory activity of the synthesized 5-nitropicolinic acid metal complexes, expressed as the half-maximal inhibitory concentration (IC50) for nitric oxide production.

ComplexMetal IonIC50 for NO Inhibition (µg/mL)
[Cd(5-npic)2]nCd(II)5.38
[Zn(5-npic)2(H2O)2]Zn(II)17.63
[Cu(5-npic)2]nCu(II)24.10
[Co(5-npic)2(H2O)2]Co(II)-
[Mn(5-npic)2]nMn(II)-
[Ni(5-npic)2(H2O)2]Ni(II)-

Data sourced from García-García et al., 2024.[1][2][3][4] Note: IC50 values were not reported for all complexes in the study.

The cadmium(II) complex, [Cd(5-npic)2]n, demonstrated the most potent anti-inflammatory activity with the lowest IC50 value.[1][2][3][4]

Experimental Protocols

The following is a detailed methodology for the key in vitro anti-inflammatory assay cited in this guide.

Nitric Oxide (NO) Production Assay in LPS-Induced RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of the test compounds by measuring the inhibition of nitric oxide (NO) production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells were seeded in 96-well plates at a density of 2 x 105 cells/well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing various concentrations of the test compounds (metal complexes of 5-nitropicolinic acid) and 1 µg/mL of LPS to induce an inflammatory response.

  • Control wells included cells treated with LPS alone (positive control) and untreated cells (negative control).

  • The cells were incubated for an additional 24 hours.

Measurement of Nitrite Concentration:

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.

  • 50 µL of the cell culture supernatant was mixed with 50 µL of the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture was incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm was measured using a microplate reader.

  • The nitrite concentration was determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition was calculated relative to the LPS-treated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the modulation of biological activity through metal complexation.

Experimental_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Induction and Treatment cluster_incubation Incubation cluster_measurement Nitrite Measurement cluster_analysis Data Analysis A RAW 264.7 Macrophage Culture B Seeding in 96-well Plates (2 x 10^5 cells/well) A->B C Addition of Test Compounds + LPS (1 µg/mL) B->C D 24-hour Incubation at 37°C, 5% CO2 C->D E Collection of Supernatant D->E F Griess Reagent Assay E->F G Absorbance Reading (540 nm) F->G H Calculation of NO Inhibition G->H I Determination of IC50 H->I

Experimental workflow for the in vitro anti-inflammatory assay.

Signaling_Pathway cluster_modulation Modulation of Biological Activity Ligand Bioactive Ligand (e.g., 5-Nitropicolinic Acid) Complex Metal Complex Ligand->Complex Target Biological Target (e.g., Enzyme, Receptor) Ligand->Target Inherent Activity Metal Metal Ion Metal->Complex Complex->Target Modulated Activity (Enhanced/Altered) Response Biological Response (e.g., Inflammation) Target->Response

Conceptual diagram of metal complexation modulating biological activity.

Concluding Remarks

The available evidence indicates that metal complexes of 5-nitropicolinic acid, particularly the cadmium(II) complex, exhibit promising in vitro anti-inflammatory properties by inhibiting nitric oxide production.[1][2][3][4] This suggests that 5-nitropicolinic acid is a viable ligand for the development of novel anti-inflammatory agents.

However, the absence of research on the anti-inflammatory effects of metal complexes based on this compound precludes a direct comparative analysis at this time. Future studies are warranted to synthesize and evaluate the anti-inflammatory potential of these methylated analogues. Such research would enable a comprehensive comparison and could elucidate the structure-activity relationship, specifically the influence of the methyl group on the anti-inflammatory efficacy of these metal complexes. This would provide valuable insights for the rational design of more potent and selective anti-inflammatory metallodrugs.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-5-nitropicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 6-Methyl-5-nitropicolinic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. Due to its chemical nature as a nitro-substituted picolinic acid, this compound should be treated as hazardous waste. The following guide provides essential information for its proper disposal.

Key Safety and Disposal Information

PropertyValue/InformationCitation
Physical State Solid[1]
Melting Point 126 °C[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., chloroform, dimethyl sulfoxide, dichloromethane)[1]
Acidity Predicted pKa of 2.78, indicating it is a relatively strong acid.[1]
Assumed Hazards Based on similar compounds like 6-Methylpicolinic acid, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation. The nitro group may confer additional toxicity or reactivity.

Experimental Protocols for Disposal

The proper disposal of this compound should be managed through a certified hazardous waste management program. The following step-by-step procedure outlines the recommended protocol for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: Due to its chemical structure, this compound must be disposed of as hazardous chemical waste.

  • Do Not Mix: Do not mix this compound waste with other waste streams, particularly incompatible materials. It should be collected in a dedicated waste container.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect waste this compound in a chemically resistant container that can be securely sealed. Given its acidic nature, a high-density polyethylene (HDPE) or glass container is recommended.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arrange for Pickup and Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Waste Identification & Segregation Treat as hazardous waste. Segregate from other waste streams. B Step 2: Containerization & Labeling Use a chemically resistant, sealed container. Label with 'Hazardous Waste' and full chemical name. A->B C Step 3: Storage Store in a designated satellite accumulation area. Use secondary containment. B->C D Step 4: Arrange for Pickup Contact Environmental Health & Safety (EHS). Complete necessary documentation. C->D E Step 5: Professional Disposal Waste is collected by certified hazardous waste personnel. D->E

References

Personal protective equipment for handling 6-Methyl-5-nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methyl-5-nitropicolinic Acid

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Properties and Storage

This compound is a solid compound with a melting point of 126°C.[1] It is soluble in organic solvents like dimethyl sulfoxide and dichloromethane but is insoluble in water.[1] For product integrity, it should be stored in a sealed container in a dry environment at a temperature between 2-8°C.[1] This product is intended for research use only.[1]

Personal Protective Equipment (PPE) Summary

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing and Handling Solids Chemical splash goggles, Face shieldChemical-resistant gloves (e.g., Nitrile), regularly inspected and replacedFully-buttoned laboratory coatWork within a certified chemical fume hood or glove box.[2][3] If not feasible, a respirator is required.[4]
Handling Solutions Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork within a certified chemical fume hood.[3]
Spill Cleanup & Waste Disposal Chemical splash goggles, Face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene)Chemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges may be necessary depending on spill size

Operational Plan: Step-by-Step Handling Procedures

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

Preparation and Precautionary Measures
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer's SDS for this compound.

  • Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to prevent exposure to airborne particles.[2][5]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and spill kit are readily accessible and in good working order.[6]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Inspect gloves for any signs of damage before use.[7]

Weighing the Compound
  • Use an Enclosure: Whenever possible, conduct weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any dust.[5]

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula to transfer the compound to a weigh boat.[5]

  • Keep Containers Closed: Keep the primary container of this compound closed whenever you are not actively dispensing the chemical.[5]

Preparing Solutions
  • Work in a Fume Hood: All solution preparations should be performed inside a certified chemical fume hood.[3]

  • Controlled Addition: If dissolving the solid, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.[6]

Post-Handling Procedures
  • Decontamination: Clean all work surfaces with an appropriate solvent and wipe down the area.[5]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[7][8]

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.

Waste Segregation
  • Dedicated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[8]

Container Management
  • Secure Closure: Keep the waste container tightly closed except when adding waste.[6]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent spills.[6]

Final Disposal
  • Follow Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

G A Review SDS & Plan B Don PPE A->B C Prepare Fume Hood B->C D Weigh Solid C->D Begin Work E Prepare Solution D->E F Segregate Waste E->F Generate Waste G Decontaminate Area F->G I Arrange Waste Pickup F->I H Doff PPE G->H

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.